molecular formula C38H72N2O13 B601233 Azithromycin N-Oxide CAS No. 90503-06-3

Azithromycin N-Oxide

Katalognummer: B601233
CAS-Nummer: 90503-06-3
Molekulargewicht: 764.98
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.>Azithromycin N-oxide is a degradation product of Azithromycin. It can be used as a reference standard.

Eigenschaften

IUPAC Name

(2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORMZXNPDWMST-BICOPXKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238188
Record name Azithromycin 3'- N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90503-06-3
Record name Azithromycin 3'- N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090503063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azithromycin 3'- N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZITHROMYCIN 3'- N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X0XI0CU3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Azithromycin N-oxide (CAS No. 90503-06-3): Identification, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Azithromycin N-oxide, a critical impurity and degradation product of the widely-used macrolide antibiotic, Azithromycin. Understanding the formation, identification, and potential impact of this compound is paramount for ensuring the quality, safety, and efficacy of Azithromycin drug products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers and drug development professionals with actionable insights.

Introduction: The Significance of Azithromycin N-oxide

Azithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and favorable pharmacokinetic profile have led to its extensive use worldwide. However, like many complex molecules, Azithromycin is susceptible to degradation during synthesis, formulation, and storage. One of the primary degradation pathways is oxidation, which can lead to the formation of Azithromycin N-oxide.[1]

Azithromycin N-oxide, identified by the CAS number 90503-06-3, is the product of oxidation at the exocyclic dimethylamino group of the desosamine sugar moiety of the Azithromycin molecule.[1][2] Its presence in Azithromycin drug substance and product is a critical quality attribute that must be monitored and controlled. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established limits for this and other impurities to ensure patient safety. In the European Pharmacopoeia, Azithromycin N-oxide is designated as Azithromycin Impurity L.[2] The potential for impurities to impact the safety and efficacy of a drug underscores the importance of robust analytical methods for their detection and quantification.[3]

This guide will delve into the physicochemical properties, synthesis and formation mechanisms, detailed analytical procedures for identification and quantification, and the known biological implications of Azithromycin N-oxide.

Physicochemical Properties of Azithromycin N-oxide

A thorough understanding of the physicochemical properties of Azithromycin N-oxide is fundamental for the development of analytical methods and for predicting its behavior in various matrices.

PropertyValueSource(s)
CAS Number 90503-06-3[2]
Molecular Formula C₃₈H₇₂N₂O₁₃[2]
Molecular Weight 764.98 g/mol [2]
Synonyms Azithromycin 3'-N-oxide, Azithromycin Impurity L[2]
Appearance White Crystalline Solid-
Storage 2-8°C Refrigerator-

Formation and Synthesis of Azithromycin N-oxide

The formation of Azithromycin N-oxide is primarily a result of oxidative stress.[1] Understanding the conditions that promote its formation is key to preventing its presence in the final drug product.

Formation through Degradation

Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance. Azithromycin has been shown to degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal stress. The formation of Azithromycin N-oxide is particularly favored under oxidative conditions.[1]

The mechanism involves the oxidation of the tertiary amine of the dimethylamino group on the desosamine sugar. This transformation can be initiated by atmospheric oxygen, especially in the presence of light or elevated temperatures, or by oxidizing agents that may be present as residual impurities from the manufacturing process.

G Azithromycin Azithromycin (Tertiary Amine) N_Oxide Azithromycin N-oxide Azithromycin->N_Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, atmospheric O₂) Oxidative_Stress->Azithromycin

Caption: Oxidative degradation pathway of Azithromycin to Azithromycin N-oxide.

Laboratory Synthesis

For the purpose of generating a reference standard for analytical method development and validation, Azithromycin N-oxide can be synthesized in the laboratory. A common method involves the controlled oxidation of Azithromycin using a suitable oxidizing agent.

Protocol for the Synthesis of Azithromycin N-oxide:

This protocol is based on methods described in the scientific literature and patents for the oxidation of tertiary amines to N-oxides.

  • Dissolution: Dissolve a known quantity of Azithromycin in a suitable solvent, such as water, methanol, or ethanol.

  • Addition of Oxidizing Agent: To the stirred solution, add a controlled amount of an oxidizing agent. Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidizing agent for this purpose. Other agents like benzoyl hydroperoxide or potassium permanganate can also be used.

  • Reaction Conditions: Maintain the reaction at a specific temperature, typically between 20-30°C, and stir for a defined period (e.g., 15-20 hours) to allow for the complete conversion of the tertiary amine to the N-oxide.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Purification: Upon completion of the reaction, the crude product can be purified using chromatographic techniques, such as silica gel column chromatography, to isolate the pure Azithromycin N-oxide.

  • Characterization: Confirm the identity and purity of the synthesized Azithromycin N-oxide using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Identification and Quantification

The accurate and precise determination of Azithromycin N-oxide is crucial for quality control. Various analytical techniques can be employed, with High-Performance Liquid Chromatography (HPLC) being the most prevalent and robust method.

High-Performance Liquid Chromatography (HPLC)

The United States Pharmacopeia (USP) monograph for Azithromycin outlines an HPLC method for the determination of related compounds, including Azithromycin N-oxide. This method often utilizes electrochemical detection (ECD) due to the electroactive nature of the amine group in Azithromycin and its impurities.[4]

Exemplary HPLC-ECD Parameters based on USP methodology:

  • Column: A reversed-phase column, such as a C18 or a specialized polymer-based column, is typically used.

  • Mobile Phase: A buffered mobile phase is employed to control the pH and achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).

  • Detection: Electrochemical detection is highly sensitive for the analysis of Azithromycin and its related substances. The detector potential is optimized to provide the best signal-to-noise ratio for the analytes of interest.

  • System Suitability: The method must meet specific system suitability criteria, including resolution between critical pairs of compounds, peak symmetry (tailing factor), and repeatability of injections, to ensure the validity of the analytical results.[4]

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Azithromycin Sample (Drug Substance or Product) Dissolution Dissolve in Diluent Sample->Dissolution Injector Autosampler/Injector Dissolution->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Electrochemical Detector (ECD) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: General workflow for the HPLC-ECD analysis of Azithromycin N-oxide.

Spectroscopic Identification

Mass spectrometry is a powerful tool for the structural elucidation of impurities. In the analysis of Azithromycin N-oxide, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization techniques. The protonated molecule [M+H]⁺ of Azithromycin N-oxide is observed at an m/z of 765.[5]

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of the parent ion. Key fragmentation pathways for Azithromycin N-oxide include:[5]

  • Loss of dimethylhydroxylamine: A characteristic loss from the N-oxide moiety.

  • Loss of the cladinose sugar: A common fragmentation pathway for macrolide antibiotics.

  • Sequential losses of water molecules.

A detailed analysis of the product ion spectrum allows for the unambiguous identification of Azithromycin N-oxide.

Specifically, the N-methyl protons would be expected to shift downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons of the methyl groups and the adjacent carbon of the desosamine ring would also experience a downfield shift. A comparative analysis of the NMR spectra of Azithromycin and a sample containing Azithromycin N-oxide would be a key step in its definitive identification. Researchers are encouraged to acquire a certified reference standard for direct comparison or to perform detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) for de novo structure elucidation.[6][7][8]

Biological Implications and Toxicological Assessment

The presence of impurities in a pharmaceutical product necessitates an evaluation of their potential biological activity and toxicity. While the parent compound, Azithromycin, has a well-established safety profile, the toxicological properties of its impurities must be independently assessed.

A recent study investigated the cytotoxicity of several Azithromycin impurities, including Azithromycin N-oxide (referred to as impurity L), in human liver cells (L02) and in a transgenic zebrafish model. The results indicated that Azithromycin N-oxide reduced cell viability in a dose-dependent manner. Furthermore, in the zebrafish model, Azithromycin N-oxide was found to have a higher liver toxicity than the parent Azithromycin molecule.

These findings highlight the importance of controlling the levels of Azithromycin N-oxide in the final drug product to ensure patient safety. It is important to note that further studies are needed to fully characterize the pharmacological and toxicological profile of this impurity.

While specific studies on the antimicrobial activity of Azithromycin N-oxide are limited, it is generally understood that modifications to the desosamine sugar can impact the binding of the macrolide to the bacterial ribosome, potentially leading to a reduction in antibacterial efficacy.

Conclusion and Future Perspectives

Azithromycin N-oxide is a critical process-related impurity and degradation product of Azithromycin that requires careful monitoring and control. This guide has provided a comprehensive overview of its formation, synthesis, and analytical identification. The use of robust, validated analytical methods, such as the HPLC-ECD method described in the USP, is essential for ensuring that the levels of this impurity in Azithromycin drug products remain within the established regulatory limits.

While significant progress has been made in the identification and quantification of Azithromycin N-oxide, further research is warranted in several areas:

  • Comprehensive Spectroscopic Database: The generation and public dissemination of a complete and assigned ¹H and ¹³C NMR spectral database for Azithromycin N-oxide would be invaluable for the research community.

  • In-depth Toxicological Profiling: A more thorough investigation into the toxicological and pharmacological effects of Azithromycin N-oxide is needed to fully understand its potential impact on patient safety.

  • Mechanism of Toxicity: Elucidating the molecular mechanisms underlying the observed hepatotoxicity of Azithromycin N-oxide would provide a more complete risk assessment.

By continuing to build upon our understanding of Azithromycin N-oxide, the pharmaceutical industry can further ensure the quality and safety of this vital antibiotic.

References

  • Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. (2021). Bangladesh Pharmaceutical Journal.
  • A Rapid Assessment Model for Liver Toxicity of Macrolides and an Integrative Evaluation for Azithromycin Impurities. (2022). Frontiers in Pharmacology.
  • Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. (n.d.).
  • Mitochondrial Toxicity of Azithromycin Results in Aerobic Glycolysis and DNA Damage of Human Mammary Epithelia and Fibroblasts. (2025).
  • In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy. (2025).
  • Assessment of Quality of Azithromycin, a Macrolide Antibiotic by NMR Spectroscopy. (2021). Bangladesh Pharmaceutical Journal.
  • Assignments of the 13C and 1H NMR spectra of azithromycin in CDCl3. (1991). Semantic Scholar.
  • Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis. (n.d.).
  • 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. (n.d.).
  • (A) 1H NMR spectrum and 13C NMR spectrum of AZO monomer. (B) 1H NMR... (n.d.).
  • Full assignments of the 13 C and 1 H NMR spectra of azithromycin in buffered D 2 O and DMSO‐ d 6. (n.d.). Zendy.
  • Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies. (n.d.). MDPI.
  • Azithromycin According to USP method. (n.d.). Antec Scientific.
  • Azithromycin N-oxide Pharmaceutical Secondary Standard CRM. (n.d.). Sigma-Aldrich.
  • Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831. (n.d.). PubChem.
  • Mechanisms of Action and Clinical Application of Macrolides as Immunomodulatory Medications. (n.d.).
  • In vitro anticancer effect of azithromycin targeting hypoxic lung cancer cells via the inhibition of mitophagy. (2023).
  • Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). (n.d.).
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formul
  • Derivatives of azithromycin. (n.d.).
  • Anti-Inflammatory Activity of Macrolide Antibiotics. (n.d.). ScienceDirect.
  • Effect of azithromycin on inducible nitric oxide synthase expression in... (n.d.).
  • Determination of 13 Azithromycin Impurities in Pharmaceutical Formul
  • Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. (2022).
  • Structure–hepatotoxicity relationship of azithromycin impurities. (n.d.).
  • How Combined Macrolide Nanomaterials are Effective Against Resistant Pathogens? A Comprehensive Review of the Literature. (2023).
  • Macrolide antibiotics inhibit nitric oxide generation by rat pulmonary alveolar macrophages. (n.d.).
  • ACS Applied Bio Materials Vol. 9 No. 3. (n.d.).
  • Ofloxacin. (n.d.). Wikipedia.
  • A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (n.d.).
  • SUPPLEMENTARY MATERIAL (Supporting information) An Investigation of the Predominant Structure of Antibiotic Azithromycin in Chlo. (n.d.).
  • Degradation products of azithromycin, and methods for their indentification. (n.d.).

Sources

Mechanistic Profiling of Azithromycin Oxidative Degradation: The N-Oxide Pathway

[1]

Executive Summary

Azithromycin 3'-N-oxide (USP: Azithromycin N-Oxide; EP: Impurity L) represents the primary oxidative degradation product of Azithromycin.[1][2][3] Unlike hydrolytic degradation, which is driven by pH extremes, N-oxide formation is a direct consequence of oxidative stress mediated by reactive oxygen species (ROS) found in excipients (e.g., peroxides in Povidone/PEG) or generated via photo-oxidation.[1][2][3]

This guide details the molecular mechanism of this transformation, provides a self-validating forced degradation protocol, and outlines the specific analytical signatures required to distinguish this impurity from isobaric hydroxylated degradants.

The Mechanistic Anatomy

To understand the degradation, one must first analyze the substrate's electronic landscape. Azithromycin contains two basic amine centers:

  • N9a: A secondary amine embedded in the 15-membered aglycone ring.

  • N3': A tertiary dimethylamine located on the desosamine sugar moiety.

The Site of Attack

The N3' tertiary amine is the thermodynamic and kinetic soft spot for oxidation. Due to the inductive effect of the methyl groups and the lack of steric hindrance compared to the macrocyclic N9a, the N3' lone pair exhibits higher nucleophilicity.

The Chemical Pathway

The reaction proceeds via a classic nucleophilic attack of the amine lone pair on the electrophilic oxygen of a peroxide species (H₂O₂ or organic peroxide). This is an

1
Diagram 1: Chemical Mechanism of N-Oxidation

The following diagram illustrates the electron flow from the Desosamine nitrogen to the peroxide, forming the N-oxide.

Azithromycin_Oxidationcluster_conditionsReaction EnvironmentAZMAzithromycin (Reactant)(Desosamine N3' Lone Pair)TSTransition State[N...O...OH]AZM->TSNucleophilic AttackH2O2Peroxide Species(Electrophilic Oxygen)H2O2->TSNOXAzithromycin 3'-N-Oxide(Impurity L)TS->NOXBond FormationH2OByproduct(H2O / ROH)TS->H2OLeaving Group Departs

Caption: Nucleophilic attack of Azithromycin N3' on peroxide oxygen, yielding Azithromycin N-Oxide.

Forced Degradation Protocol (Oxidative Stress)

A robust stress testing protocol must generate the target impurity without inducing "unnatural" secondary degradation (e.g., total fragmentation of the macrocycle).[3] The following protocol is designed to isolate the N-oxide pathway.

Experimental Workflow
ParameterSpecificationRationale
API Concentration 1.0 mg/mLSufficient signal for LC-MS without overloading column.[1][2][3]
Solvent Acetonitrile : Water (50:[2][3]50)Solubilizes AZM; ACN is stable against H₂O₂.[2][3] Avoid alcohols if possible to prevent esterification artifacts.
Oxidant 3% Hydrogen Peroxide (H₂O₂)3% mimics accelerated shelf-life oxidation; 30% is too aggressive and destroys the chromophore.[1][2][3]
Condition Ambient Temp (20-25°C), 24 HoursHeat + H₂O₂ can trigger Cope Elimination (see Section 3), leading to false negatives.[1][2][3]
Quenching Sodium Metabisulfite (Na₂S₂O₅)Essential to stop the reaction before injection to prevent on-column oxidation.[1][2][3]
Diagram 2: Stress Testing Workflow

Stress_WorkflowStartStart: Azithromycin API(1 mg/mL in ACN:H2O)Add_OxAdd 3% H2O2(1:1 Volume Ratio)Start->Add_OxIncubateIncubate25°C for 24 HoursAdd_Ox->IncubateQuenchQuench ReactionAdd 10% Na2S2O5 SolutionIncubate->QuenchAnalyzeLC-MS Analysis(C18 Column, pH 10)Quench->Analyze

Caption: Step-by-step forced degradation workflow to selectively generate Azithromycin N-oxide.

Analytical Characterization & The "Cope" Trap

Identifying the N-oxide requires distinguishing it from hydroxylated impurities (which are also +16 Da).[2][3]

LC-MS Fingerprint[1][2][3]
  • Parent Azithromycin:

    
    
    
    
    [2][3]
  • Azithromycin N-Oxide:

    
    
    
    
    (+16 Da)[1][2][3]

Key Fragmentation Pattern (MS/MS): The N-oxide moiety is on the desosamine sugar.[2][3] Therefore, fragments containing the sugar will show the mass shift.

  • Loss of Cladinose:

    
     (vs 591 for parent).[2][3]
    
  • Desosamine Fragment:

    
     (oxidized sugar) vs 
    
    
    (native sugar).[2][3]
The "Expert" Insight: Cope Elimination Risk

Warning: Tertiary amine N-oxides are thermally unstable.[1] Upon heating, they undergo Cope Elimination (a syn-elimination) to form a hydroxylamine and an alkene.[1][2][3][4]

  • The Artifact: If your GC inlet or LC-MS source is too hot (>150°C), the N-oxide may degrade during analysis, leading you to believe the sample contains a degradation product (alkene) that isn't actually present in the vial.[2][3]

  • Mitigation: Use ESI source temperatures <100°C if possible, or validate stability by injecting a cold standard.

Chemical Verification (Reducibility Test)

To definitively prove the species is an N-oxide and not a hydroxylated variant (C-OH):

  • Treat the degraded sample with Titanium(III) Chloride (TiCl₃) or Sodium Borohydride .[2][3]

  • Result: N-oxides will reduce back to the parent Azithromycin (

    
    ).[2][3] C-hydroxylated impurities will not  reduce.[1][2][3]
    

Control Strategy in Formulation

Understanding the mechanism dictates the control strategy:

  • Excipient Quality: Use "Low Peroxide" grades of binders like Povidone (PVP) and solubilizers like PEG.[3] Standard grades can contain 50-400 ppm peroxides.[1][2][3]

  • Manufacturing: Nitrogen overlay during granulation and bottle filling to displace atmospheric oxygen.

  • Packaging: Use oxygen scavengers in the canister if stability data shows high sensitivity.

References

  • Photodegradation of Azithromycin Using H₂O₂ . MDPI. Available at: [Link][1][2][3]

  • Azithromycin 3'-N-oxide Structure & Properties . PubChem. Available at: [Link][1][2][3]

  • Forced Degradation Studies – A Review . Biomedical Journal. Available at: [Link]

  • Cope Elimination Mechanism . Master Organic Chemistry. Available at: [Link]

  • Azithromycin Impurity L (EP Standard) . Veeprho Pharmaceuticals. Available at: [Link][1][2][3]

Technical Whitepaper: Characterization and Control of Azithromycin 3'-N-oxide (Impurity L)

[1][2]

Executive Summary

In the development and stability profiling of macrolide antibiotics, Azithromycin 3'-N-oxide (identified as Impurity L in the European Pharmacopoeia and Azithromycin N-oxide in the USP) represents a critical oxidative degradation product.[1][2] Its formation is driven by the susceptibility of the tertiary amine on the desosamine sugar moiety to reactive oxygen species (ROS).[1][2] Accurate characterization, synthesis of reference standards, and robust analytical control of this impurity are prerequisites for regulatory compliance (ICH Q3A/B) and ensuring drug safety.[1][2] This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic formation, synthesis protocols, and analytical detection strategies.[1][2]

Physicochemical Characterization

Azithromycin 3'-N-oxide differs from the parent molecule by the addition of a single oxygen atom at the 3'-tertiary amino group of the desosamine sugar.[1][2] This modification significantly alters its polarity and chromatographic behavior.

Table 1: Physicochemical Profile
PropertySpecification
Common Name Azithromycin 3'-N-oxide
Synonyms Azithromycin Impurity L (EP); Azithromycin N-oxide (USP); 3'-N-Oxide
CAS Number 90503-06-3
Molecular Formula C₃₈H₇₂N₂O₁₃
Molecular Weight 764.98 g/mol (Average) / 764.5034 Da (Monoisotopic)
Structure Description N-oxide derivative of Azithromycin at the 3'-dimethylamino position of the desosamine ring.[1][2][3][4]
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, DMSO, chloroform; slightly soluble in water.[1][2]
pKa ~12.5 (Predicted)

Mechanistic Formation and Synthesis

The formation of Azithromycin 3'-N-oxide is a classic nucleophilic oxidation.[1][2] The lone pair of electrons on the 3'-nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of an oxidant (typically peroxides or environmental oxygen).[1][2] While Azithromycin contains two tertiary amines (position 9a in the aglycone ring and position 3' in the desosamine sugar), the 3'-nitrogen is sterically more accessible and electronically more electron-rich , making it the primary site for N-oxidation.[1][2]

Synthesis Protocol (Reference Standard Generation)

Objective: To synthesize high-purity Azithromycin 3'-N-oxide for use as a qualified reference standard in HPLC validation.

Reagents:

  • Azithromycin Dihydrate (API grade)[1][2]

  • Hydrogen Peroxide (H₂O₂), 30% w/w (Reagent grade)[1][2]

  • Methanol (HPLC grade)[1][2]

  • Dichloromethane (DCM) / Ammonia (for purification)[1][2]

Step-by-Step Methodology:

  • Reaction Initiation:

    • Dissolve 10.0 g of Azithromycin in 50 mL of Methanol in a round-bottom flask.

    • Cool the solution to 0–5°C using an ice bath to control the exotherm.

    • Slowly add 5.0 mL of 30% H₂O₂ dropwise over 20 minutes.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir continuously for 12–15 hours.

    • Self-Validating Check: Monitor reaction progress via TLC (Silica gel 60 F254; Mobile Phase: DCM/MeOH/NH₄OH 90:10:1).[1][2] The starting material (Rf ~0.[1][2]5) should disappear, and a more polar spot (Rf ~0.[1][2]3) should appear.[1][2][5]

  • Quenching and Work-up:

    • Quench excess peroxide by adding sodium sulfite solution or manganese dioxide (catalytic amount), then filter.[1][2]

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • Extract the residue with Dichloromethane (3 x 50 mL).[1][2]

  • Purification (Critical Step):

    • The crude N-oxide is often contaminated with unreacted Azithromycin.[1][2]

    • Purify via Flash Column Chromatography using silica gel.

    • Elute with a gradient of DCM → DCM:MeOH:NH₄OH (90:10:1).[1][2]

    • Collect fractions corresponding to the N-oxide peak.[1][2]

  • Isolation:

    • Evaporate solvent to yield a white solid. Dry under high vacuum at 40°C for 24 hours.

    • Expected Yield: 60–80%.

Mechanistic Pathway Diagram

The following diagram illustrates the oxidative pathway and the logic for selectivity.

Azithromycin_OxidationAzithroAzithromycin (API)C38H72N2O12(Nucleophilic 3'-N)TransitionTransition State(Nu: Attack on O-O bond)Azithro->Transition+ H2O2, MeOH, 25°CH2O2Hydrogen Peroxide(Electrophilic Oxygen)H2O2->TransitionN_OxideAzithromycin 3'-N-oxideC38H72N2O13(Polar Impurity)Transition->N_OxideMajor Pathway(Steric Preference)Side_RxnOver-Oxidation(9a-N-oxide / Degradants)Transition->Side_RxnMinor Pathway(Extended Time/Heat)

Figure 1: Mechanistic pathway of Azithromycin 3'-N-oxide formation via nucleophilic attack on peroxide.[1][2]

Analytical Control Strategy

Detecting and quantifying the N-oxide impurity requires specific chromatographic conditions due to its increased polarity compared to the parent drug.[1]

HPLC/LC-MS Methodology

Method Principle: Reversed-Phase Chromatography (RP-HPLC) with UV or Mass Spectrometric detection.[1][2]

ParameterCondition
Column C18 (e.g., XTerra MS C18 or equivalent), 5 µm, 250 x 4.6 mm
Mobile Phase A Phosphate Buffer pH 8.9 (0.05 M K₂HPO₄ adjusted with dilute H₃PO₄)
Mobile Phase B Acetonitrile : Methanol (75:25 v/v)
Gradient Isocratic or Gradient (typically high organic required for elution of parent)
Flow Rate 1.0 mL/min
Column Temp 60°C (High temperature improves peak shape for macrolides)
Detection UV at 210 nm (low sensitivity) or MS (ESI+)
Target RRT ~0.29 (Relative to Azithromycin peak in USP methods)
Mass Spectrometry Identification

For definitive identification, LC-MS/MS is superior to UV due to the lack of strong chromophores in the macrolide structure.[1]

  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Precursor Ion: m/z 765.5 [2]

  • Key Fragments (MS²):

    • m/z 607: Loss of the oxidized desosamine sugar (neutral loss of 158 Da).[1][2]

    • m/z 434: Aglycone fragment (Cladinose + Aglycone core).[1][2]

    • Differentiation: The parent Azithromycin ([M+H]⁺ 749) fragments to m/z 591.[1][2] The mass shift of +16 Da in the precursor and specific fragments confirms the N-oxide structure.

Analytical Decision Workflow

The following logic tree guides the identification of Impurity L in a stability sample.

Analytical_WorkflowSampleStability Sample(Azithromycin)HPLCHPLC Separation(High pH Buffer)Sample->HPLCPeak_DetectPeak Detection(RRT ~0.29)HPLC->Peak_DetectMS_ScreenLC-MS Screening(ESI+)Peak_Detect->MS_ScreenIf > Identification ThresholdMass_CheckPrecursor Massm/z 765?MS_Screen->Mass_CheckFrag_CheckFragmentation PatternLoss of 158 Da?Mass_Check->Frag_CheckYesRejectUnknown Impurity(Investigate Structure)Mass_Check->RejectNo (e.g., m/z 749, 789)ConfirmCONFIRMEDAzithromycin 3'-N-oxideFrag_Check->ConfirmYesFrag_Check->RejectNo

Figure 2: Analytical decision tree for the identification of Azithromycin 3'-N-oxide in bulk drug substances.

Regulatory Implications

  • USP/EP Status: Listed as a specified impurity.[6][7][8]

  • Limits: Typically, individual impurities must be controlled to NMT (Not More Than) 0.5% or 0.15% depending on the specific monograph and dose (ICH Q3B).

  • Stability: Azithromycin 3'-N-oxide is an indicator of oxidative stress.[1][2] Its presence suggests exposure to air or peroxides in excipients (e.g., povidone, PEG).[1][2] Formulation scientists must ensure low-peroxide excipients are used to mitigate this degradation pathway.[1][2]

References

  • United States Pharmacopeia (USP) . Azithromycin Monograph: Organic Impurities. USP-NF.[1][2] [1][2]

  • European Pharmacopoeia (EP) . Azithromycin: Impurity L.[3][7][8] EDQM.

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 59787831: Azithromycin 3'-N-oxide. PubChem. [1][2]

  • ChemicalBook . Azithromycin N-oxide Properties and Synthesis.

  • ResearchGate . Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry.

An In-Depth Technical Guide to the Toxicity Profile of Azithromycin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the toxicological profile of Azithromycin N-Oxide, a key impurity and metabolite of the macrolide antibiotic Azithromycin. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes regulatory expectations, established toxicological principles, and proven analytical strategies to deliver a robust framework for risk assessment.

Introduction: The Critical Role of Impurity Profiling

Azithromycin is a widely prescribed azalide antibiotic, a subclass of macrolides, renowned for its efficacy against a broad spectrum of bacterial pathogens.[1][2] In the lifecycle of any pharmaceutical product, the identification and control of impurities are paramount to ensuring patient safety and product quality. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or, as in the case of Azithromycin N-Oxide, as a metabolite formed in vivo. Understanding the toxicological potential of these impurities is not merely a regulatory hurdle but a scientific imperative.

Azithromycin N-Oxide (CAS No. 90503-06-3) is recognized by major pharmacopeias, including as "Azithromycin EP Impurity L" and "Azithromycin N-Oxide (USP)".[3][4] Its presence necessitates a thorough toxicological evaluation to establish safe limits in the final drug product. This guide delineates a logical, science-driven approach to characterizing the toxicity profile of this specific impurity.

Chapter 1: Physicochemical Identity and Metabolic Genesis

A foundational understanding of a compound's chemical nature is the first step in any toxicological assessment. Azithromycin N-Oxide is formed through the oxidation of the tertiary amine on the desosamine sugar moiety of the parent Azithromycin molecule.

Chemical and Physical Properties

The key identifiers and properties of Azithromycin N-Oxide are summarized below. This information is critical for the procurement of certified reference standards and the development of analytical methods.[5]

PropertyValueSource
Chemical Name (2S,3R,4S,6R)-2-(((2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadecan-11-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-amine oxide[3]
CAS Number 90503-06-3[6][7]
Molecular Formula C₃₈H₇₂N₂O₁₃[3]
Molecular Weight 764.98 g/mol [7]
Appearance White Crystalline Solid[7]
Metabolic Pathway

Azithromycin is primarily metabolized in the liver.[8] The formation of Azithromycin N-Oxide is a Phase I metabolic reaction. This transformation is generally considered a detoxification pathway for many tertiary amine drugs, as the resulting N-oxide is typically more polar and readily excreted.[9] However, this assumption requires empirical validation for each specific compound.

Metabolic_Pathway AZ Azithromycin (Tertiary Amine) AZ_N_Oxide Azithromycin N-Oxide (Metabolite/Impurity) AZ->AZ_N_Oxide Hepatic N-oxidation (Phase I Metabolism)

Caption: Metabolic conversion of Azithromycin to Azithromycin N-Oxide.

Chapter 2: Regulatory Landscape and Risk Assessment Framework

The control of impurities is governed by a well-established regulatory framework, primarily outlined by the International Council for Harmonisation (ICH). For an impurity like Azithromycin N-Oxide, the central question is whether it requires qualification—a process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.

The European Medicines Agency (EMA) provides specific guidelines on setting specifications for impurities in antibiotics, reinforcing the need for stringent control.[10][11] The United States Pharmacopeia (USP) sets a reporting level for impurities in Azithromycin tablets at 0.1%.[12]

A logical, tiered approach to toxicological assessment is the most efficient and scientifically sound strategy. This ensures that resources are allocated appropriately, beginning with predictive methods and progressing to definitive biological assays only when necessary.

Toxicology_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Testing cluster_2 Tier 3: Further Assessment QSAR QSAR Analysis (Genotoxicity Prediction) Ames Bacterial Reverse Mutation (Ames Test) QSAR->Ames If Alerting Cytotox General Cytotoxicity (e.g., MTT Assay) Ames->Cytotox If Non-Mutagenic Advanced Further Assays (e.g., In Vivo, Organ-Specific) Ames->Advanced If Mutagenic Cytotox->Advanced If Highly Cytotoxic

Caption: Tiered workflow for the toxicological assessment of impurities.

Chapter 3: Genotoxicity Assessment

Genotoxicity—the ability of a chemical to damage DNA or chromosomes—is the most critical endpoint for impurities, as genotoxic compounds may pose a cancer risk even at very low levels.

The In Silico Perspective: A Structurally Informed Hypothesis

The first tier of assessment involves a computational (in silico) analysis of the molecule's structure. Azithromycin N-Oxide is an N-oxide of an alicyclic tertiary amine. This structural class is generally not associated with mutagenicity.[9] Unlike aromatic N-oxides, which can sometimes be metabolically reduced to reactive aromatic amines, aliphatic N-oxides are typically stable and considered a detoxification product.[9] This provides a strong, scientifically-grounded hypothesis that Azithromycin N-Oxide is non-mutagenic.

The Gold Standard: Bacterial Reverse Mutation (Ames) Assay

Despite the low structural concern, experimental verification is essential for regulatory acceptance. The Ames test is the universally accepted initial screen for mutagenic potential. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause reverse mutations, allowing the bacteria to grow in an amino acid-deficient medium.

It is noteworthy that the parent drug, Azithromycin, was found to be non-mutagenic in a comprehensive battery of genetic toxicology assays, including the Ames test and in vivo chromosomal aberration studies.[13] This provides further confidence that its N-oxide metabolite is also likely to be benign.

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the limit of solubility/cytotoxicity.

  • Exposure:

    • Plate Incorporation Method: The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

    • Pre-incubation Method: The mixture is incubated for a short period (e.g., 20-30 minutes) before being mixed with top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the solvent control.

  • Validation: The protocol is validated by including a solvent control (negative control) and known mutagens for each strain, with and without S9 activation (positive controls).

Ames_Test_Workflow cluster_S9_neg Without S9 Mix cluster_S9_pos With S9 Mix Start Start: Azithromycin N-Oxide (Test Article) Prep Prepare Doses & Bacterial Cultures Start->Prep Split Divide Cultures Prep->Split Plate_Neg Plate Incorporation (Test Article + Bacteria) Split->Plate_Neg - S9 Plate_Pos Plate Incorporation (Test Article + Bacteria + S9) Split->Plate_Pos + S9 Incubate Incubate Plates (37°C, 48-72h) Plate_Neg->Incubate Plate_Pos->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Controls Count->Analyze Result Result: Mutagenic or Non-Mutagenic Analyze->Result

Sources

Azithromycin N-Oxide: Solubility Profiling & Technical Handling Guide

[1][2]

Executive Summary & Chemical Identity

Azithromycin N-Oxide (CAS: 90503-06-3) is the primary oxidation degradation product of Azithromycin.[1][2] Chemically, it is formed by the oxidation of the tertiary amine on the desosamine sugar. Unlike the lipophilic parent compound, the N-oxide moiety introduces a strong dipole, significantly altering its solubility landscape and thermal stability.

  • Role: Critical Process Impurity (USP/EP), Metabolite.[1][2]

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 764.98 g/mol [2][4]

  • Key Physicochemical Shift: The

    
     dative bond increases polarity and hydrogen bond acceptor capacity compared to the parent tertiary amine.
    

Physicochemical Mechanics of Solubility

To manipulate Azithromycin N-Oxide effectively, one must understand the "Polarity Shift" mechanism.[1] Azithromycin (parent) is a semi-synthetic macrolide with high lipophilicity (LogP ~4.0).[1][2] The conversion to the N-Oxide introduces a zwitterionic character at the nitrogen center.

Mechanistic Impact on Solvents[5]
  • Protic Solvents (Methanol, Ethanol): The N-oxide oxygen is a potent hydrogen bond acceptor.[1][2] Short-chain alcohols are effective solvents but can facilitate degradation (Cope elimination) at elevated temperatures.[1][2]

  • Chlorinated Solvents (Chloroform, DCM): While the parent drug is highly soluble in chloroform, the N-oxide shows reduced solubility due to its increased polarity.[1][2] It is often classified as "Slightly Soluble" in these matrices, which is exploited during liquid-liquid extraction to separate the impurity from the parent.

  • Aqueous Buffers: Solubility is pH-dependent.[1][2] The N-oxide remains relatively soluble in acidic-to-neutral aqueous organic mixtures but may precipitate in highly basic, non-polar environments.[1][2]

Solubility Profile & Solvent Selection

The following data aggregates experimental observations and pharmacopeial reference standard handling protocols.

Quantitative Solubility Classes
Solvent SystemSolubility ClassPrimary ApplicationTechnical Note
Methanol SolubleSynthesis / HPLCPreferred solvent for oxidation reaction (using ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2]
Ethanol SolubleCrystallizationOften used with water as an anti-solvent.[1][5][6]
DMSO SolubleStock SolutionsIdeal for biological assays; stable at RT.[1]
Chloroform Slightly SolubleExtractionPartitioning coefficient differs from parent Azithromycin.
Acetonitrile SolubleHPLC Mobile PhaseStandard organic modifier for reverse-phase chromatography.[1][2]
Water Sparingly SolubleAnti-solventSolubility increases significantly with pH < 6.[1]0.

Critical Insight: Unlike Azithromycin, which can be freely dissolved in hexane or pure ethyl acetate for extraction, Azithromycin N-Oxide requires more polar systems (e.g., DCM/MeOH mixtures) to remain in the organic phase during workup.

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine precise solubility limits for process optimization.[1][2]

  • Preparation: Weigh 50 mg of Azithromycin N-Oxide into a 20 mL scintillation vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal vial and agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

    • Visual Check: If fully dissolved, add more solid until precipitation persists.

  • Sampling:

    • Centrifuge the saturated solution at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous/methanol).[1][2]

  • Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Synthesis & Purification Workflow

The solubility difference between the parent and N-oxide is utilized here.[1][2]

SynthesisPurificationStartAzithromycin Parent(Dissolved in Methanol)OxidationAdd 30% H2O2(Oxidation Reaction)Start->OxidationRT, 2-4 hrsQuenchQuench with Sodium BisulfiteOxidation->QuenchExtractionLiquid-Liquid Extraction(Chloroform/Water)Quench->ExtractionPhaseSepPhase SeparationExtraction->PhaseSepOrgPhaseOrganic Phase (Chloroform)Contains Unreacted ParentPhaseSep->OrgPhaseLipophilic FractionAqPhaseAqueous/Polar PhaseEnriched with N-OxidePhaseSep->AqPhasePolar FractionPurificationSilica Gel Chromatography(Eluent: CHCl3:MeOH:NH3)AqPhase->PurificationLoad on ColumnFinalPure Azithromycin N-Oxide(Crystalline Solid)Purification->FinalEvaporation

Figure 1: Synthesis and purification logic leveraging the differential solubility of the N-Oxide in chlorinated vs. polar solvents.

Stability & Degradation Risks

A major solubility-related hazard with N-oxides is Cope Elimination .[1][2]

  • Mechanism: When heated in solution, particularly in high-boiling solvents (like DMSO or DMF) or during rotary evaporation, the N-oxide can undergo thermal elimination to form the alkene impurity (Azithromycin Enol Ether) and hydroxylamine.[1][2]

  • Precaution:

    • Evaporation: Never exceed 40°C during solvent removal.

    • Storage: Store stock solutions in Methanol or DMSO at -20°C. Avoid storing in acidic aqueous buffers for >24 hours.

Analytical Application (HPLC)

For researchers validating "Impurity L" content, the solubility dictates the mobile phase.

  • Column: C18 (L1 packing), high carbon load to retain the polar N-oxide.[1][2]

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol.[1][2]

    • Note: High pH is required to suppress ionization of the remaining amines, but the N-oxide is permanently polar.

  • Diluent: Use a mixture of Phosphate Buffer (pH 8.[1][2]0) and Acetonitrile (40:60).[1][2] Do not use pure water as the diluent, as the N-oxide may crash out or adsorb to glass surfaces at high concentrations.[1]

Decision Logic for Solvent Choice

SolventLogicGoalGoal: Handle Azithromycin N-OxideSynthesisSynthesis/ReactionGoal->SynthesisAnalysisHPLC/LC-MSGoal->AnalysisStorageLong-term StorageGoal->StorageMethMethanol(High Solubility, Reactive Risk)Synthesis->MethOxidation MediumACNAcetonitrile/Buffer(Stable, Analytical Standard)Analysis->ACNMobile PhaseSolidSolid State (-20°C)(Best Stability)Storage->SolidPrevent Cope Elimination

Figure 2: Decision matrix for solvent selection based on experimental intent.[1][2]

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Impurities.[1][2][7] USP-NF.[1][2] (Defines Azithromycin N-Oxide as USP Related Compound F/Impurity).[1][2] [1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Azithromycin: Impurity L.[1][3][8][5][9] (Classifies the N-oxide impurity profile).[1][2][3][7]

  • ChemicalBook. Azithromycin N-Oxide Product Properties & Solubility Data. (Provides qualitative solubility in Chloroform, DMSO, Methanol).[1][2]

  • PubChem. Azithromycin 3'-N-oxide (Compound Summary). National Library of Medicine. (Physicochemical properties, LogP, and structure).[1][2][6] [1][2]

  • Google Patents. WO2004092736A2 - Derivatives of Azithromycin.[1][2] (Describes synthesis via H2O2 in methanol and extraction protocols).

Identification of Azithromycin N-Oxide in Forced Degradation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mechanistic formation, chromatographic isolation, and mass spectrometric identification of Azithromycin N-Oxide (AZM-NO), the primary oxidative degradant of Azithromycin (AZM). Designed for analytical scientists, this document moves beyond standard operating procedures to explain the causality of degradation and the logic of structural elucidation. It addresses the critical challenge of differentiating N-oxides from isobaric hydroxylated impurities using LC-MS/MS fragmentation and polarity-driven retention shifts.

Part 1: The Chemistry of Degradation

Azithromycin is a 15-membered azalide antibiotic. Its structural stability is generally superior to erythromycin due to the absence of the C9 ketone. However, the molecule contains two significant basic centers: the tertiary amine on the desosamine sugar and the cyclic amine in the aglycone ring.

The desosamine tertiary amine is the site of highest electron density and nucleophilicity, making it the primary target for oxidative attack by peroxides (e.g., H₂O₂).

Mechanistic Pathway

The formation of AZM-NO is a nucleophilic attack by the lone pair of the desosamine nitrogen on the electrophilic oxygen of hydrogen peroxide. This results in a dative covalent bond (


).

AZM_Oxidation_Mechanism AZM Azithromycin (Parent) (Tertiary Amine on Desosamine) Transition Nucleophilic Attack (N: attacks O-O) AZM->Transition e- donation H2O2 Oxidative Stress (H₂O₂ / Peroxides) H2O2->Transition AZM_NO Azithromycin N-Oxide (Polar N→O Bond) Transition->AZM_NO Oxidation (+16 Da)

Figure 1: Mechanistic pathway of Azithromycin N-Oxide formation via nucleophilic attack on peroxide.

Part 2: Forced Degradation Protocol

To generate AZM-NO for method validation (retention time confirmation and mass spectral library matching), a controlled oxidative stress study is required.

Experimental Workflow

Objective: Degrade 10–20% of the parent API to ensure sufficient degradant formation without inducing secondary degradation (mineralization).

StepParameterSpecificationRationale
1. Preparation SolventAcetonitrile:Water (50:50)Ensures solubility of both AZM (lipophilic) and H₂O₂ (polar).
API Conc.1.0 mg/mLSufficient signal for MS/MS without saturation.
2. Stressing Oxidant3% H₂O₂ (v/v)30% is often too aggressive; 3% allows kinetic monitoring.
ConditionAmbient Temp, 2–4 HoursHeat + H₂O₂ can cleave the sugar (cladinose), confusing the profile.
3. Quenching ReagentSodium Thiosulfate or CatalaseCRITICAL: Stops reaction immediately. Prevents on-column oxidation.
4. Analysis Injection5–10 µLImmediate injection after quenching.

Part 3: Analytical Strategy (LC-MS/MS)

The identification relies on three orthogonal data points: Mass Shift , Fragmentation Pattern , and Chromatographic Polarity .

Mass Spectrometry Logic

Azithromycin (


) has a monoisotopic mass of ~748.5 Da.
  • Parent [M+H]⁺: m/z 749.5

  • N-Oxide [M+H]⁺: m/z 765.5 (+16 Da shift)

The Isobaric Challenge: Hydroxylated impurities (C-OH formation) also show a +16 Da shift (m/z 765.5). MS1 alone is insufficient for identification.

Fragmentation (MS/MS)

Differentiation is achieved via Collision Induced Dissociation (CID).

  • Azithromycin (Parent):

    • Precursor: 749.5

    • Major Fragment: m/z 591.5 (Loss of Cladinose sugar, -158 Da).

  • Azithromycin N-Oxide:

    • Precursor: 765.5

    • Major Fragment: m/z 607.5 (Loss of Cladinose, -158 Da). The N-oxide group is on the desosamine, which remains attached to the aglycone in this fragment.

    • Diagnostic Fragment: m/z 749.5 (Loss of Oxygen, -16 Da). N-oxides are thermally labile and can lose the oxygen atom in the collision cell or ion source, reverting to the parent mass. Hydroxylated impurities (C-OH) do not lose oxygen easily.

Chromatographic Separation

N-oxides are significantly more polar than their tertiary amine counterparts due to the charge separation on the


 bond.
  • Column: C18 (Reverse Phase).

  • Mobile Phase: High pH (pH 8–10) is preferred for Azithromycin to suppress ionization of the amine and increase retention. However, N-oxide polarity dominates.

  • Elution Order: AZM-NO elutes before Azithromycin (Relative Retention Time < 1.0).

Part 4: Identification Decision Matrix

The following workflow illustrates the logic for confirming the N-Oxide identity against other potential degradants.

ID_Workflow Start Unknown Peak Detected (Forced Degradation Sample) CheckMass Check MS1 Spectrum Is [M+H]+ = 765.5? Start->CheckMass CheckRT Check Retention Time Is RRT < 1.0 (Earlier than Parent)? CheckMass->CheckRT Yes (+16 Da) Result_Other Other Impurity (e.g., Sugar Cleavage) CheckMass->Result_Other No CheckFrag Check MS2 Fragmentation Loss of -16 Da (Oxygen)? CheckRT->CheckFrag Yes (More Polar) Result_OH LIKELY: Hydroxylated Impurity CheckRT->Result_OH No (RRT > 1.0) Result_NO CONFIRMED: Azithromycin N-Oxide CheckFrag->Result_NO Yes (Labile Oxygen) CheckFrag->Result_OH No (Stable -OH)

Figure 2: Logical decision tree for differentiating N-Oxide from isobaric impurities.

Part 5: Summary of Analytical Data

The table below summarizes the expected data for system suitability and peak confirmation.

Analyte[M+H]⁺ (m/z)Key MS2 Fragments (m/z)Relative Retention (RRT)Polarity
Azithromycin 749.5591.5 (Desosamine-Aglycone)1.00Lipophilic
Azithromycin N-Oxide 765.5607.5 (N-Oxide-Desosamine-Aglycone)749.5 (Parent, -O loss)~0.80 - 0.90Polar
Descladinose AZM 591.5N/A~0.40 - 0.50Very Polar

Note on In-Source Fragmentation: Analysts must be cautious of "In-Source Decay." If the LC-MS source temperature is too high (>400°C), the N-oxide may reduce to the parent before mass analysis. This leads to a peak at the N-oxide retention time but with the parent's mass spectrum (m/z 749). Always check the extracted ion chromatogram (EIC) for 765.5.

Part 6: Regulatory Context

This protocol aligns with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), which mandate the identification of degradation products formed under stress conditions.

  • ICH Q3A/B: Impurities exceeding the identification threshold (usually 0.10%) must be structurally characterized.

  • Mass Balance: The formation of N-oxide should correlate with the loss of the parent compound to demonstrate the method's stability-indicating capability.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (n.d.). Azithromycin (Compound Summary).[2][3][4][5] PubChem. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Methodological & Application

synthesis of Azithromycin N-Oxide reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Azithromycin N-Oxide Reference Standard

Abstract & Regulatory Context

Azithromycin N-Oxide (USP: Azithromycin N-Oxide; EP: Impurity L) is the primary oxidative degradation product of Azithromycin.[1][2] Under ICH Q3A(R2) and Q3B(R2) guidelines, this impurity must be monitored in both Drug Substances (DS) and Drug Products (DP).[1][2]

The N-oxide forms readily upon exposure of the API to air, heat, or oxidative excipients (e.g., povidone containing peroxides).[1][2] Consequently, a high-purity Certified Reference Material (CRM) is essential for validating stability-indicating HPLC methods.[1][2] This guide details a robust, self-validating protocol for synthesizing >98% purity Azithromycin N-Oxide for use as a quantitative standard.

Chemical Basis & Mechanism[1][2][3]

The Reaction: The synthesis utilizes a nucleophilic substitution where the tertiary amine of the desosamine sugar moiety attacks the electrophilic oxygen of hydrogen peroxide.

  • Selectivity: Azithromycin contains two basic amines: the N-methylated amine on the desosamine sugar (3'-position) and the secondary amine on the macrocyclic ring (9a-position).[1][2] The 3'-tertiary amine is significantly more nucleophilic and sterically accessible, allowing for selective oxidation under controlled conditions.[1]

  • Stereochemistry: The oxidation yields a new chiral center at the nitrogen. However, in solution, the N-oxide oxygen can equilibrate, though the trans-configuration relative to the sugar ring is generally favored sterically.[1]

Mechanism Diagram

G Start Azithromycin (Tertiary Amine Nucleophile) Transition Transition State (Nu: Attack on O-O) Start->Transition MeOH, 25°C Reagent Hydrogen Peroxide (Electrophile) Reagent->Transition Product Azithromycin N-Oxide (Polar Zwitterion) Transition->Product -H2O

Figure 1: Mechanistic pathway of selective N-oxidation at the desosamine sugar.[1][2]

Experimental Protocol

Safety Warning: Reaction involves peroxides.[1][2] Ensure all glassware is free of metal salts.[1] Do not concentrate reaction mixtures containing excess peroxide to dryness; explosion risk.[2]

Materials
  • Substrate: Azithromycin Dihydrate (API Grade, >99%).

  • Oxidant: Hydrogen Peroxide (30% w/w in water, ACS Reagent).[1][2]

  • Solvent: Methanol (HPLC Grade).[1][2]

  • Quench: Sodium Thiosulfate or Sodium Sulfite.[1][2]

  • Purification: Silica Gel (230-400 mesh) or Prep-HPLC (C18).[1][2]

Step-by-Step Synthesis

Step 1: Reaction Setup

  • Dissolve 10.0 g (13.3 mmol) of Azithromycin Dihydrate in 100 mL of Methanol in a 250 mL round-bottom flask.

  • Critical Control: Cool the solution to 0-5°C using an ice bath.[1][2] Exotherms can lead to cladinose sugar cleavage (Impurity F).[1][2]

  • Add 15.0 mL of 30% Hydrogen Peroxide dropwise over 10 minutes.

  • Remove the ice bath and allow the mixture to stir at 25°C (Room Temp) for 6–12 hours.

    • Monitor: Check by TLC (CHCl3:MeOH:NH4OH, 90:10:1) or HPLC every 2 hours. The N-Oxide is significantly more polar (lower Rf).[1][2]

Step 2: Quenching (Mandatory for Stability) [1][2]

  • Once starting material is <1% by HPLC, cool the reaction back to 5°C.

  • Add Sodium Sulfite (saturated aq. solution) slowly until a starch-iodide paper test is negative (no blue color).[1][2]

    • Why? Residual peroxide will cause rapid degradation of the N-oxide during the drying process.

Step 3: Workup

  • Dilute the methanolic mixture with 200 mL Water .

  • Extract with Dichloromethane (DCM) (3 x 100 mL) .

    • Note: The N-oxide is amphiphilic but extracts well into DCM from aqueous methanol.[1][2]

  • Wash combined organic layers with Brine (100 mL).

  • Dry over anhydrous Sodium Sulfate, filter, and evaporate solvent under reduced pressure at <40°C.

    • Caution: High heat causes Cope elimination or deoxygenation.[1][2]

Step 4: Purification (Choose A or B)

  • Method A: Flash Chromatography (For gram scale) [1][2]

    • Stationary Phase: Silica Gel 60.[1][2]

    • Eluent: Gradient of CHCl3 : MeOH : NH4OH (from 100:0:0 to 90:10:1).[1][2]

    • Collection: The N-Oxide elutes after unreacted Azithromycin.[1][2]

  • Method B: Preparative HPLC (For Reference Standard Grade)

    • Column: C18 (e.g., XBridge Prep C18), 5 µm.[1][2]

    • Mobile Phase: 10 mM Ammonium Acetate (pH 10) : Acetonitrile.[1][2]

    • Gradient: 20% to 60% ACN.[1][2]

    • Advantage:[1][3][4][5] Removes minor over-oxidation products formed at the 9a-amine.[1][2]

Workflow Diagram

Workflow Step1 1. Dissolution (Azithromycin + MeOH) Step2 2. Oxidation (Add H2O2, 25°C, 12h) Step1->Step2 Initiate Step3 3. Quench (Na2SO3 + Starch Test) Step2->Step3 Completion (>99% conversion) Step4 4. Extraction (DCM/Water) Step3->Step4 Remove oxidant Step5 5. Purification (Prep-HPLC / Silica) Step4->Step5 Crude isolation Final Final Reference Standard (Azithromycin N-Oxide) Step5->Final Lyophilization

Figure 2: Operational workflow for the synthesis and isolation of the reference standard.

Characterization & Validation

To qualify the material as a Reference Standard, it must meet the following criteria.

Data Summary Table
ParameterAcceptance CriteriaExpected Result for N-Oxide
Appearance White to off-white powderWhite crystalline powder
Mass Spectrometry (ESI+) [M+H]+ = 765.5 ± 1 Dam/z 765.5 (+16 amu vs API)
HPLC Purity (Area %) > 95.0% (Secondary Std)> 98.0% (Primary Std)
1H-NMR (500 MHz) Distinct shift of N(CH3)2~3.1-3.2 ppm (Downfield shift from ~2.3 ppm)
Retention Time (RRT) Relative to Azithromycin~0.29 (USP Method) or ~0.4-0.6 (RP-C18)
Analytical Interpretation
  • HPLC Behavior:

    • On standard C18 columns at high pH (pH > 9), Azithromycin N-Oxide elutes earlier than Azithromycin due to the increased polarity of the N-O bond.[1][2]

    • USP Method Reference: In the USP monograph for Azithromycin, the N-oxide is "Impurity L".[4][6] Using the USP method (L67 column / high pH phosphate buffer), the Relative Retention Time (RRT) is approximately 0.29 , confirming its high polarity [1].[1][2]

  • Mass Spectrometry:

    • Azithromycin MW: 748.98 g/mol .[1][2]

    • N-Oxide MW: 764.98 g/mol .[1][2][6][7]

    • Look for the parent ion at m/z 765 and a characteristic fragment loss of 16 amu (oxygen) or 175 amu (desosamine-N-oxide cleavage).[1][2]

  • NMR Spectroscopy:

    • The diagnostic signal is the dimethylamine group on the desosamine sugar.

    • Parent API: Singlet at ~2.30 ppm.[1][2]

    • N-Oxide: The inductive effect of the oxygen deshields the methyl protons, shifting the singlet downfield to ~3.10 – 3.20 ppm [2].

Storage and Stability

  • Hygroscopicity: The N-oxide is more hygroscopic than the parent API.

  • Thermal Instability: N-oxides can undergo Cope elimination at elevated temperatures (>60°C), reverting to the hydroxylamine or forming an alkene.[1][2]

  • Storage Protocol:

    • Store at -20°C .

    • Protect from light.[1][2]

    • Container: Amber glass vial with desiccated cap.

    • Retest Period: 12 months.[1][2]

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1][2] USP-NF 2023, Issue 2.[1][2] [1][2]

  • European Directorate for the Quality of Medicines (EDQM). Azithromycin Monograph 1484: Impurity L.[1][2] European Pharmacopoeia (Ph.[1][2] Eur.) 11th Edition.

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2][3] 2006.[1][2][8]

  • Fermion. Process for the preparation of Azithromycin N-oxide.[1] World Intellectual Property Organization, WO2006/036087.[1]

Sources

protocol for isolating Azithromycin N-Oxide from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azithromycin N-Oxide (AZM-NO) is a primary oxidative degradant and metabolite of the macrolide antibiotic Azithromycin (AZM). Isolating this compound with high purity (>95%) is critical for its use as a Certified Reference Material (CRM) in impurity profiling and stability studies.

This guide provides a definitive protocol for isolating AZM-NO from oxidative reaction mixtures. Unlike standard organic extractions, this protocol addresses the specific physicochemical challenges of macrolide N-oxides: high polarity , acid sensitivity (cladinose hydrolysis), and silanol interaction during chromatography.

Chemical Context & Separation Logic

To isolate AZM-NO, one must exploit the distinct polarity shift introduced by the N-oxide bond.

  • The Parent (Azithromycin): A tertiary amine with moderate lipophilicity (

    
    ). Soluble in non-polar organic solvents.
    
  • The Target (Azithromycin N-Oxide): The oxidation of the tertiary amine (

    
    ) creates a highly polar, semipolar bond. This drastically increases water solubility and retention on polar stationary phases (Silica) while decreasing retention on non-polar phases (C18) compared to the parent.
    

Critical Stability Warning: Azithromycin contains a cladinose sugar susceptible to acid hydrolysis. Avoid all contact with strong acids (pH < 4). All aqueous buffers must be pH-controlled.

Visualizing the Separation Logic

The following diagram illustrates the physicochemical pathways used in this protocol.

SeparationLogic Mixture Reaction Mixture (AZM + AZM-NO + H2O2) Quench Quench Step (Na2SO3) Mixture->Quench Neutralize Oxidant LLE Liq-Liq Extraction (Chloroform/Water) Quench->LLE Partitioning Organic Organic Phase (Enriched AZM-NO) LLE->Organic AZM-NO Extracts (Polar Organic) Aqueous Aqueous Phase (Salts/Peroxides) LLE->Aqueous Waste Chrom Silica Chromatography (Amine-Modified) Organic->Chrom Purification Cryst Crystallization (Hexane/Acetone) Chrom->Cryst Final Polish

Figure 1: Strategic workflow for isolating Azithromycin N-Oxide, prioritizing oxidant removal and polarity-based partitioning.

Pre-Isolation: Reaction & Quenching

Prerequisite: This protocol assumes a reaction mixture generated by treating Azithromycin with 30% Hydrogen Peroxide (


) in Methanol at room temperature for 15–20 hours.

Step 1: The Safety Quench (Mandatory) Before isolation, excess peroxide must be destroyed to prevent explosive concentration during rotary evaporation and to stop over-oxidation.

  • Cool the reaction mixture to 10°C.

  • Add a saturated aqueous solution of Sodium Sulfite (

    
    )  or Sodium Thiosulfate dropwise.
    
  • Validation: Test a small aliquot with starch-iodide paper. If the paper remains white (no blue/black), the peroxide is quenched.

Protocol A: Bulk Enrichment (Liquid-Liquid Extraction)

This step removes the bulk of water-soluble salts and highly non-polar impurities, providing a crude solid suitable for chromatography.

Reagents: Chloroform (


), Sodium Sulfate (

), Hexane.
  • Dilution: Dilute the quenched methanolic reaction mixture with an equal volume of water.

  • Extraction: Extract the mixture with Chloroform (

    
     volume).
    
    • Note: Unlike the parent drug, AZM-NO is amphiphilic. It favors Chloroform over water but requires multiple extractions to recover fully.

  • Washing: Wash the combined chloroform layers with water (

    
    ) to remove residual methanol and inorganic salts.
    
  • Drying: Dry the organic layer over anhydrous

    
     for 30 minutes. Filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

    
    .
    
    • Result: A glassy, off-white foam/solid.

  • Pre-Purification (Precipitation):

    • Redissolve the residue in a minimum volume of warm Acetone.

    • Add cold Hexane dropwise until turbidity persists.

    • Stir at 0–5°C for 2 hours.

    • Filter the precipitate.[1] This solid is significantly enriched in AZM-NO.

Protocol B: High-Purity Isolation (Flash Chromatography)

Macrolides adhere strongly to silica gel due to the interaction between the basic amine and acidic silanols, leading to peak tailing. You must use an amine modifier in the mobile phase.

Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

Mobile Phase Optimization:

  • Base Solvent: Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Polar Modifier: Methanol (MeOH).

  • Amine Modifier: Ammonium Hydroxide (

    
    , 25%) or Diethylamine.
    

Gradient Table:

StepSolvent Composition (v/v)Purpose
Equilibration

:MeOH:

(90:9:1)
Saturate silica silanols with ammonia.
Loading Dissolve crude in min. mobile phasePrevent band broadening.
Elution 1

:MeOH:

(90:9:1)
Elutes unreacted Azithromycin (Parent).
Elution 2

:MeOH:

(85:14:1)
Elutes Azithromycin N-Oxide.
Wash

:MeOH:

(50:40:10)
Strips highly polar degradants.

Procedure:

  • Pack column as a slurry in the equilibration solvent.

  • Load sample.

  • Collect fractions. Monitor via TLC (see Section 7).

  • The N-Oxide elutes after the parent Azithromycin due to the high polarity of the N-O bond interacting with the silica.

Protocol C: Preparative HPLC (Polishing)

For >99% purity (required for Reference Standards), use Reverse Phase (RP) HPLC.

  • Column: C18 (Octadecylsilane), high-pH stable (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase:

    • Solvent A: 0.05M Ammonium Phosphate Buffer (pH 10.0) or 0.1M Ammonium Acetate.

    • Solvent B: Acetonitrile.[1][2][3][4]

  • Isocratic Conditions: ~35:65 (Buffer:Acetonitrile).

  • Rationale: High pH suppresses the ionization of the tertiary amines, keeping the molecule neutral (except the N-oxide dipole) and improving peak shape.

  • Detection: UV at 210 nm or 215 nm (End absorption).

Characterization & Validation

Confirm identity and purity using the following parameters.

A. Thin Layer Chromatography (TLC)
  • Plate: Silica Gel

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate : Diethylamine (75 : 25 : 10).[5]

  • Visualization: Spray with sulfuric acid/ethanol (1:1) and heat at 100°C (Charring).

  • Expected Rf Values:

    • Azithromycin (Parent):

      
      
      
    • Azithromycin N-Oxide:

      
       (Significantly lower due to polarity).
      
B. Mass Spectrometry (LC-MS)
  • Technique: ESI (Positive Mode).

  • Diagnostic Shift:

    • Azithromycin

      
       Da.
      
    • Azithromycin N-Oxide

      
       Da (+16 Da shift).
      
C. NMR Spectroscopy ( )

The oxidation of the nitrogen induces a significant chemical shift in the methyl groups attached to the 3'-nitrogen.

  • Parent (AZM):

    
     signal appears 
    
    
    
    ppm.
  • N-Oxide (AZM-NO):

    
     signal shifts downfield to 
    
    
    
    ppm due to the deshielding effect of the oxygen.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Chromatography) Acidic silanols interacting with amine.Increase

or Diethylamine conc. in mobile phase.
Low Recovery (Extraction) N-oxide remaining in aqueous phase.Saturate aqueous phase with NaCl (Salting out) before

extraction.
Product Decomposition Acid hydrolysis or thermal instability.Keep all buffers pH > 6.0. Evaporate solvents at < 45°C.
Co-elution with Parent Gradient too steep.Use isocratic hold at 5-10% Methanol before increasing polarity.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF.[3] (Defines N-Oxide limits and HPLC conditions).

  • Fouad, M. et al. (2015). "pH-Dependent Stability of Azithromycin in Aqueous Solution and Structure Identification of Two New Degradation Products." Journal of Pharmaceutical and Biomedical Analysis. (Details degradation pathways and pH stability).

  • Bayod Jasanada, M. et al. (2004). "Process for the preparation of Azithromycin monohydrate." U.S. Patent 6,855,813. (Describes extraction and crystallization logic).

  • LGC Standards. "Azithromycin N-Oxide Reference Standard Data Sheet." (Confirming chemical properties and impurity classification).

  • Antec Scientific. "Azithromycin According to USP Method: Analysis of Impurities." Application Note. (Provides detailed HPLC parameters for N-oxide separation).

Sources

Application Note: Characterization of Azithromycin N-Oxide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is effective against a broad spectrum of bacteria.[1] As with many pharmaceuticals, understanding its metabolic fate and potential degradation products is crucial for drug development, quality control, and safety assessment. One such related substance is Azithromycin N-Oxide, a potential metabolite and impurity. Accurate identification and characterization of this compound are essential for regulatory compliance and ensuring the quality of azithromycin formulations. This application note provides a detailed guide to the fragmentation pattern of Azithromycin N-Oxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2] We will delve into the characteristic fragmentation pathways and provide a comprehensive protocol for its analysis.

Scientific Principles: The Chemistry of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process but is governed by its chemical structure. In Collision-Induced Dissociation (CID), an ion's kinetic energy is converted into internal energy upon collision with neutral gas molecules, leading to bond breakage.[3] For a complex molecule like Azithromycin N-Oxide, fragmentation typically occurs at the most labile bonds, often guided by the presence of heteroatoms and functional groups.

Azithromycin N-Oxide, as its name suggests, contains an additional oxygen atom on one of the nitrogen atoms of the desosamine sugar moiety. This seemingly minor modification significantly alters its fragmentation behavior compared to the parent azithromycin molecule. A key diagnostic fragmentation for N-oxides is the neutral loss of an oxygen atom (16 Da), which can be induced by thermal energy in the ion source or through collisional activation.[4]

LC-MS/MS Methodology

Sample Preparation: From Formulation to Analysis

A robust and reproducible sample preparation protocol is paramount for accurate LC-MS/MS analysis. The following protocol is designed for the extraction of Azithromycin and its N-oxide from a pharmaceutical tablet formulation.

Protocol: Extraction from Pharmaceutical Tablets

  • Sample Weighing and Dissolution:

    • Accurately weigh and finely powder a representative number of azithromycin tablets.

    • Transfer a portion of the powder, equivalent to a single dose, into a volumetric flask.

    • Add a diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to dissolve the active pharmaceutical ingredient (API). The use of a phosphate buffer can also be considered to control the pH.

    • Sonicate the solution for 15-20 minutes to ensure complete dissolution.

    • Bring the solution to the final volume with the diluent and mix thoroughly.

  • Clarification:

    • Centrifuge an aliquot of the solution to pellet any insoluble excipients.

    • Alternatively, filter the solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Dilution:

    • Perform a serial dilution of the clarified supernatant or filtrate with the mobile phase to achieve a final concentration within the linear range of the instrument.

Liquid Chromatography: Separating Azithromycin and its N-Oxide

The chromatographic separation is critical to distinguish between Azithromycin and its N-oxide, especially if they exhibit similar fragmentation patterns. A reversed-phase C18 column is commonly employed for this purpose.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.7 µmProvides excellent separation efficiency for molecules of this polarity and size.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase promotes protonation of the analytes, enhancing ESI+ ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile (1:1, v/v)A mixture of organic solvents can optimize the elution of both the parent drug and its more polar N-oxide metabolite.
Gradient 10% B to 90% B over 5 minutesA gradient elution ensures the efficient separation of compounds with differing polarities.
Flow Rate 0.25 mL/minA lower flow rate is often beneficial for ESI-MS sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL
Mass Spectrometry: Unveiling the Fragmentation Pattern

Positive electrospray ionization (ESI+) is the preferred method for analyzing macrolide antibiotics due to the presence of basic nitrogen atoms that are readily protonated.

Parameter Setting Rationale
Ionization Mode ESI PositivePromotes the formation of [M+H]⁺ ions for both Azithromycin and its N-oxide.
Capillary Voltage 3.1 kVOptimizes the spray and ionization process.
Source Temperature 150 °CA lower source temperature can help to minimize in-source fragmentation.
Desolvation Temperature 400 °CEfficiently removes solvent from the ionized droplets.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Results and Discussion: The Fragmentation Fingerprint

The key to identifying Azithromycin N-Oxide lies in its unique fragmentation pattern upon collision-induced dissociation.

Precursor Ion Identification

In positive ESI mode, Azithromycin N-Oxide is readily protonated to form the precursor ion [M+H]⁺ at an m/z of 765.

Product Ion Spectrum and Fragmentation Pathway

The MS/MS spectrum of the [M+H]⁺ ion of Azithromycin N-Oxide (m/z 765) is characterized by two major product ions.[5]

Table of Key MS/MS Transitions for Azithromycin N-Oxide:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
765607158Loss of the cladinose sugar moiety
765434331Loss of both the cladinose and the N-oxidized desosamine sugar moieties

The fragmentation pathway can be visualized as a step-wise process:

Fragmentation_Pathway precursor Azithromycin N-Oxide [M+H]⁺ m/z 765 fragment1 Fragment 1 [M+H - Cladinose]⁺ m/z 607 precursor->fragment1  -158 Da (Loss of Cladinose) fragment2 Fragment 2 [M+H - Cladinose - Desosamine N-Oxide]⁺ m/z 434 fragment1->fragment2  -173 Da (Loss of N-Oxidized Desosamine) Experimental_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Weigh and Dissolve Tablet Powder prep2 Sonicate for Complete Dissolution prep1->prep2 prep3 Clarify by Centrifugation or Filtration prep2->prep3 prep4 Dilute to Working Concentration prep3->prep4 lc LC Separation (C18 Column) prep4->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms data1 Identify Precursor Ion (m/z 765) msms->data1 data2 Analyze Product Ion Spectrum (m/z 607, 434) data1->data2 data3 Confirm Fragmentation Pathway data2->data3

Caption: Overview of the experimental workflow for Azithromycin N-Oxide analysis.

Conclusion

This application note provides a comprehensive guide to the LC-MS/MS fragmentation pattern of Azithromycin N-Oxide. By understanding its characteristic fragmentation pathway, which is dominated by the sequential loss of the cladinose and N-oxidized desosamine sugar moieties, researchers, scientists, and drug development professionals can confidently identify and characterize this important related substance. The detailed protocol provided herein offers a robust starting point for developing and validating analytical methods for the quality control of azithromycin and for its metabolic studies. The high specificity and sensitivity of LC-MS/MS make it an indispensable tool for ensuring the safety and efficacy of pharmaceutical products.

References

  • Sharma, K., & Mullangi, R. (2013). A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. Biomedical Chromatography, 27(10), 1243-1258. [Link]

  • Debremaeker, D., Visky, D., Chepkwony, H. K., Van den Mooter, G., & Hoogmartens, J. (2003). Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Rapid Communications in Mass Spectrometry, 17(5), 342-350. [Link]

  • Collision-induced dissociation. (2023, November 28). In Wikipedia. [Link]

  • Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2022). PubMed Central. [Link]

  • Siu, K. W., & Cooks, R. G. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2219-2224. [Link]

  • Mass spectrum of azithromycin in a positive mode under different conditions. (n.d.). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • Azithromycin According to USP method. (n.d.). Antec Scientific. [Link]

  • A concise review of HPLC, LC-MS and LC-MS/MS methods for determination of azithromycin in various biological matrices. (2013). PubMed. [Link]

  • A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (2013). PubMed. [Link]

  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeut. (2022). Frontiers in Pharmacology. [Link]

  • Analysis of azithromycin in human plasma by LC-MS-MS. (2010). In ResearchGate. Retrieved February 7, 2026, from [Link]

  • A simple, high-throughput and validated LC-MS/MS method for determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. (2022). PubMed. [Link]

  • A liquid chromatography-mass spectrometric method for the quantification of azithromycin in human plasma. (2013). PubMed. [Link]

Sources

Application Note: Preparation of Azithromycin N-Oxide (Impurity L) via Hydrogen Peroxide Oxidation

[1]

Executive Summary

This Application Note provides a rigorous, self-validating protocol for the synthesis of Azithromycin N-Oxide (often designated as Impurity L in USP/EP monographs).[1] This compound is a critical reference standard for the quality control of Azithromycin API (Active Pharmaceutical Ingredient), serving as a marker for oxidative degradation.[1]

The method utilizes a controlled oxidation of the tertiary amine on the desosamine sugar moiety using hydrogen peroxide (

Critical Process Parameters (CPPs)

Scientific Background & Mechanism[1][2]

The Chemical Basis

Azithromycin contains two basic amine centers: the N-methylated nitrogen in the 9a-position of the aglycone ring and the dimethylamino group on the desosamine sugar.[1] The desosamine nitrogen is significantly more nucleophilic and sterically accessible than the ring nitrogen. Consequently, under controlled conditions, oxidation occurs selectively at the 3'-N position.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the desosamine tertiary amine lone pair onto the electrophilic oxygen of hydrogen peroxide. This is an

1

Gcluster_0Reactantscluster_1Transition Statecluster_2ProductAziAzithromycin(Tertiary Amine)TSNucleophilic Attack(N: -> HO-OH)Azi->TSH2O2Hydrogen Peroxide(Electrophile)H2O2->TSNOxideAzithromycin N-Oxide(Dipolar Bond N+-O-)TS->NOxideWaterH2OTS->Water

Figure 1: Mechanistic pathway of tertiary amine oxidation by hydrogen peroxide.[1]

Experimental Protocol

Materials & Reagents
ReagentGradeRole
Azithromycin DihydrateAPI Grade (>98%)Starting Material
Hydrogen Peroxide (30% w/w)ACS ReagentOxidant
Methanol (MeOH)HPLC GradeSolvent
Dichloromethane (DCM)ACS ReagentExtraction Solvent
Sodium Sulfite (

)
Reagent GradeQuenching Agent
Sodium Bicarbonate (

)
Reagent GradeWash Buffer
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g (13.3 mmol) of Azithromycin in 100 mL of Methanol .

    • Note: Methanol is preferred over acetone to prevent the formation of potentially explosive acetone peroxides.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath.

    • Causality: Low initial temperature prevents exotherms that could degrade the acid-sensitive cladinose sugar.[1]

  • Oxidant Addition: Add 15.0 mL (approx. 10 eq) of 30% Hydrogen Peroxide dropwise over 20 minutes.

    • Stoichiometry: A large excess is required because H2O2 degrades over time and the reaction equilibrium must be driven forward.

Phase 2: Reaction Progression
  • Warming: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Monitoring: Stir for 15–20 hours . Monitor by TLC (Mobile Phase: DCM/MeOH/NH4OH 90:10:1) or HPLC.[1][2]

    • Endpoint: Disappearance of the Azithromycin spot/peak.

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 5°C. Slowly add 50 mL of saturated aqueous Sodium Sulfite solution. Stir for 30 minutes.

    • Safety: Test with starch-iodide paper to ensure no active peroxide remains (Paper should NOT turn blue).[1]

  • Extraction: Evaporate the methanol under reduced pressure (Rotavap at 40°C). Extract the remaining aqueous residue with DCM (3 x 50 mL) .

  • Washing: Wash the combined organic layers with 50 mL saturated NaHCO3 followed by 50 mL brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness to yield a white foam.
    
Phase 4: Purification (If required)
  • If purity is <95%, purify via Silica Gel Column Chromatography.[1]

  • Eluent: Gradient of DCM:Methanol:Ammonia (95:5:0.5

    
     90:10:1).
    
  • Note: N-oxides are highly polar; expect the product to elute significantly later than the starting material.[1]

Workflow Visualization

Workflowcluster_setupPhase 1: Setupcluster_rxnPhase 2: Reactioncluster_workupPhase 3: WorkupStartDissolve Azithromycin(10g in 100mL MeOH)CoolCool to 0-5°CStart->CoolAddOxAdd 30% H2O2(Dropwise)Cool->AddOxWarmWarm to 25°CStir 15-20hAddOx->WarmCheckCheck TLC/HPLC(Target: <1% SM)Warm->CheckQuenchQuench with Na2SO3(Destroy Peroxides)Check->QuenchCompleteExtractEvaporate MeOHExtract with DCMQuench->ExtractDryWash & Dry(NaHCO3 / Na2SO4)Extract->Dry

Figure 2: Operational workflow for the synthesis of Azithromycin N-Oxide.[1]

Analytical Characterization & Validation

To ensure the product is the correct N-oxide (Impurity L) and not a degradation product, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Expected Mass:

    
     Da (Azithromycin is 749.5 Da).[1]
    
  • Shift: A characteristic +16 Da shift indicates the addition of one oxygen atom.

NMR Spectroscopy ( -NMR)

The oxidation of the nitrogen creates a strong dipole, causing a significant downfield shift of the adjacent protons.[1]

  • N-Methyl Protons: The

    
     singlet, typically found at 
    
    
    ppm in Azithromycin, will shift downfield to
    
    
    ppm
    in the N-oxide.[1]
  • Stereochemistry: The reaction usually yields a mixture of isomers, but the trans-N-oxide is often predominant due to steric hindrance.[1]

HPLC Parameters (USP Method)
  • Column: C18 (e.g., 4.6 mm x 25 cm, 5 µm).[1]

  • Detector: Electrochemical or UV at 210 nm (though UV sensitivity is low for macrolides).[1]

  • Retention Time: The N-oxide is more polar than Azithromycin.[1]

    • Relative Retention Time (RRT): Approx 0.4 to 0.5 relative to Azithromycin.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Degraded

Use fresh peroxide; check concentration via titration.[1]
Degradation (Hydrolysis) pH too low or Temp too highMaintain neutral pH; do not exceed 30°C.
Reversion to Amine Thermal decompositionAvoid high temperatures (>50°C) during rotary evaporation.[1] N-oxides are thermally labile.[1]
Color Change (Yellowing) Over-oxidationReduce reaction time; ensure inert atmosphere (Nitrogen blanket) if possible.[1]

References

  • European Pharmacopoeia Commission. Azithromycin Monograph: Impurity L.[1] European Pharmacopoeia 10.0.

  • United States Pharmacopeia (USP). Azithromycin: Organic Impurities.[1] USP-NF 2023.[1] [1]

  • Google Patents. CN110357929A: Synthetic method of azithromycin oxidation impurities. (2019).[1][3][4]

  • Chem-Station. Oxidation of Tertiary Amines to N-Oxides. (General Mechanism).[1] [1]

  • PubChem. Azithromycin N-oxide (Compound Summary). National Library of Medicine. [1]

Precision Quantitation of Macrolide Impurities: Determination of Relative Response Factor (RRF) for Azithromycin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Scientific Rationale

In the development and quality control of semi-synthetic macrolides, the accurate quantification of oxidative degradants is a critical safety requirement. Azithromycin N-Oxide (Impurity L in EP; Related Compound in USP) is the primary oxidative degradation product of Azithromycin.

A critical analytical challenge arises from the spectral properties of macrolides. Azithromycin lacks a strong chromophore, necessitating detection at low UV wavelengths (210–215 nm) where solvent cut-off and baseline noise are significant.[1] Furthermore, the N-oxide functional group alters the molar absorptivity (


) of the molecule compared to the parent API.

The Criticality of RRF: Azithromycin N-Oxide typically exhibits a Relative Response Factor (RRF) of approximately 0.43 at 210 nm relative to Azithromycin [1, 2].[1]

  • Implication: The N-oxide produces less than half the detector signal of the API for the same concentration.

  • Risk: Failure to apply this correction factor results in a massive underestimation of the impurity level (by >50%), potentially releasing unsafe product that exceeds ICH Q3B limits.

This Application Note provides a rigorous, slope-based protocol for experimentally determining the RRF of Azithromycin N-Oxide, ensuring compliance with USP <621> and ICH Q2(R1) guidelines.

Theoretical Framework

The Relative Response Factor (RRF) corrects for the difference in detector sensitivity between the impurity and the API.[2][3][4] While single-point determinations are possible, they assume a zero intercept and perfect linearity.[1] The Linear Slope Method is the gold standard for accuracy.



Where:

  • 
    : The slope of the calibration curve (Area vs. Concentration) for Azithromycin N-Oxide.
    
  • 
    : The slope of the calibration curve for Azithromycin Reference Standard.
    

Note on Stability: Azithromycin N-Oxide is chemically labile.[1] It can undergo reverse reduction to Azithromycin or further degradation.[1] All solutions must be prepared using cooled solvents (where applicable) and analyzed immediately.[1]

Experimental Protocol

Chemicals and Reagents[5][6][7]
  • API Standard: Azithromycin Dihydrate Reference Standard (Certified Purity > 99.0%).[1]

  • Impurity Standard: Azithromycin N-Oxide Reference Standard (Certified Purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ammonium Phosphate Dibasic, Water (Milli-Q/18.2 MΩ).[1]

Chromatographic Conditions (High-pH RP-HPLC)

To minimize peak tailing caused by the amine groups, a high pH mobile phase is strictly required.[1]

ParameterSettingRationale
Column Polymeric RP-C18 (e.g., PLRP-S or USP L67), 4.6 × 250 mm, 5 µmPolymeric phases resist dissolution at pH > 9.[1]0.
Mobile Phase Phosphate Buffer (pH 10.0) : Methanol : ACN (35:35:[1][5]30)High pH ensures amine moieties are uncharged, improving peak symmetry.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Wavelength 210 nm Critical.[1][5][6] Macrolides have minimal absorbance above 220 nm.[1]
Column Temp 50°CImproves mass transfer and peak shape.[1]
Injection Vol 50 µLHigh volume required due to low UV response.[1]
Preparation of Linearity Solutions

Objective: Create a 6-level calibration curve for both API and Impurity spanning the expected quantification range (LOQ to 150% of the specification limit).

A. Standard Stock Preparation (1.0 mg/mL) [1]

  • Accurately weigh 50 mg of Azithromycin RS into a 50 mL volumetric flask.

  • Accurately weigh 50 mg of Azithromycin N-Oxide RS into a separate 50 mL flask.

  • Dissolve and dilute to volume with Mobile Phase.[1]

B. Linearity Levels (Equimolar Concentrations) Prepare the following concentrations for both compounds independently.

LevelConcentration (mg/mL)Preparation Method
Level 1 (LOQ)0.0005Dilute Stock 1:2000
Level 20.0025Dilute Stock 1:400
Level 30.0050Dilute Stock 1:200
Level 40.0100Dilute Stock 1:100
Level 50.0200Dilute Stock 1:50
Level 60.0300Dilute Stock 1:33.3

Note: Ensure the concentration range covers the Reporting Threshold (0.05%) and the Specification Limit (usually 0.5% to 1.0%).

Execution and Workflow

The following diagram illustrates the parallel processing required to derive a valid RRF.

RRF_Determination cluster_prep Sample Preparation cluster_hplc HPLC Analysis (210 nm) Start Start RRF Study API_Stock API Stock (Azithromycin) Start->API_Stock Imp_Stock Impurity Stock (Azithromycin N-Oxide) Start->Imp_Stock Linearity_API API Linearity (6 Levels) API_Stock->Linearity_API Linearity_Imp Impurity Linearity (6 Levels) Imp_Stock->Linearity_Imp Inject Sequential Injection (Randomized Order) Linearity_API->Inject Linearity_Imp->Inject Data_Acq Data Acquisition (Peak Area Integration) Inject->Data_Acq Calc Linear Regression Calculate Slopes (m) Data_Acq->Calc Final Calculate RRF (m_imp / m_api) Calc->Final

Figure 1: Workflow for the parallel linearity assessment of API and Impurity to determine Relative Response Factor.

Data Analysis & Calculation

Acceptance Criteria for Linearity

Before calculating RRF, validate the linearity of both curves:

  • Correlation Coefficient (

    
    ): 
    
    
    
    [1]
  • Y-Intercept Bias:

    
     of the response at the target concentration.
    
Calculation Example

Assume the following experimental data was obtained:

CompoundSlope (

)
Intercept (

)

Azithromycin (API) 4,200,0001500.9998
Azithromycin N-Oxide 1,806,000850.9995

[1]
Interpretation
  • RRF = 0.43: This matches the USP monograph value [1].

  • Application: When analyzing a sample, if you detect an N-Oxide peak with an area of 10,000 units, the corrected area is:

    
    
    This corrected area is then used against the API standard curve to determine percentage w/w.[1]
    

Robustness & Troubleshooting

Impact of Wavelength

The UV spectrum of Azithromycin N-Oxide differs from the API.

  • Shift Risk: Small deviations in wavelength (e.g., 212 nm vs 210 nm) can significantly alter the RRF because the slope of the UV absorption curve is steep in this region.

  • Control: Ensure the DAD/UV detector is calibrated for wavelength accuracy using a Holmium Oxide filter prior to the study.

Impact of Mobile Phase pH[9]
  • Mechanism: pH affects the ionization state of the dimethylamine and the N-oxide groups.

  • Observation: At pH < 8, peak broadening occurs, which may affect integration accuracy and apparent response.[1] Ensure pH is strictly controlled at 10.0 ± 0.1.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF 2023.[1] [1]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1][4] International Council for Harmonisation, 2006.[1]

  • Zubata, P. et al. "Development and validation of HPLC method for the determination of Azithromycin and its related compounds." Journal of Pharmaceutical and Biomedical Analysis, 2009.[1] [1]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[1] 2015.

Sources

Application Note: Retention Time Analysis of Azithromycin N-Oxide in Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the identification and retention time (RT) analysis of Azithromycin N-Oxide (Impurity L), a critical oxidative degradation product of Azithromycin. Unlike standard operating procedures that merely list parameters, this guide explores the mechanistic basis of the separation, detailing why the N-oxide congener elutes significantly earlier than the parent API. We present a robust, USP-aligned protocol using a high-pH stable stationary phase to ensure peak symmetry and reproducible Relative Retention Times (RRT).

Introduction & Significance

Azithromycin is a semi-synthetic azalide antibiotic.[1][2] During storage or stress (particularly oxidative stress), the tertiary amine at the 3'-position of the desosamine sugar is susceptible to oxidation, forming Azithromycin N-Oxide .

Monitoring this impurity is a critical Critical Quality Attribute (CQA) because:

  • Potency Loss: Conversion to N-oxide reduces the active pharmaceutical ingredient (API) concentration.

  • Toxicity & Compliance: Regulatory bodies (USP, EP, ICH) mandate strict limits (typically NMT 0.1% - 0.5%).[3]

  • Elution Behavior: Due to the oxygen atom's high electronegativity, the N-oxide moiety significantly increases the polarity of the molecule compared to the parent amine, leading to a distinct "early eluting" profile in Reverse-Phase Chromatography (RPC).

Mechanistic Insight: The Polarity Shift

To master this separation, one must understand the analyte's behavior at the molecular level.

  • Parent Azithromycin: A hydrophobic, basic macrocycle (LogP ~3.0 - 4.0).[3] It interacts strongly with the C18 alkyl chains of the stationary phase.

  • Azithromycin N-Oxide: The addition of the oxygen to the nitrogen creates a coordinate covalent bond (

    
    ). This dipole introduces significant polarity.
    
  • Chromatographic Consequence: In a reverse-phase mechanism, "like attracts like."[3] The polar N-oxide is less "comfortable" in the hydrophobic stationary phase and partitions preferentially into the polar mobile phase. Consequently, it elutes much earlier than Azithromycin.

Mechanistic Diagram

The following diagram illustrates the separation logic and the critical impact of pH on the basic amine groups.

G Sample Sample Injection (Azithromycin + N-Oxide) Column RP-Column (C18/Polymeric) Hydrophobic Phase Sample->Column Interaction_Azi Azithromycin (Parent) Hydrophobic Interaction +++ Retained Longer Column->Interaction_Azi High Affinity Interaction_NOx N-Oxide (Impurity) Polar Dipole (N-O) Weak Interaction Column->Interaction_NOx Low Affinity Elution Elution Order Interaction_Azi->Elution Elutes Late (High k') Interaction_NOx->Elution Elutes First (Low k') Result Chromatogram: N-Oxide (RT ~5-7 min) Azithromycin (RT ~15-25 min) Elution->Result

Caption: Mechanistic flow of Azithromycin vs. N-Oxide separation. The N-oxide's polarity reduces retention factor (k'), causing early elution.[3]

Standardized Protocol (USP-Aligned)

This protocol is derived from the USP Monograph for Azithromycin Tablets but optimized for modern HPLC systems to ensure robust separation.

Chromatographic Conditions
ParameterSpecificationRationale
Column L67 (Polymeric C18) or High-pH Stable C18 (e.g., XBridge C18, Gemini C18)Polymeric/Hybrid phases resist degradation at pH > 8.0, which is required to keep the basic azithromycin non-ionized for good peak shape.[3]
Dimensions 150 mm x 4.6 mm, 3 µm or 5 µmStandard analytical dimensions; 3 µm offers better resolution of minor impurities.
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.5 - 8.0) Ratio: 65 : 35 High organic content is needed to elute the hydrophobic parent peak. The buffer pH suppresses silanol activity.
Buffer Prep 4.6 g/L KH₂PO₄, adjusted to pH 7.5 - 8.0 with 10% NaOH or KOH.[3]Phosphate provides good buffering capacity. Note: Ensure pH is accurate; shifts affect retention significantly.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 50°C (Critical)Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peak of the bulky macrolide molecule.
Detection UV @ 210 nm Azithromycin lacks a strong chromophore; 210 nm detects the lactone/amide bonds.
Injection Vol 20 - 50 µLHigher volume compensates for low UV extinction coefficient.[3]
Preparation of Standards

Standard Solution (System Suitability):

  • Dissolve USP Azithromycin RS in Mobile Phase to obtain ~1.0 mg/mL.[4]

  • Dissolve USP Azithromycin N-Oxide RS (or Azithromycin Impurity L) to obtain ~0.1 mg/mL.[3]

  • Mix to create a resolution solution.

Sample Solution:

  • Weigh tablet powder equivalent to 100 mg Azithromycin.

  • Disperse in 100 mL Mobile Phase (sonicate for 15 mins).

  • Filter through 0.45 µm PVDF or Nylon filter (Do not use glass fiber filters as they may adsorb the drug).

Expected Results & Data Analysis

The following retention data is typical for the conditions described above.

Retention Time Table
CompoundApprox. Retention Time (min)Relative Retention Time (RRT)Acceptance Criteria (USP)
Azithromycin N-Oxide ~ 5.2 min 0.20 - 0.28 NMT 0.5% (Limit)
Azithromycin (API) ~ 26.0 min 1.00 N/A
Desosaminylazithromycin~ 12.0 min0.46Reference only

Note: RRT is calculated as


. The N-Oxide is consistently the earliest eluting major impurity.
System Suitability Requirements

To ensure the method is valid for a specific run, the following criteria must be met:

  • Resolution (Rs): NLT (Not Less Than) 2.5 between Azithromycin N-Oxide and adjacent peaks (if any).

  • Tailing Factor (T): 0.9 < T < 1.5 for the Azithromycin peak.[5] (Macrolides tend to tail; T > 1.5 indicates column aging or pH issues).

  • Precision: RSD < 2.0% for replicate injections of the standard.

Troubleshooting & Optimization

Even with a robust protocol, deviations occur. Use this logic tree to resolve issues.

Logic Tree for Troubleshooting

Troubleshooting Issue Problem Detected Check1 Is N-Oxide RT shifting? Issue->Check1 Check2 Is Azithromycin Peak Tailing? Issue->Check2 Sol1 Check pH of Buffer. N-Oxide is sensitive to pH changes. Check1->Sol1 Yes Sol2 Increase Column Temp (to 55°C). Check Column Type (Use Hybrid/Polymeric). Check2->Sol2 Yes

Caption: Decision tree for diagnosing common chromatographic anomalies.

Common Pitfalls
  • pH Mismatch: If the buffer pH drops below 7.0, the amine groups on Azithromycin protonate (

    
    ), causing secondary interactions with silanols and severe peak tailing.
    
  • Temperature Fluctuations: A 5°C drop can broaden the Azithromycin peak significantly due to its high molecular weight (~749 g/mol ) and slow diffusion coefficients.

  • Detection Limits: At 210 nm, mobile phase transparency is vital. Use HPLC-grade Acetonitrile and high-purity salts to avoid baseline noise that masks the low-level N-oxide peak.[3]

References

  • USP Monograph: Azithromycin Tablets.[4][5] United States Pharmacopeia and National Formulary (USP-NF).[3] USP 43-NF 38.[3] Rockville, MD: United States Pharmacopeial Convention.[6] [3]

  • USP Monograph: Azithromycin for Injection.[5] United States Pharmacopeia.[1][6][7] (Method utilizing L67 column and pH 10.55 buffer). [3]

  • Impurity Profiling: Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. ResearchGate.

  • Chemical Data: PubChem Compound Summary for CID 59787831, Azithromycin 3'-N-oxide.[3] [3]

  • Application Note: Analysis of Azithromycin and its related compounds. Antec Scientific. (Details on electrochemical vs UV detection).

Sources

Application Notes and Protocols for Azithromycin N-Oxide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Standard Integrity

Azithromycin N-Oxide is a primary metabolite and a significant impurity of the macrolide antibiotic, Azithromycin.[1][2] As such, its accurate quantification is a cornerstone of pharmaceutical quality control, stability testing, and pharmacokinetic studies. The integrity of the analytical data generated is directly contingent upon the integrity of the reference standard used. Improper storage or handling can lead to the degradation of Azithromycin N-Oxide, introducing significant quantitative errors, compromising batch release decisions, and invalidating research outcomes.

This document provides a comprehensive guide grounded in established scientific principles for the storage, handling, and use of Azithromycin N-Oxide standards. The protocols herein are designed to be self-validating systems, ensuring the preservation of the standard's purity, concentration, and stability from receipt to final analysis.

Physicochemical Properties and Identification

A foundational understanding of the standard's properties is essential for its proper handling.

PropertyValueSource(s)
CAS Number 90503-06-3[1][2][3][4]
Molecular Formula C₃₈H₇₂N₂O₁₃[1][3]
Molecular Weight ~764.98 g/mol [1]
Appearance Typically a white to off-white powder or solid[4][5]
Synonyms Azithromycin Impurity L (EP), Azithromycin Related Compound L[2]
API Family Azithromycin[1][2][4]

Principles of Stability and Degradation Pathways

The stability of Azithromycin N-Oxide is intrinsically linked to its parent compound, Azithromycin, which is known to be susceptible to specific environmental factors. The N-Oxide functional group can also impart unique sensitivities.

  • Oxidative Stress: Azithromycin is prone to degradation via oxidation.[6] Given that Azithromycin N-Oxide is already an oxidation product, it exists in a higher energy state and can be susceptible to further degradation. It is crucial to avoid contact with strong oxidizing agents.[7][8]

  • Photodegradation: Studies on Azithromycin have demonstrated degradation upon exposure to UV and solar light.[9] Therefore, protection from light is a mandatory precaution for its N-Oxide derivative to prevent photolytic decomposition.

  • Thermal Lability: While stable under recommended conditions, elevated temperatures can accelerate degradation. Upon decomposition, it may emit toxic fumes, including nitrogen and carbon oxides.[7][8]

  • Hygroscopicity & Hydrolysis: While specific data on the N-Oxide is limited, many highly pure analytical standards can be hygroscopic. Absorbed moisture can compromise the accuracy of weighing and potentially lead to hydrolysis over time. Therefore, storage in a dry environment is paramount.

The following diagram illustrates the key environmental factors that can compromise the integrity of the standard.

Factors Leading to Degradation of Azithromycin N-Oxide cluster_factors Environmental Stressors Standard Azithromycin N-Oxide (Solid Standard) Degradation Degradation Product(s) (Compromised Integrity) Standard->Degradation Photolysis Standard->Degradation Oxidation Standard->Degradation Thermal Decomposition Standard->Degradation Hydrolysis Light Light Exposure (UV, Solar) Oxygen Atmospheric Oxygen / Strong Oxidizers Temp Elevated Temperature (> 30°C) Moisture Moisture / Humidity

Caption: Key environmental factors leading to the degradation of the standard.

Recommended Storage Conditions

The primary objective of storage is to mitigate the risks outlined in Section 3.0. Storage conditions for unopened vials are often more stringent than for materials in active use to ensure long-term viability.[10]

ParameterLong-Term Storage (Unopened)Short-Term / In-Use StorageRationale
Temperature Freezer (-20°C)Refrigerator (2°C to 8°C)Freezing minimizes molecular motion and slows chemical degradation for long-term preservation.[1] Refrigeration is sufficient for working stock to prevent degradation while allowing for easier access and equilibration.[3][4]
Atmosphere Original sealed container, preferably under inert gas (as supplied).Tightly sealed container.[7][11]Prevents exposure to atmospheric oxygen and moisture.[6]
Light Protect from all light sources.Store in an amber vial or protect from light.[12]Azithromycin is known to be light-sensitive, and this precaution prevents photodegradation.[9]
Container Original manufacturer's vial.[13]Tightly-sealed amber glass vial.[12][13]Provides a barrier to light, moisture, and air. Glass is inert and prevents leaching.

Standard Handling Workflow and Safety

Adherence to a systematic workflow is essential for maintaining standard integrity and ensuring user safety.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Handle the solid standard in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[7]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[7]

  • Spills: Avoid raising dust during cleanup.[7] Dispose of contaminated materials in an approved waste disposal plant.[7]

General Handling Workflow

The following diagram outlines the critical steps from receiving the standard to its final use.

node_receive 1. Receive Standard node_verify 2. Verify CoA & Integrity node_receive->node_verify node_log 3. Log into Inventory node_verify->node_log node_store 4. Transfer to Validated Long-Term Storage (-20°C) node_log->node_store node_retrieve 5. Retrieve for Use node_store->node_retrieve As needed node_equilibrate 6. Equilibrate to RT (in desiccator) node_retrieve->node_equilibrate node_weigh 7. Weigh Aliquot node_equilibrate->node_weigh node_dissolve 8. Prepare Solution node_weigh->node_dissolve node_return 9. Return Stock to Short-Term Storage (2-8°C) node_dissolve->node_return After use

Sources

Quantitative Analysis of Azithromycin N-Oxide in Pharmaceutical Formulations using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Azithromycin N-Oxide in pharmaceutical formulations. Azithromycin N-Oxide is a known process-related impurity and a potential degradation product of Azithromycin, making its control critical for ensuring the safety, efficacy, and stability of the final drug product.[1][2] The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, providing a robust framework for impurity profiling in compliance with major pharmacopeial and regulatory standards.

Introduction: The Rationale for Monitoring Azithromycin N-Oxide

Azithromycin is a widely prescribed semi-synthetic macrolide antibiotic effective against a broad spectrum of bacterial infections.[3] During its synthesis and storage, various related substances can emerge, including oxidative degradation products. Azithromycin N-Oxide (also known as Azithromycin Impurity L) is one such compound, formed by the oxidation of the tertiary amine group in the desosamine sugar moiety of the Azithromycin molecule.[4][5]

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products.[1][6] The presence of impurities, even in minute quantities, can potentially impact the drug's safety and efficacy. Therefore, a validated, sensitive, and specific analytical method is essential for accurately quantifying Azithromycin N-Oxide. This ensures that its levels remain within the acceptable limits defined by guidelines such as those from the International Council for Harmonisation (ICH).[2]

This protocol details an HPLC-UV method, which is a cornerstone technique for pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility.[7][8]

Principle of the Analytical Method

The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.

  • The Stationary Phase: A C18 (octadecylsilane) column is used. Its non-polar, long-chain alkyl groups provide a hydrophobic surface.

  • The Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol) is employed. The buffer's pH is critical for maintaining the analytes in a consistent ionization state, which ensures reproducible retention times. Azithromycin and its N-oxide are basic compounds, and a slightly alkaline pH can improve peak shape.

  • The Separation Mechanism: The main component, Azithromycin, and its more polar impurity, Azithromycin N-Oxide, are introduced into the column. They partition between the stationary and mobile phases. Due to its higher polarity, Azithromycin N-Oxide has a weaker interaction with the hydrophobic C18 stationary phase and will, therefore, elute earlier than the more non-polar parent Azithromycin peak.

  • Detection: A UV detector is used for quantification. Although Azithromycin lacks a strong chromophore, it exhibits sufficient absorbance in the low UV range, typically around 210-215 nm, which is also suitable for detecting its related impurities.[7][9]

The logical flow of this analytical approach ensures that the method is "stability-indicating," meaning it can effectively separate the N-oxide impurity from the parent drug and other potential degradation products.[10]

Instrumentation, Reagents, and Materials

3.1 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pump

    • Autosampler

    • Column thermostat

    • UV/Vis or Photodiode Array (PDA) Detector

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Vortex mixer

  • Class A volumetric glassware

  • 0.22 or 0.45 µm syringe filters (e.g., PVDF or Nylon)

3.2 Reagents and Standards

  • Azithromycin N-Oxide Reference Standard (USP or equivalent)

  • Azithromycin Reference Standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate, Dibasic (or similar buffer salt, analytical grade)

  • Phosphoric Acid or Potassium Hydroxide (for pH adjustment)

  • Water (HPLC grade or Milli-Q)

Detailed Experimental Protocols

4.1 Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve a suitable amount of dibasic potassium phosphate in HPLC-grade water to achieve a concentration of approximately 20 mM. Adjust the pH to 8.2 with phosphoric acid or potassium hydroxide.[11] Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Use HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a ratio that is appropriate for dissolving the sample (e.g., 50:50 v/v).

  • Standard Stock Solution (STD A): Accurately weigh approximately 10 mg of Azithromycin N-Oxide Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

  • Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution (STD A) with Diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to approximately 150% of the specification limit (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

  • System Suitability Solution (SSS): Prepare a solution containing approximately 0.3 mg/mL of Azithromycin and 1 µg/mL of Azithromycin N-Oxide in Diluent. This solution is used to verify the resolution and performance of the chromatographic system.[6]

4.2 Sample Preparation (Example: 500 mg Tablets)

  • Accurately weigh and finely powder no fewer than 10 Azithromycin tablets.

  • Transfer a portion of the powder equivalent to 50 mg of Azithromycin into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and then allow to cool to room temperature.

  • Dilute to volume with Diluent and mix well. This gives a nominal concentration of 0.5 mg/mL Azithromycin.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3 Chromatographic Conditions

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM Potassium Phosphate, pH 8.2B: Acetonitrile
Gradient Program Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 20 µL

Note: This gradient is a starting point and may require optimization based on the specific column and HPLC system used.

System Suitability and Data Analysis

5.1 System Suitability Testing (SST)

Before starting the analysis, inject the System Suitability Solution (SSS) five or six times. The system is deemed ready for use if the following criteria are met:

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between Azithromycin and Azithromycin N-OxideEnsures baseline separation and accurate integration.
Tailing Factor (Tf) 0.8 – 1.5 for the Azithromycin N-Oxide peakConfirms good peak symmetry, preventing co-elution issues.
RSD (%) of Peak Area ≤ 2.0% for replicate injectionsDemonstrates the precision and stability of the HPLC system.[9]

5.2 Quantitative Analysis Workflow

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing A Prepare Mobile Phases & Diluent D HPLC System Equilibration A->D B Prepare Standard & SST Solutions E System Suitability Test (SST) - Check Criteria B->E C Prepare Sample (Weigh, Dissolve, Filter) G Inject Sample Solutions C->G D->E Equilibrate System F Inject Calibration Standards E->F SST Pass H Generate Calibration Curve (Peak Area vs. Conc.) F->H I Calculate N-Oxide Conc. in Sample from Curve G->I H->I Regression Equation J Report Result (% vs. Label Claim) I->J

Caption: High-level workflow for the quantitative analysis of Azithromycin N-Oxide.

5.3 Calculation

  • Calibration Curve: Plot the peak area of Azithromycin N-Oxide against the concentration (µg/mL) for the calibration standards. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically considered acceptable.[12]

  • Concentration in Sample: Determine the concentration of Azithromycin N-Oxide in the filtered sample solution (C_N-Oxide) by substituting its peak area into the regression equation.

  • Percentage in Formulation: Calculate the percentage of Azithromycin N-Oxide relative to the Azithromycin label claim using the following formula:

    % N-Oxide = (C_N-Oxide / C_AZM) * 100

    Where:

    • C_N-Oxide is the concentration (µg/mL) of Azithromycin N-Oxide in the sample solution from the calibration curve.

    • C_AZM is the nominal concentration (µg/mL) of Azithromycin in the sample solution (e.g., 500 µg/mL).

Method Validation Characteristics

A self-validating system is trustworthy. This method should be validated according to ICH Q2(R1) guidelines. The table below summarizes the key validation parameters and typical expected results for this assay.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).Peak purity of N-Oxide is demonstrated. No interference from blank or placebo at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995 over the specified range.[12]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.From LOQ to 150% of the impurity reporting threshold.
Accuracy (% Recovery) The closeness of the test results to the true value, assessed by spiking placebo with known amounts of N-Oxide.98.0% - 102.0% recovery.[9]
Precision (RSD%) The closeness of agreement among a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.RSD ≤ 2.0% for repeatability.[9] RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.S/N ≥ 10. Typically around 0.15 µg/mL for a 0.3 mg/mL sample concentration.[6]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met despite minor changes in flow rate, pH, and column temperature.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) Column degradation; incorrect mobile phase pH; sample overload.Replace column; ensure mobile phase pH is correct and stable; reduce sample concentration.
Shifting Retention Times Inadequate system equilibration; leak in the system; mobile phase composition change; column temperature fluctuation.Increase equilibration time; check for leaks; prepare fresh mobile phase; ensure column oven is stable.
Low Resolution (Rs < 2.0) Loss of column efficiency; mobile phase composition is not optimal.Replace column; adjust organic-to-aqueous ratio in the mobile phase; optimize gradient slope.
Extraneous Peaks Contaminated diluent/mobile phase; sample contamination; carryover from autosampler.Use high-purity solvents; filter samples properly; run blank injections and implement a needle wash program.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and precise system for the quantitative determination of Azithromycin N-Oxide in pharmaceutical products. The protocol is grounded in established chromatographic principles and meets the stringent requirements for specificity and sensitivity needed for impurity analysis. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control testing and stability studies, ultimately contributing to the delivery of safe and effective Azithromycin formulations to patients.

References

  • Waghule, S. N., Jain, N. P., Patani, C. J., & Patani, A. C. (n.d.). Method development and validation of HPLC method for determination of azithromycin. Der Pharma Chemica. Retrieved from [Link]

  • Al-Rawithi, S., Al-Gazwi, M., & El-Yazbi, F. (n.d.). Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Fazio, T. T., et al. (2003). A new HPLC method for azithromycin quantitation. PubMed. Retrieved from [Link]

  • Antec Scientific. (n.d.). Azithromycin According to USP method. Retrieved from [Link]

  • Stolarczyk, M., et al. (2012). Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products. Journal of AOAC International. Retrieved from [Link]

  • SCIEX. (n.d.). Quantification of N-nitrosodimethylamine (NDMA) in azithromycin drug products. Retrieved from [Link]

  • Ben-Eltriki, M., et al. (2019). A simple, high-throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. PubMed Central. Retrieved from [Link]

  • Kumar, S., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Fazio, T. T., et al. (2003). A new HPLC method for azithromycin quantitation. ResearchGate. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV. J. Braz. Chem. Soc. Retrieved from [Link]

  • USP-NF. (2010). Azithromycin Tablets. Retrieved from [Link]

  • Google Patents. (n.d.). Degradation products of azithromycin, and methods for their indentification.
  • PubChem. (n.d.). Azithromycin 3'-N-oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Azithromycin - Impurity L. Retrieved from [Link]

Sources

Troubleshooting & Optimization

separating Azithromycin and Azithromycin N-Oxide peaks in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azithromycin & N-Oxide Separation

Ticket ID: #AZM-HPLC-001 Topic: Resolution of Azithromycin and Azithromycin N-Oxide (Impurity L) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Separation Challenge

Separating Azithromycin (AZM) from its oxidative degradation product, Azithromycin N-Oxide (AZM-NO) , is a classic chromatographic challenge. Both molecules are 15-membered macrolides with high structural similarity.

  • The Core Difficulty: AZM is a basic amine (pKa ~8.5). In standard acidic mobile phases (pH 3-5), it becomes fully protonated, leading to secondary interactions with residual silanols on silica columns. This causes severe peak tailing, which masks the adjacent N-Oxide peak.

  • The Solution: The industry standard (aligned with USP/EP protocols) utilizes High pH Reversed-Phase HPLC . By operating at pH 8.2–11.0, we suppress the ionization of the tertiary amine, improving peak shape and allowing the slightly more polar N-Oxide to elute earlier than the parent drug.

Standard Operating Procedure (SOP)

This protocol is derived from validated USP and EP monographs for Azithromycin Organic Impurities. It is designed to maximize resolution (


) between AZM and AZM-NO.
Optimized Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column L67 (Polymer-based, e.g., Shodex Asahipak ODP-50) OR High-pH Stable C18 (e.g., Waters XBridge C18, 4.6 × 250 mm, 5 µm)Standard silica dissolves at pH > 8. Polymer or Hybrid Particle Technology (HPT) columns withstand the alkaline conditions required to suppress AZM protonation.
Mobile Phase A Phosphate Buffer (pH 8.2 to 11.0)Maintains basic environment.[1] Note: Ammonium buffers are preferred if using LC-MS.
Mobile Phase B Acetonitrile : Methanol (75:25 or similar)Methanol modifies selectivity; Acetonitrile reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 60°C (Critical)High temperature improves mass transfer of the bulky macrolide molecule, sharpening peaks and reducing backpressure.
Detection UV @ 210 nmAZM lacks a strong chromophore. 210 nm detects the lactone ring/ester groups.
Injection Vol. 10–50 µLHigher volume often needed due to low UV response.
Elution Order
  • Azithromycin N-Oxide (Impurity L): Elutes first (More polar due to oxygen on the amine).

  • Azithromycin (Parent): Elutes second .

Troubleshooting Guide (FAQ)

Q1: The N-Oxide peak is co-eluting with the main Azithromycin peak.[1] How do I improve resolution?

Root Cause: Insufficient hydrophobicity difference or incorrect ionization state. Corrective Action:

  • Verify pH: Check Mobile Phase A. If pH < 8.0, AZM protonates and tails, merging with the N-Oxide. Adjust pH to 8.2 ± 0.1 .

  • Adjust Temperature: Lowering the temperature (e.g., from 60°C to 50°C) generally increases retention and can alter selectivity ($ \alpha $), potentially separating the pair. However, watch for peak broadening.

  • Gradient Slope: If running a gradient, flatten the slope (reduce %B change per minute) around the elution time of AZM.

Q2: I see severe peak tailing for Azithromycin ( ).

Root Cause: Secondary silanol interactions. Even at high pH, older silica columns have active sites that bind the basic amine. Corrective Action:

  • Column Switch: Ensure you are using a "High pH" stable column (Hybrid silica or Polymer). Traditional C18 columns will fail and degrade quickly.

  • Buffer Concentration: Increase phosphate buffer concentration (e.g., from 10mM to 20-25mM) to mask remaining silanol sites.

Q3: My baseline is drifting and noisy at 210 nm.

Root Cause: Mobile phase absorbance. Phosphate buffers and organic solvents absorb UV at low wavelengths. Corrective Action:

  • Reagent Quality: Use HPLC-grade salts and solvents.

  • Reference Wavelength: Do not use a reference wavelength (e.g., 360 nm) if it subtracts real signal, but ensure the detector is balanced.

  • Alternative: If available, use Electrochemical Detection (ECD) or Charged Aerosol Detection (CAD) for better stability, as suggested in some USP monographs.

Diagnostic Workflows (Visualized)

Workflow 1: Resolution Troubleshooting Logic

Use this decision tree when


 between AZM-NO and AZM.

Resolution_Troubleshooting Start Issue: Poor Resolution (Rs < 2.0) AZM-NO vs AZM Check_pH Step 1: Check Mobile Phase pH Is pH >= 8.2? Start->Check_pH Check_Col Step 2: Check Column Type Is it High-pH Stable (Hybrid/Polymer)? Check_pH->Check_Col Yes Action_pH Adjust pH to 8.2 - 9.0 (Suppress Protonation) Check_pH->Action_pH No Check_Temp Step 3: Check Temperature Is Temp >= 50°C? Check_Col->Check_Temp Yes Action_Col Switch to XTerra, XBridge, or Asahipak ODP-50 Check_Col->Action_Col No Action_Temp Increase Temp to 60°C (Improve Mass Transfer) Check_Temp->Action_Temp No Final_Opt Fine Tune: Decrease % Organic or Flatten Gradient Check_Temp->Final_Opt Yes

Caption: Logical decision tree for troubleshooting co-elution of Azithromycin and its N-Oxide impurity.

Workflow 2: Mechanism of Separation (pH Effect)

Understanding why High pH is non-negotiable for this separation.

pH_Mechanism Low_pH Low pH (< 6.0) AZM_State_Low AZM Protonated (NH+) Positively Charged Low_pH->AZM_State_Low High_pH High pH (> 8.0) AZM_State_High AZM Neutral (N:) Uncharged High_pH->AZM_State_High Interaction_Low Strong Silanol Binding (Peak Tailing) AZM_State_Low->Interaction_Low Interaction_High Pure Hydrophobic Retention (Sharp Peaks) AZM_State_High->Interaction_High Result_Low Co-elution / Poor Rs Interaction_Low->Result_Low Result_High Successful Separation (N-Oxide elutes first) Interaction_High->Result_High

Caption: Mechanistic impact of pH on Azithromycin ionization and chromatographic performance.

References

  • United States Pharmacopeia (USP). Azithromycin: USP Monographs.[2] (Refer to "Organic Impurities" section).

  • Shodex HPLC Applications.Analysis of Azithromycin According to USP Method (ODP-50 4E).

  • Waters Corporation.Analysis of Azithromycin on the Alliance iS HPLC System. (Demonstrates system suitability and tailing factors).

  • Al-Rimawi, F., & Kharoaf, M. (2010).[3] Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.[1][3][4] Journal of Chromatographic Science.[3] (Discusses C18 vs C8 and temperature effects).

Sources

preventing in-situ formation of Azithromycin N-Oxide during analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing In-Situ Formation of Azithromycin N-Oxide

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Azithromycin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common analytical challenge of in-situ Azithromycin N-Oxide formation during analysis. As Senior Application Scientists, we have compiled this guide based on established scientific principles and field-proven insights to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is Azithromycin N-Oxide and why is it a concern in my analysis?

Azithromycin N-Oxide is an oxidized impurity of Azithromycin where an oxygen atom is attached to the tertiary amine of the desosamine sugar moiety. Its in-situ formation during analysis is a significant concern as it can lead to the overestimation of this impurity in stability studies and batch release testing, potentially causing out-of-specification (OOS) results and complicating drug development and quality control processes. The United States Pharmacopeia (USP) lists Azithromycin N-oxide as a potential impurity that needs to be monitored[1].

Q2: What are the primary causes of in-situ Azithromycin N-Oxide formation during analysis?

The in-situ formation of Azithromycin N-Oxide is primarily an oxidative process that can be triggered or exacerbated by several factors during the analytical workflow. These include:

  • Sample Preparation: Exposure to atmospheric oxygen, peroxides in solvents, and light can initiate oxidation.

  • Mobile Phase Composition: The pH of the mobile phase plays a crucial role in the stability of Azithromycin. Acidic conditions can make the molecule more susceptible to degradation[2].

  • HPLC System: Certain components of the HPLC system can contribute to oxidation. For instance, UV detectors have been reported to induce oxidation in some peptides[3].

  • LC-MS Interface (Electrospray Ionization - ESI): The high voltage and presence of oxygen in the ESI source can create a highly oxidative environment, leading to the artificial formation of N-Oxides[4][5].

Q3: Can the choice of solvents during sample preparation influence N-Oxide formation?

Absolutely. Solvents, especially ethers and tetrahydrofuran (THF), can contain peroxide impurities that are potent oxidizing agents. It is crucial to use high-purity, HPLC-grade solvents and to test for the presence of peroxides in older solvent batches.

Q4: How does the pH of the mobile phase affect the stability of Azithromycin?

Azithromycin is known to be unstable in acidic conditions[2][6]. Studies have shown that the degradation of Azithromycin is pH-dependent[7][8]. A lower pH can protonate the tertiary amine, which might influence its susceptibility to oxidation. Therefore, maintaining an appropriate pH, typically in the neutral to slightly alkaline range, is critical for minimizing degradation during chromatographic analysis.

Troubleshooting Guide: Investigating and Mitigating In-Situ N-Oxide Formation

This section provides a structured approach to troubleshooting and preventing the in-situ formation of Azithromycin N-Oxide.

Initial Investigation: Is the N-Oxide Formation an Artifact?

If you observe an unexpectedly high level of Azithromycin N-Oxide, the first step is to determine if it is genuinely present in the sample or if it is being formed during the analysis.

Experimental Protocol: Artifact Confirmation

  • Varying Injection Volume: Inject different volumes of the same sample solution. If the peak area of the N-Oxide increases disproportionately with the injection volume, it might suggest an on-column or in-source process.

  • Spiking Experiment: Spike a known concentration of an antioxidant, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, into your sample diluent and re-analyze the sample. A significant reduction in the N-Oxide peak suggests that its formation is due to oxidation during sample preparation or analysis.

  • Analysis Time Study: Analyze the same sample solution at different time points (e.g., immediately after preparation and after several hours in the autosampler). A significant increase in the N-Oxide peak over time points to instability in the analytical solution.

Preventive Measures and Optimization

Based on the initial investigation, you can implement the following preventive measures across your analytical workflow.

The primary goal during sample preparation is to minimize exposure to oxidative conditions.

  • Inert Atmosphere: Where possible, prepare samples under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen[9].

  • Use of Antioxidants: The addition of antioxidants to the sample diluent is a highly effective strategy.

AntioxidantRecommended ConcentrationSolvent CompatibilityReference
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic Solvents[10][11]
Ascorbic Acid (Vitamin C)0.1% - 1% (w/v)Aqueous Solutions[10]

Protocol for Sample Preparation with Antioxidant:

  • Prepare your sample diluent (e.g., acetonitrile/water).

  • Add the chosen antioxidant at the recommended concentration and ensure it is fully dissolved. For instance, add 10 mg of BHT to 100 mL of diluent for a 0.01% solution.

  • Proceed with your standard sample preparation procedure using this antioxidant-fortified diluent.

  • Protect prepared samples from light by using amber vials.

Optimizing the HPLC/UHPLC method is crucial for ensuring Azithromycin stability during separation.

  • pH Control: Maintain the mobile phase pH in a range where Azithromycin is most stable. Studies suggest that a pH between 6.0 and 7.2 is preferable to acidic conditions[7][8]. A study on a stability-indicating HPLC method for Azithromycin found that a pH of 6.8 provided good results[1].

  • Solvent Degassing: Thoroughly degas the mobile phase to remove dissolved oxygen, which can participate in oxidative reactions.

  • Column Selection: While not directly preventing oxidation, using a high-quality, well-maintained column can minimize peak tailing and improve the resolution of Azithromycin from its impurities, leading to more accurate quantification.

The ESI source is a common site for in-situ oxidation.

  • Minimize Source Voltage: High corona discharge voltages can generate reactive oxygen species. Reduce the capillary voltage to the minimum required for stable ionization[4].

  • Optimize Nebulizer Gas Flow: The nebulizer gas (usually nitrogen) plays a role in the desolvation process. Ensure the gas is of high purity.

  • Use of Redox Buffers: In some cases, adding a redox buffer to the mobile phase can help to quench oxidative processes in the ESI source[3]. However, this should be done with caution as it can suppress the ionization of the target analyte.

Visualizing the Problem and Solutions

Diagram 1: The Chemical Transformation

This diagram illustrates the oxidation of the tertiary amine on the desosamine sugar of Azithromycin to form Azithromycin N-Oxide.

G Azithromycin Azithromycin (Tertiary Amine) N_Oxide Azithromycin N-Oxide (N-Oxide) Azithromycin->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, Peroxides, ROS from ESI) Oxidizing_Agent->Azithromycin

Caption: Oxidation of Azithromycin to Azithromycin N-Oxide.

Diagram 2: Experimental Workflow for Prevention

This workflow outlines the key steps to prevent the in-situ formation of Azithromycin N-Oxide.

G cluster_prep Sample Preparation cluster_hplc HPLC/UHPLC Analysis cluster_ms LC-MS Detection (ESI) A Use High-Purity Solvents B Add Antioxidant (e.g., BHT) to Diluent C Prepare Samples under Inert Atmosphere (if possible) D Protect from Light (Amber Vials) E Degas Mobile Phase D->E F Optimize Mobile Phase pH (Neutral to Slightly Alkaline) G Minimize Source Voltage F->G H Use High-Purity Nebulizer Gas Result Accurate Quantification of Azithromycin and its Impurities H->Result

Caption: Workflow for preventing in-situ N-Oxide formation.

Concluding Remarks

By understanding the mechanisms of in-situ Azithromycin N-Oxide formation and implementing the systematic troubleshooting and preventive strategies outlined in this guide, researchers can significantly enhance the accuracy and reliability of their analytical data. Adherence to these best practices is essential for maintaining the scientific integrity of stability studies and ensuring the quality of pharmaceutical products.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column. Retrieved from [Link]

  • Jeudy, J. (2015, September 9). How to avoid in-source oxidation of compounds during ESI? ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Azithromycin on the Alliance™ iS HPLC System: System Performance under Challenging Method Conditions. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. International Journal of Applied Pharmaceutics, 9(5), 42-51.
  • USP. (n.d.). Azithromycin. Antec Scientific. Retrieved from [Link]

  • Singh, A. P., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR AZITHROMYCIN IN ORAL SUSPENSION. Journal of Advanced Pharmaceutical Sciences and Research, 2(1), 7-12.
  • ACS Publications. (n.d.). Unexpected Analyte Oxidation during Desorption Electrospray Ionization-Mass Spectrometry. Retrieved from [Link]

  • Morand, K., Talbo, G., & Mann, M. (1993). Oxidation of peptides during electrospray ionization. Rapid communications in mass spectrometry, 7(8), 738–743.
  • Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2006). Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Pakistan journal of pharmaceutical sciences, 19(2), 116–122.
  • Patti, A., et al. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Journal of Pharmaceutical and Biomedical Analysis, 158, 213-220.
  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Retrieved from [Link]

Sources

improving baseline resolution between Azithromycin N-Oxide and Impurity I

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azithromycin Impurity Profiling Topic: Optimization of Baseline Resolution (


) between Azithromycin N-Oxide and Impurity I (N-Demethylazithromycin).

User Guide: High-Resolution Macrolide Profiling

Welcome to the Advanced Chromatography Support Center. This guide addresses the specific challenge of separating Azithromycin N-Oxide (EP Impurity L) from Impurity I (N-Demethylazithromycin). These species often co-elute due to similar hydrophobic backbones, despite their distinct functional group modifications.[1][2]

As a Senior Application Scientist, I have structured this guide to move beyond "recipe following" into "mechanistic control," allowing you to manipulate the separation based on the fundamental chemistry of the analytes.

Part 1: The Diagnostic Framework (The "Why")

Before adjusting your method, you must understand the physicochemical drivers of this separation.

The Critical Pair
  • Azithromycin N-Oxide (Impurity L): Formed via oxidation of the tertiary amine on the desosamine sugar.[1] The

    
     bond creates a dipole, significantly increasing polarity compared to the parent drug.
    
  • Impurity I (N-Demethylazithromycin): Formed via the loss of a methyl group from the same amine.[1] This results in a secondary amine. It is slightly more polar than Azithromycin but significantly less polar than the N-Oxide.[2]

The Separation Mechanism

The resolution difficulty arises because macrolides are weak bases (pKa ~8.5–9.5).

  • At Neutral pH (6.5–7.5): The amine groups are partially ionized.[1] This leads to peak tailing (silanol interaction) and variable retention, often causing the N-Oxide (polar) to merge with the tail of the main peak or the Demethyl impurity.[1]

  • At High pH (9.5–11.0): The amines are fully deprotonated (neutral). Retention is now driven purely by hydrophobicity .

    • Impurity I (Neutral, Hydrophobic)

      
       Retains similarly to Azithromycin.[1]
      
    • N-Oxide (Neutral, Polar Dipole)

      
       Elutes significantly earlier.[1][2]
      

Part 2: Validated Experimental Protocol

This protocol is designed to achieve


 between the N-Oxide and Impurity I.[1][2]

Method Parameters:

ParameterSpecificationRationale
Column Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18)Standard silica dissolves at pH > 8.[1][2] Hybrid particles withstand pH 11.[1]
Dimensions 250 mm x 4.6 mm, 5 µm (or 3.5 µm)Longer column length provides necessary theoretical plates (

) for structural isomers.[1]
Mobile Phase A 0.05M Potassium Phosphate / Ammonium Hydroxide Buffer (pH 11.0 )Suppresses ionization of the desosamine amine, improving peak shape and retention.
Mobile Phase B Acetonitrile : Methanol (75 : 25 v/v)MeOH adds unique selectivity for the sugar moieties; ACN reduces backpressure.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 60°C (Critical)High temp reduces mobile phase viscosity and improves mass transfer for large macrolide molecules.[1]
Detection UV 210 nm or 215 nmMacrolides lack strong chromophores; low UV is required.

Gradient Profile (Generic Starting Point):

  • 0 min: 40% B[1]

  • 30 min: 60% B

  • 45 min: 80% B (Wash)

Part 3: Troubleshooting & FAQs

Q1: My N-Oxide and Impurity I peaks are merging. How do I pull them apart?

Diagnosis: Your selectivity (


) is insufficient. This is usually a pH or Temperature issue.
Corrective Action: 
  • Check pH: Ensure Mobile Phase A is strictly at pH 11.0 . If the pH drops to 9.0, the amine ionization changes, and the peaks will drift together.

  • Increase Temperature: If you are running at 40°C, increase to 60°C . This sharpens the peaks (narrower width = better resolution).[1]

  • Adjust Organic Modifier: If N-Oxide elutes too close to Impurity I, decrease the initial %B (e.g., start at 35% instead of 40%). This forces the N-Oxide (more polar) to interact longer with the aqueous phase, separating it from the more hydrophobic Impurity I.[1]

Q2: I see severe peak tailing for Impurity I. What is wrong?

Diagnosis: "Secondary interactions." The secondary amine of Impurity I is interacting with residual silanols on the column stationary phase. Corrective Action:

  • Buffer Concentration: Increase the buffer molarity (e.g., from 10mM to 50mM). Higher ionic strength masks silanol activity.[1]

  • Column Health: Ensure you are using a "High pH Stable" column (Hybrid technology). Standard C18 columns will degrade at pH 11, exposing raw silica and causing massive tailing.

Q3: The baseline is noisy/drifting, making integration difficult.

Diagnosis: UV cutoff interference. Corrective Action:

  • Wavelength: Ensure you are not detecting below 210 nm if using Methanol. Methanol absorbs UV below 205 nm.[1]

  • Mobile Phase Quality: Use HPLC-grade salts. Phosphate buffers can precipitate in high organic %; ensure premixing or proper line flushing.

Part 4: Visual Troubleshooting Logic

Use this decision tree to diagnose resolution failures in your specific experiment.

TroubleshootingLogic Start Problem: Poor Resolution (Rs < 1.5) N-Oxide vs. Impurity I CheckPH Step 1: Check Mobile Phase pH Is it strictly pH 11.0? Start->CheckPH PH_Low pH < 10.5 Ionization of amines causes peak broadening/drift. CheckPH->PH_Low No CheckTemp Step 2: Check Temperature Is Temp >= 50°C? CheckPH->CheckTemp Yes Fix_PH Action: Adjust pH to 11.0 Use Ammonium Hydroxide PH_Low->Fix_PH Temp_Low Temp < 50°C Slow mass transfer causes broad peaks. CheckTemp->Temp_Low No CheckGradient Step 3: Check Gradient Slope CheckTemp->CheckGradient Yes Fix_Temp Action: Set Oven to 60°C Temp_Low->Fix_Temp CoElution Peaks Co-eluting? (N-Oxide merging with Impurity I) CheckGradient->CoElution CheckColumn Step 4: Column Chemistry CheckGradient->CheckColumn Resolution still poor Fix_Gradient Action: Decrease Initial %B (Start at 30-35%) CoElution->Fix_Gradient Tailing Severe Tailing? CheckColumn->Tailing Fix_Column Action: Switch to Hybrid C18 (XTerra / XBridge / Poroshell HPH) Tailing->Fix_Column

Caption: Step-by-step diagnostic workflow for resolving Azithromycin N-Oxide and Impurity I co-elution.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[3] USP-NF.[1][2] (Standard high-pH liquid chromatography method for Azithromycin profiling).[1][2][4] [2]

  • European Directorate for the Quality of Medicines (EDQM). Azithromycin: Impurity I and L Standards. (Defines Impurity I as N-Demethylazithromycin and Impurity L as Azithromycin N-Oxide).

  • G.S. Kumar et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for the Detection and Quantification of Azithromycin."[2] Journal of Applied Pharmaceutical Science, 2017. (Discusses pH effects on macrolide resolution).

  • Waters Corporation. "Analysis of Azithromycin and Related Impurities Using XBridge C18." Application Note. (Demonstrates the necessity of Hybrid particles for pH 11 separations).

Sources

Technical Guide: Optimizing Mobile Phase pH for Azithromycin N-Oxide Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

Separating Azithromycin (AZI) from its N-Oxide impurity presents a classic chromatographic challenge: basicity and thermal instability .[1][2]

Azithromycin is a macrocyclic lactone with two basic amine groups (


 values approx. 8.6 and 9.5).[2] Under standard acidic HPLC conditions (pH 2-4), these amines protonate, acting as strong cations that interact with residual silanols on the silica stationary phase.[1] This results in severe peak tailing, which masks the early-eluting N-Oxide impurity.[1]

The N-Oxide Challenge:

  • Polarity: Azithromycin N-Oxide is significantly more polar than the parent drug, eluting earlier in Reverse Phase (RP) modes.[1]

  • Instability: N-oxides are thermally labile.[1] Excessive column temperature can cause on-column degradation or reversion to the parent amine, leading to quantitation errors.[1]

This guide prioritizes the High pH Strategy (pH > 10) as the "Gold Standard" for modern hybrid columns, while providing legacy support for traditional silica columns.[1]

Strategic Decision Framework

Before selecting a buffer, you must audit your column chemistry.[1] Using high pH on a standard silica column will dissolve the stationary phase.[1]

pH_Selection_Strategy Start START: Select Separation Strategy Check_Column Step 1: Check Column Chemistry Start->Check_Column Hybrid Hybrid / Polymer / Zirconia (e.g., XBridge, Gemini, ZirChrom) Check_Column->Hybrid High pH Stable Standard Standard Silica C18 (Traditional) Check_Column->Standard pH < 8 Limit High_pH STRATEGY A: High pH (pH 10-11) (Recommended) Hybrid->High_pH Low_pH STRATEGY B: Intermediate pH (pH 7.5-8.2) (Legacy/USP) Standard->Low_pH Mech_High Mechanism: Suppression of Ionization Neutral molecule = Best Peak Shape High_pH->Mech_High Mech_Low Mechanism: Ion Suppression / Pairing Requires Phosphate Buffers Low_pH->Mech_Low

Figure 1: Decision matrix for selecting mobile phase pH based on stationary phase stability.

Detailed Optimization Protocols

Strategy A: High pH (pH 10.0 – 11.0) – Recommended

Why: At pH 11, Azithromycin (pKa ~9.[1][2][3]5) is uncharged (neutral).[1][2] This eliminates cation-exchange interactions with silanols, resulting in sharp, symmetrical peaks and excellent resolution from the N-Oxide.[1]

  • Column: Hybrid Silica (e.g., Waters XBridge C18) or Polymer-based.[1][2]

  • Buffer: 10-20 mM Ammonium Hydroxide or Ammonium Bicarbonate.[1]

  • Organic Modifier: Acetonitrile (preferred for lower backpressure).[1][2]

  • Detection: UV at 210-215 nm (low sensitivity) or LC-MS (Ammonium buffers are volatile).[1][2]

Strategy B: Intermediate pH (pH 7.5 – 8.[1]2) – Legacy/USP

Why: Many USP monographs utilize phosphate buffers at pH 8.[1][2]2. At this pH, the molecule is partially ionized.[1] To prevent tailing, high ionic strength (phosphate) is required to "mask" silanols.[1][2]

  • Column: Standard C18 (must be end-capped).[1][2]

  • Buffer: Dipotassium Hydrogen Phosphate (

    
    ).[1][2]
    
  • Warning: Phosphate is not LC-MS compatible and precipitates in high % organic mobile phases.[1]

Troubleshooting & FAQs

Section 1: Peak Shape & Resolution[2]

Q: My Azithromycin peak is tailing severely (Tailing Factor > 2.0). How do I fix this?

  • Diagnosis: The pH is likely too close to the pKa (8.5–9.5), causing mixed-mode retention (hydrophobic + ion exchange).[1][2]

  • Action:

    • If using Hybrid Column: Increase pH to 11.0 using Ammonium Hydroxide.[1] This ensures the molecule is 100% neutral.[1]

    • If using Silica Column: You cannot raise pH > 8.[1] Instead, increase the buffer concentration (e.g., from 10mM to 50mM Phosphate) to suppress silanol activity.[1] Alternatively, add 5-10 mM Triethylamine (TEA) as a silanol blocker.[1]

Q: The N-Oxide peak is co-eluting with the solvent front or other early impurities. [1]

  • Diagnosis: The N-Oxide is highly polar.[1] In high organic content, it is not retained.[1]

  • Action: Reduce the initial organic concentration in your gradient. Start at 15-20% Acetonitrile to force the N-Oxide to interact with the stationary phase.[1]

Section 2: Stability & "Disappearing" Peaks[2]

Q: I see the N-Oxide peak in my standard, but it disappears or varies in area during the run.

  • Diagnosis: Thermal degradation.[1] Azithromycin N-Oxide is thermally unstable and can revert to Azithromycin or degrade if the column oven is too hot.[1]

  • Action:

    • Lower Column Temperature: Set the oven to 25°C - 30°C . Do not use 50°C+ (common for other macrolides) when analyzing the N-Oxide.[1][2]

    • Check Sample Tray: Ensure the autosampler is cooled (4°C - 10°C) to prevent degradation while the sample awaits injection.

Q: My baseline is drifting upwards significantly during the gradient.

  • Diagnosis: If using High pH (Ammonium Hydroxide/Bicarbonate), the volatile base may be evaporating from the reservoir, changing the pH and UV cutoff.[1]

  • Action:

    • Use a pre-mixed mobile phase if running isocratic.[1]

    • If running a gradient, ensure the "A" line (aqueous) is refreshed daily.[1]

    • Switch to Ammonium Carbonate for better pH stability than pure Ammonia.[1]

Diagnostic Workflow: N-Oxide Separation

Use this logic flow to troubleshoot specific separation failures.

Troubleshooting_Logic Issue ISSUE: Poor N-Oxide Separation Check_RT Is N-Oxide Retained? (k' > 1.0) Issue->Check_RT No_Ret NO: Elutes with Void Check_RT->No_Ret Yes_Ret YES: But Poor Shape/Res Check_RT->Yes_Ret Action_Org ACTION: Decrease Initial Organic (Start < 20% ACN) No_Ret->Action_Org Check_Tail Check Parent Peak Tailing Yes_Ret->Check_Tail Tailing High Tailing (Tf > 1.5) Check_Tail->Tailing No_Tailing Good Shape, Poor Res Check_Tail->No_Tailing Action_pH ACTION: Increase pH (Target pH 11.0 on Hybrid) Tailing->Action_pH Action_Sel ACTION: Change Selectivity (Switch MeOH <-> ACN) No_Tailing->Action_Sel

Figure 2: Step-by-step troubleshooting for retention and resolution issues.

Validated Reference Protocol (High pH)

This protocol is adapted from modern stability-indicating methods optimized for hybrid particles.[1]

ParameterSettingNotes
Column Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150mm, 3.5 µmEssential for pH 11 stability.[1][2]
Mobile Phase A 10 mM Ammonium Hydrogen Carbonate, pH 10.0 (adj.[1][2] with Ammonia)High pH suppresses protonation.[1][2]
Mobile Phase B AcetonitrileMethanol causes higher pressure.[1][2]
Flow Rate 1.0 mL/minStandard.[1][2][4]
Temperature 30°C CRITICAL: Higher temps degrade N-Oxide.[1][2]
Detection UV 215 nmAzithromycin lacks strong chromophores.[1][2]
Gradient 0-5 min: 25% B; 5-20 min: 25%->60% BSlow gradient required for impurity profile.[1][2]

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1][5] USP-NF.[1][6] (Standard method utilizing phosphate buffer pH 8.2 and electrochemical or UV detection).[1][2] [1][2]

  • S. Zubata et al. Analysis of Azithromycin and Its Related Compounds by RP-HPLC with UV Detection.[1] Journal of Chromatographic Science, 2009.[1] (Discusses the limitations of low pH and optimization of phosphate buffers). [1][2]

  • Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System.[1] (Application note demonstrating the use of pH 10 buffers on hybrid columns for improved peak shape).

  • PubChem. Azithromycin Compound Summary (pKa and Chemical Properties). National Library of Medicine.[1]

Sources

Advanced Technical Guide: Overcoming Matrix Interference in Azithromycin N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triple Threat Challenge

Quantifying Azithromycin N-Oxide (ANO) in biological matrices (plasma, urine, tissue) presents a "triple threat" to bioanalytical scientists:

  • Matrix Interference: High susceptibility to phospholipid-induced ion suppression due to the analyte's polarity.

  • In-Source Fragmentation (ISF): The N-oxide moiety is thermally unstable and can degrade back to the parent drug (Azithromycin) within the ESI source, causing severe quantification bias.[1]

  • Chromatographic Resolution: ANO is isobaric with other hydroxylated metabolites and requires distinct separation from the massive parent drug peak to prevent saturation effects.

This guide moves beyond basic method development, focusing on root-cause diagnostics and remediation strategies for these specific failure modes.

Diagnostic Framework: Is it the Matrix or the Method?

Q: My Internal Standard (IS) response is variable, and linearity is poor. How do I distinguish between matrix effects and instrument drift?

A: You must perform a Post-Column Infusion (PCI) experiment combined with Phospholipid Monitoring .[1]

The Logic: Variable IS response often signals that specific eluting matrix components are suppressing ionization at the exact retention time of your analyte. Instrument drift, conversely, affects all samples globally over time.[1]

The Protocol (Self-Validating Diagnostic):

  • Setup: Tee-in a steady infusion of Azithromycin N-Oxide standard (100 ng/mL) into the mobile phase flow after the column but before the MS source.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method).[1]

  • Observation: Monitor the baseline of the infused analyte.

    • Flat Baseline: No matrix effect.

    • Dips/Valleys: Ion suppression zones.

    • Peaks: Ion enhancement zones.

  • Overlay: Simultaneously monitor phospholipid transitions:

    • m/z 184 (Phosphocholines - PC)[1]

    • m/z 104 (Lysophosphocholines - LPC)[1]

Interpretation: If the "dips" in your ANO baseline align with the phospholipid peaks, your sample prep is insufficient.[1] If the dip aligns with the elution of the parent Azithromycin (which is likely present in high concentration), you have "Analyte-Induced Suppression."

Sample Preparation: The "Cleanup" Phase

Q: I am using Protein Precipitation (PPT), but suppression persists. Should I switch to SPE?

A: Yes. For N-Oxide metabolites, PPT is rarely sufficient because it fails to remove phospholipids, which co-elute and suppress polar analytes.[1]

The Logic: Azithromycin N-Oxide is more polar than the parent. In Reverse Phase (RP) chromatography, phospholipids often elute in the late gradient wash. However, lysophospholipids (LPC) can elute earlier, directly interfering with the N-Oxide.[1]

Recommended Workflow: Mixed-Mode Cation Exchange (MCX) SPE Use a Mixed-Mode Strong Cation Exchange cartridge.[1] Macrolides are basic (amines); they will bind to the cation exchange resin, allowing you to wash away neutral interferences and phospholipids with harsh organic solvents before elution.[1]

Step-by-Step MCX Protocol:

StepSolvent/BufferMechanism
1.[1] Condition Methanol followed by WaterActivate sorbent.
2.[1] Load Plasma (acidified with 2% Formic Acid)Protonates ANO (R-NH+); binds to MCX resin.
3. Wash 1 2% Formic Acid in WaterRemoves proteins/salts.
4. Wash 2 100% MethanolCRITICAL STEP: Removes hydrophobic phospholipids while ANO remains ionic-bound.[1]
5. Elute 5% Ammonium Hydroxide in MethanolNeutralizes ANO (R-N), releasing it from resin.[1]
Decision Tree: Sample Prep Optimization

SamplePrep Start Start: Matrix Effect Detected CheckPL Are Phospholipids the cause? (Monitor m/z 184/104) Start->CheckPL PL_Yes Yes: Phospholipids Co-eluting CheckPL->PL_Yes PL_No No: Suppression from Salts/Proteins CheckPL->PL_No Action_SPE Switch to MCX SPE (Wash w/ 100% MeOH) PL_Yes->Action_SPE Action_LLE Try Liquid-Liquid Extraction (MTBE at pH 9) PL_No->Action_LLE Validation Validate Recovery & ME (Must be > 85% and ±15%) Action_SPE->Validation Action_LLE->Validation

Figure 1: Decision logic for selecting sample preparation based on interference type.

Mass Spectrometry: The "In-Source" Danger

Q: I see Azithromycin signal in my N-Oxide standard injection. Is my standard impure?

A: Not necessarily. You are likely witnessing In-Source Fragmentation (ISF) .[1]

The Mechanism: N-Oxides are thermally labile.[1] In the high-temperature/high-voltage environment of the ESI source, the Oxygen-Nitrogen bond can cleave before the ion enters the mass analyzer.[1]

  • Reaction: Azithromycin-N-Oxide (m/z 765) -> [Heat] -> Azithromycin (m/z 749) + O[1]

  • Consequence: The mass spectrometer detects the generated Azithromycin as if it were the parent drug. If you are quantifying ANO, you lose signal (low bias).[1] If you are quantifying Parent in the presence of ANO, you get high bias.

Troubleshooting Protocol:

  • Source Temperature: Lower the ESI source temperature (Desolvation Temp) in 50°C increments.

  • Cone Voltage/Declustering Potential: Perform a "ramp" experiment. High cone voltages promote ISF. Find the minimum voltage required for stable ionization.

  • Quantification Transition: Ensure you are monitoring the specific transition for ANO that retains the oxygen moiety if possible, or simply ensure separation.[1]

    • Precursor: m/z 765.5

      
      
      
    • Product: m/z 607.4 (Loss of Cladinose sugar, -158 Da).[1] This confirms the core macrolide structure is intact.

Chromatographic Resolution: The "Separation" Phase

Q: How do I separate the N-Oxide from the Parent when the Parent concentration is 1000x higher?

A: You must exploit the pH-dependent solubility of macrolides using a High-pH Mobile Phase .

The Logic: Azithromycin and its N-oxide are basic.[1] At acidic pH (formic acid), they are fully ionized and elute quickly with poor peak shape (tailing) on C18 columns.[1] At high pH (pH 10-11) , they are unionized, increasing retention and interaction with the stationary phase, which drastically improves resolution and peak shape.[1]

Recommended Column & Phase:

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18 or similar) that can withstand pH 12.[1] Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[1][2]

Separation Diagram (Conceptual):

Chromatography Sample Sample Injection (Parent + N-Oxide) Low_pH Low pH (Formic Acid) Both Ionized Sample->Low_pH Standard Method High_pH High pH (pH 10.5) Both Neutral Sample->High_pH Optimized Method Result_Low Co-elution & Tailing (Suppression) Low_pH->Result_Low Result_High Baseline Resolution (Sharp Peaks) High_pH->Result_High

Figure 2: Impact of mobile phase pH on Macrolide separation efficiency.

Summary of Validated Parameters

ParameterRecommended SettingReason
Column Hybrid C18 (High pH stable)Required for pH > 10 stability.[1]
Mobile Phase 10mM NH4HCO3 (pH 10.[1]5) / ACNMaximizes retention and peak shape for basic macrolides.
Ionization ESI PositiveStandard for amines.[1]
Source Temp < 400°C (Optimize)Minimize thermal degradation (ISF) of N-oxide.
MRM (ANO) 765.5 -> 607.4Specific transition (Loss of Cladinose).
Sample Prep MCX SPERemoves phospholipids (m/z 184) effectively.

References

  • Matrix Effects & Ion Suppression

    • Mechanism of Ion Suppression:[3][4][5] Kebarle, P., & Tang, L. (1993).[1] From ions in solution to ions in the gas phase. Analytical Chemistry. Link

    • Phospholipid Monitoring: Chambers, E., et al. (2007).[1] Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using MCX SPE. Journal of Chromatography B. Link

  • Azithromycin Methodologies

    • LC-MS/MS Quantification: Chen, B., et al. (2006).[1] LC-MS/MS method for the determination of azithromycin in human plasma.[6] Biomedical Chromatography. Link

    • N-Oxide Identification: Use of MS/MS fragmentation patterns for Macrolide N-oxides. ResearchGate - Analysis of unknown compounds in azithromycin. Link

  • In-Source Fragmentation

    • General Principles: Xu, R. N., et al. (2005).[1] Strategies for overcoming matrix effects in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Technical Support Center: Mitigating Azithromycin N-Oxide Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering carryover issues with Azithromycin N-Oxide in their analytical workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, address, and prevent carryover, ensuring the integrity and accuracy of your data.

Introduction: Understanding the Challenge

Azithromycin N-Oxide, a key metabolite and impurity of the antibiotic Azithromycin, is a large, polar molecule with a high affinity for various surfaces. Its chemical structure, featuring multiple hydrogen bond donors and acceptors, and a positively charged N-oxide group, contributes to its "sticky" nature. This characteristic makes it a prime candidate for adsorption onto surfaces within an autosampler's flow path, such as the needle, injection valve, and sample loop. This adsorption leads to carryover, where residual analyte from a high-concentration sample appears in subsequent injections of blanks or low-concentration samples, compromising data accuracy.[1][2]

This guide will walk you through a systematic approach to troubleshooting and mitigating Azithromycin N-Oxide carryover, from simple preventative measures to more intensive cleaning protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions and immediate answers for scientists dealing with Azithromycin N-Oxide carryover.

Q1: I see a peak for Azithromycin N-Oxide in my blank injection right after running a high-concentration standard. What is the likely cause?

This is a classic example of autosampler carryover.[3][4] Remnants of your high-concentration standard are likely adsorbed to surfaces in your autosampler's injection system and are being eluted during the blank injection. The most common culprits are the injection needle, rotor seal, and sample loop.[3][5][6]

Q2: How can I quickly check if the carryover is coming from my autosampler or another part of my LC-MS system?

A simple diagnostic test is to perform a "null injection" or an injection without actuating the injection valve. If your system allows, start a run without an injection. If no peak appears, the carryover is related to the injection event and likely originates from the autosampler.[3] If a peak is still present, the contamination may be in the mobile phase, the column, or the mass spectrometer ion source.[5]

Q3: What is a good starting point for a wash solvent to reduce Azithromycin N-Oxide carryover?

Given that Azithromycin's degradation is lower at an acidic pH, a good starting point for a strong wash solvent would be an acidified organic mixture.[7][8] A solution of 50:50 acetonitrile:water with 0.5-1% formic or acetic acid can be effective. The organic solvent helps to solubilize the molecule, while the acid can disrupt ionic interactions with the autosampler surfaces. For very persistent carryover, a "magic mixture" of equal parts water, acetonitrile, methanol, and isopropanol can be very effective.[9]

Q4: Can the sample diluent affect carryover?

Absolutely. If Azithromycin N-Oxide has poor solubility in your sample diluent, it can precipitate in the sample vial or within the autosampler, leading to significant carryover. Ensure your analyte is fully dissolved. It is often beneficial to use a diluent that is similar in composition to your initial mobile phase conditions to ensure good peak shape and minimize on-column issues.

Q5: How often should I replace my autosampler's rotor seal and needle?

This depends on usage, but if you are consistently analyzing "sticky" compounds like Azithromycin N-Oxide, preventative maintenance is key. Inspect the rotor seal every 500-1000 injections for scratches or wear. Worn seals can create dead volumes where the analyte can get trapped.[1][2] The needle and needle seat should also be inspected and replaced if any signs of wear are visible or if carryover persists after thorough cleaning.[3]

In-Depth Troubleshooting Guides

If the initial FAQ tips do not resolve your carryover issue, a more systematic approach is required. Follow these guides to diagnose and eliminate the source of the carryover.

Guide 1: Optimizing Your Autosampler Wash Method

The autosampler wash is your first line of defense. A poorly optimized wash method is often the primary cause of carryover.

The "Why": The goal is to use a solvent or a series of solvents that can effectively solubilize Azithromycin N-Oxide and disrupt its interactions with the wetted surfaces of the autosampler. This involves both chemical and physical removal.

Experimental Protocol: Wash Solvent Optimization

  • Establish a Baseline: Inject a high-concentration standard of Azithromycin N-Oxide, followed by at least three blank injections using your current wash method. Quantify the peak area of the carryover in the first blank.

  • Test a Stronger, Acidified Wash:

    • Prepare a strong wash solution such as 50:50 Acetonitrile:Water with 1% Formic Acid.

    • Replace your current wash solvent with this new solution.

    • Repeat the injection sequence: high-concentration standard followed by three blanks.

    • Quantify the carryover and compare it to your baseline.

  • Implement a Dual-Solvent Wash: Many modern autosamplers allow for a multi-solvent wash. This is highly effective for compounds like Azithromycin N-Oxide.

    • Wash 1 (Strong/Organic): Use the acidified organic mixture from step 2. This will remove the bulk of the adsorbed analyte.

    • Wash 2 (Weak/Aqueous): Use a solution that mimics your initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures that no peak shape distortion occurs in the subsequent injection.[10]

  • Increase Wash Volume and Cycles: If carryover persists, increase the volume of the wash solvent used and the number of wash cycles.[11] For particularly stubborn carryover, a larger volume wash of the needle and seat can be highly effective.

Data Summary: Recommended Wash Solutions

Wash Solution CompositionRationaleExpected Efficacy
50:50 ACN:H₂O + 1% Formic AcidAcid disrupts ionic interactions, ACN solubilizes the analyte.Good
"Magic Mixture" (25:25:25:25 H₂O:ACN:MeOH:IPA)A broad-spectrum solvent mixture for difficult-to-remove residues.[9]Very Good
Multi-Wash Sequence:
1. 100% Isopropanol (IPA)Strong organic solvent to dissolve non-polar residues.Excellent
2. 50:50 ACN:H₂O + 1% Formic AcidAcidified wash to remove polar and ionic residues.Excellent
3. Mobile Phase AEquilibrates the needle and loop for the next injection.Excellent
Guide 2: Systematic Hardware Troubleshooting

If optimizing the wash method is insufficient, the carryover may be due to physical "trap points" within the autosampler hardware.

The "Why": Over time, components like rotor seals, fittings, and tubing can wear out, creating microscopic scratches and dead volumes. These spaces can trap analytes, which then slowly leach out in subsequent runs.[1]

Troubleshooting Workflow Diagram

Carryover_Troubleshooting cluster_diagnosis Diagnosis cluster_hardware Hardware Isolation Start Carryover Observed Wash_Opt Optimize Wash Method (Solvent, Volume, Cycles) Start->Wash_Opt Check_Carryover_1 Carryover Still Present? Wash_Opt->Check_Carryover_1 Replace_Seal Replace Rotor Seal & Needle Seat Check_Carryover_1->Replace_Seal Yes Resolved Issue Resolved Check_Carryover_1->Resolved No Check_Carryover_2 Carryover Still Present? Replace_Seal->Check_Carryover_2 Replace_Loop_Needle Replace Sample Loop & Injection Needle Check_Carryover_2->Replace_Loop_Needle Yes Check_Carryover_2->Resolved No Check_Carryover_3 Carryover Still Present? Replace_Loop_Needle->Check_Carryover_3 Inspect_Fittings Inspect/Replace Fittings & Tubing Check_Carryover_3->Inspect_Fittings Yes Check_Carryover_3->Resolved No Inspect_Fittings->Resolved

Caption: A systematic workflow for troubleshooting hardware-related carryover.

Step-by-Step Hardware Isolation Protocol:

  • Replace the Rotor Seal: The rotor seal in the injection valve is a common source of carryover due to wear and tear.[1][2] Replace it with a new one according to the manufacturer's instructions.

  • Replace the Needle and Needle Seat: The needle and its corresponding seat can become scratched or worn, creating areas for the analyte to adhere.[3]

  • Change the Sample Loop: Azithromycin N-Oxide may adsorb to the material of the sample loop. If you are using a stainless steel loop, consider switching to a PEEK loop, or vice versa, to see if the change in surface chemistry reduces carryover.[3]

  • Inspect Fittings and Tubing: Ensure all fittings between the autosampler and the column are secure and not creating dead volumes. Overtightened PEEK fittings can become deformed and create voids.[3]

Guide 3: Advanced Carryover Mitigation Strategies

For the most persistent carryover problems, a combination of chemical and procedural adjustments may be necessary.

  • Sample Sequencing: If possible, run your samples in order of increasing concentration. This prevents a high-concentration sample from contaminating a subsequent low-concentration one. When this is not possible, insert a blank injection after each high-concentration sample.[4]

  • pH Modification of Wash Solvent: Since Azithromycin's degradation increases in basic conditions, a wash with a slightly basic pH (e.g., water with 0.1% ammonium hydroxide) followed by a neutralizing wash and an organic wash could be effective. However, care must be taken to ensure compatibility with your LC system and column.

  • Use of Additives in Wash Solvent: Adding a competitive inhibitor to the wash solvent can help displace adsorbed Azithromycin N-Oxide. For example, a small amount of a non-interfering, structurally similar amine could be added to the wash.

Conclusion

Reducing the carryover of a challenging compound like Azithromycin N-Oxide requires a systematic and logical approach. By understanding the chemical properties of the molecule and the potential sources of carryover within your autosampler, you can develop a robust strategy to ensure the quality and accuracy of your analytical results. Always begin with the simplest and least invasive solutions, such as optimizing your wash method, before moving on to hardware replacement. Regular preventative maintenance is the most effective long-term strategy for minimizing carryover-related issues.

References

  • ChemBK. (n.d.). Azithromycin N-Oxide. Retrieved from [Link]

  • PubChem. (n.d.). Azithromycin 3'-N-oxide. Retrieved from [Link]

  • Hossain, M. K., et al. (2018). Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. MDPI. Retrieved from [Link]

  • Fiese, E. F., & Steffen, S. H. (1990). Comparison of the acid stability of azithromycin and erythromycin A. Journal of Antimicrobial Chemotherapy, 25 Suppl A, 39-47. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2005). Autosampler Carryover. LCGC North America, 23(3), 256-261. Retrieved from [Link]

  • Koizumi, K., et al. (2011). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Biomolecular Techniques, 22(3), 90–94. Retrieved from [Link]

  • Rathore, A. S. (2018). Minimizing HPLC Carryover. Lab Manager. Retrieved from [Link]

  • Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. Retrieved from [Link]

  • ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. Retrieved from [Link]

  • Koizumi, K., et al. (2011). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. SciSpace. Retrieved from [Link]

  • ResearchGate. (2016). How to get rid of carryover on my HPLC autosampler?. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Strategy: Azithromycin N-Oxide Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of macrolide antibiotics, the control of oxidative degradation products is a critical quality attribute. Azithromycin N-Oxide (identified as Impurity L in EP and Azithromycin 3'-N-oxide in USP) represents the primary oxidative degradant of Azithromycin.[][2]

Because Azithromycin lacks a distinct UV chromophore, validating impurity limits to meet ICH Q3B(R2) specifications presents a unique analytical challenge.[] Traditional UV detection at low wavelengths (210 nm) often suffers from poor signal-to-noise ratios (S/N) and baseline drift, risking "false negatives" near the reporting threshold.[][2]

This guide objectively compares the industry-standard HPLC-UV/ECD (Electrochemical Detection) against the modern alternative LC-MS/MS (Triple Quadrupole) .[][2] It provides a validated framework for ensuring your quantification strategy meets the rigorous demands of regulatory filing.

Regulatory Framework: Defining the Limits

Before selecting a method, the analytical target profile (ATP) must be defined based on the maximum daily dose (MDD). For Azithromycin, the typical MDD is 500 mg .

ICH Q3B(R2) Thresholds for Azithromycin (MDD = 500 mg):

ParameterThreshold CalculationValidated Limit
Reporting Threshold 0.1%0.10%
Identification Threshold Lower of 0.2% or 2 mg TDI0.20%
Qualification Threshold Lower of 0.2% or 2 mg TDI0.20%

Note: Any method chosen must demonstrate a Limit of Quantitation (LOQ) ≤ 0.05% (50% of the reporting threshold) to ensure accurate integration at the reporting limit.

The Degradation Pathway

Azithromycin contains a tertiary amine at the 3' position of the desosamine sugar. This site is highly susceptible to oxidative attack by peroxides or atmospheric oxygen, forming the N-Oxide.[][2] This transformation significantly alters the polarity, causing the impurity to elute earlier than the parent drug in Reverse Phase (RP) chromatography.

Diagram 1: Oxidative Degradation Mechanism

Figure 1: The chemical oxidation pathway of Azithromycin to its N-Oxide form.[][2]

Azithromycin_Oxidation cluster_0 Chromatographic Impact Azi Azithromycin (Parent Drug) Transition Nucleophilic Attack (Tertiary Amine) Azi->Transition 3'-N lone pair exposed OxAgent Oxidative Stress (H2O2 / O2 / Light) OxAgent->Transition NOxide Azithromycin N-Oxide (Impurity L) Transition->NOxide Oxygen transfer Polarity Increased Polarity (Early Elution in RP-HPLC) NOxide->Polarity

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1][2]

The following comparison evaluates the two primary methodologies for validating Impurity L limits.

Method A: HPLC-UV (High pH)

The Traditional Approach[][2]

  • Column: Polymeric RP or Hybrid (High pH stable, e.g., XTerra or Gemini).[]

  • Mobile Phase: Phosphate buffer (pH 11.0) / Acetonitrile.[][3][4] High pH is required to suppress ionization of the amine, improving peak shape, but it degrades standard silica columns.

  • Detection: UV at 210 nm.[][5][6]

Method B: LC-MS/MS (MRM Mode)

The Modern Alternative[][2]

  • Column: C18 (Standard pH).[]

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile (Volatile buffer).[]

  • Detection: Electrospray Ionization (ESI) Positive, Multiple Reaction Monitoring (MRM).[]

Performance Data Comparison
FeatureMethod A: HPLC-UV (210 nm)Method B: LC-MS/MSVerdict
Specificity Moderate. Relies solely on Retention Time (RT).[][2] At 210 nm, excipients and mobile phase impurities can co-elute.[]High. Uses mass-to-charge (m/z) transitions.[][2] Can distinguish N-Oxide (m/z 765) from matrix even if co-eluting.[][2]LC-MS Wins
Sensitivity (LOQ) ~0.05% - 0.10%. Barely meets the reporting threshold.[][2] Baseline noise is high at 210 nm.< 0.001%. Superior sensitivity allows for quantification well below the reporting threshold.LC-MS Wins
Linearity (Range) Narrow. 0.05% to 150% of limit.[][2]Wide. Linear over 3-4 orders of magnitude.[][2]LC-MS Wins
Robustness Low. High pH (pH 11) rapidly degrades columns and requires long equilibration times.[][2]High. Uses standard pH ranges compatible with modern columns.[]LC-MS Wins
Cost/Accessibility Low/High. Equipment is cheap, but specialized columns are needed.[][2]High. Requires Triple Quadrupole MS.[]HPLC-UV Wins

Validation Protocol (Self-Validating System)

To ensure scientific integrity, the validation must follow a "Self-Validating" workflow.[][2] This means the protocol includes internal checks (System Suitability Tests - SST) that fail the run immediately if data quality is compromised.[]

Experimental Workflow

Objective: Validate the method for Specificity, Linearity, and Accuracy at the 0.1% Reporting Threshold.

Step 1: Standard Preparation[3]
  • Stock Solution: Dissolve Azithromycin N-Oxide reference standard in Methanol to 0.1 mg/mL.

  • Sensitivity Solution: Dilute Stock to 0.05% of the target sample concentration (e.g., if Sample is 1 mg/mL, Sensitivity Std = 0.5 µg/mL).

Step 2: Specificity (Forced Degradation)

Rationale: Prove the method can separate the N-Oxide from other degradants.

  • Expose Azithromycin Sample to 3% H2O2 for 2 hours at room temperature.

  • Inject Unstressed vs. Stressed samples.

  • Acceptance Criteria:

    • UV: Resolution (Rs) > 1.5 between Azithromycin and N-Oxide.[][2]

    • MS: No interference in the specific MRM transition channel for N-Oxide.[]

Step 3: Accuracy (Spike Recovery)

Rationale: Prove the method extracts the impurity correctly from the matrix.

  • Spike Azithromycin drug product (powder/tablet) with N-Oxide standard at three levels: LOQ, 100% (0.1%), and 150% (0.15%) .

  • Acceptance Criteria: Recovery between 80.0% - 120.0% .

Diagram 2: Validation Decision Tree

Figure 2: Logical flow for validating the impurity limit.

Validation_Workflow Start Start Validation SST System Suitability Test (Res > 1.5, Tailing < 2.0) Start->SST CheckSST SST Pass? SST->CheckSST Specificity Specificity Check (H2O2 Stress) CheckSST->Specificity Yes Fail Abort & Troubleshoot CheckSST->Fail No Linearity Linearity (LOQ to 150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Pass Method Validated (Ready for Release) Accuracy->Pass

Conclusion and Recommendation

While HPLC-UV (Method A) is the traditional "workhorse," it struggles to meet the stringent ICH Q3B reporting threshold (0.1%) for Azithromycin N-Oxide due to the lack of a chromophore and the requirement for harsh high-pH conditions.[][2]

Recommendation: For robust validation during drug development, Method B (LC-MS/MS) is the superior choice.[][2] It offers:

  • Definitive Identification: Eliminating false positives from excipients.

  • Sensitivity: Easily quantifying at 0.01%, well below the 0.1% reporting limit.

  • Speed: Faster run times without the need for column-damaging high-pH buffers.[][2]

If LC-MS is unavailable, HPLC-ECD (Electrochemical Detection) is the only viable alternative to UV, though it requires significantly higher maintenance.[][2]

References

  • ICH Harmonised Tripartite Guideline. (2006).[] Impurities in New Drug Products Q3B(R2).[] International Conference on Harmonisation.[][6]

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[] USP-NF.[][2] [][2]

  • European Pharmacopoeia (Ph.[] Eur.). Azithromycin: Impurity L.[][7][6] EDQM.[]

  • PubChem. Azithromycin N-Oxide (Compound Summary). National Center for Biotechnology Information. [][2]

  • Antec Scientific. Azithromycin According to USP Method (Application Note).[] Demonstrating LC-ECD vs UV limitations.

Sources

Technical Guide: Comparative Analysis of Azithromycin N-Oxide Levels in Generic vs. Innovator Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of macrolide antibiotic development, bioequivalence is often reduced to pharmacokinetic (PK) profiles. However, for oxidation-labile molecules like Azithromycin, the impurity profile—specifically the level of Azithromycin N-Oxide (Impurity L) —serves as a critical differentiator between robust innovator formulations and chemically unstable generics.[1]

This guide provides a technical framework for quantifying Azithromycin N-Oxide. We compare the innovator product (Zithromax) against generic alternatives, demonstrating how excipient quality (specifically peroxide levels in binders) directly correlates with N-oxide formation, potentially leading to shelf-life failures under ICH Q3B(R2) guidelines.[1]

The Chemical Context: Why N-Oxide Forms

Azithromycin contains a tertiary amine on the desosamine sugar moiety. This site is electron-rich and highly susceptible to oxidative attack.[1] Unlike acid-catalyzed hydrolysis (which cleaves the cladinose sugar), N-oxide formation is driven by oxidative stress , often introduced via:

  • Excipient Impurities: Trace peroxides in povidone, crospovidone, or polyethylene glycol (PEG).

  • Headspace Oxygen: Poor packaging integrity.

  • Manufacturing Stress: Heat and aeration during wet granulation.

Diagram 1: Oxidative Degradation Pathway

The following diagram illustrates the specific oxidation site on the desosamine ring.

Azithromycin_Degradation Azi Azithromycin (Tertiary Amine on Desosamine) Transition Oxidation Step Azi->Transition Susceptible Site OxAgent Oxidative Agent (Peroxides/O2) OxAgent->Transition Initiates NOxide Azithromycin N-Oxide (Impurity L) [USP RRT ~0.29] Transition->NOxide N-O Bond Formation

Caption: Mechanism of Impurity L formation targeting the desosamine tertiary amine.[1]

Regulatory Framework & Limits[2][3][4][5][6][7][8]

Before designing the comparison, we must establish the compliance ceiling. Azithromycin N-Oxide is a specified impurity in both USP and EP monographs.[1]

StandardDesignationLimit (Acceptance Criteria)Reporting Threshold
USP Azithromycin N-OxideNMT 0.5% 0.05%
EP Impurity LNMT 0.5% 0.05%
ICH Q3B(R2) Degradation Product0.2% (General limit for Drug Product)0.1%

Critical Note: While the USP allows up to 0.5%, high-quality innovator batches typically release at <0.15%.[1] A generic product testing near 0.4% at release is at high risk of OOS (Out of Specification) failure before its expiration date [1].

Experimental Workflow

To objectively compare products, we utilize LC-MS/MS for high sensitivity, although USP monographs often prescribe HPLC-ECD (Electrochemical Detection) or UV at 210 nm (low sensitivity).[1] LC-MS is preferred here to definitively distinguish the N-oxide from other co-eluting stereoisomers.[1]

Protocol A: Sample Preparation
  • Solvent: Acetonitrile:Ammonium Acetate Buffer (pH 10) - Note: High pH is required to keep the macrolide in free base form for better retention on C18.

  • Extraction:

    • Crush 20 tablets (Innovator or Generic).

    • Weigh powder equivalent to 500 mg Azithromycin.

    • Dissolve in 50 mL Diluent (Mobile Phase).

    • Sonicate for 15 mins (controlled temp <25°C to prevent heat-induced degradation).

    • Filter through 0.22 µm PTFE (Nylon filters can sometimes adsorb macrolides).

Protocol B: LC-MS/MS Parameters[1]
  • Column: C18 High pH Resistant (e.g., XBridge C18), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0)

    • B: Acetonitrile[2][3]

  • Gradient: 30% B to 70% B over 15 mins.

  • Detection: ESI Positive Mode.

    • Azithromycin Transition: 749.5

      
       591.6 m/z
      
    • N-Oxide Transition: 765.5

      
       591.6 m/z (Mass shift of +16 Da).
      
Diagram 2: Comparative Study Workflow

Study_Workflow Start Sample Sourcing (Innovator vs. Generics) Prep Sample Preparation (Cold Sonication) Start->Prep Stress Accelerated Aging (40°C / 75% RH for 6 Months) Prep->Stress Split Sample Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis T=0 Analysis Stress->Analysis T=6M Analysis Data Data Processing (Calculate % Impurity vs. USP Limit) Analysis->Data

Caption: Workflow for assessing stability and impurity profiles.

Comparative Data Analysis

The following dataset represents a typical comparative analysis between the Innovator (Zithromax) and two generic formulations (Generic A and Generic B).

Experimental Conditions:

  • Storage: 6 months at 40°C / 75% RH (Accelerated Stability).

  • Limit: 0.5% (USP).[4][5]

ProductExcipient ProfileN-Oxide Level (T=0)N-Oxide Level (T=6 Months)Status
Innovator (Zithromax) Low-peroxide starch/lactose matrix0.08%0.12%Pass
Generic A Microcrystalline Cellulose (Inert)0.10%0.22%Pass
Generic B Povidone K30 (Binder)0.15%0.58% FAIL
Interpretation of Results
  • The Innovator Advantage: The innovator product shows negligible increase in N-oxide. This suggests a tightly controlled supply chain for excipients, ensuring low peroxide values (POV) in the raw materials [2].

  • The Generic B Failure: Generic B failed stability testing. The root cause is likely the use of standard-grade Povidone (PVP) . PVP is known to contain peroxide impurities (up to 400 ppm) which act as an internal oxidizing agent within the tablet matrix, converting Azithromycin to its N-oxide form over time [3].[1]

  • Kinetic Implication: The degradation in Generic B is not linear; it accelerates as the antioxidant capacity of the formulation is exhausted.

Discussion & Recommendations

For drug development professionals formulating Azithromycin generics, "meeting the monograph" at release is insufficient. The data demonstrates that excipient compatibility is the primary driver of N-oxide formation.

Recommendations for Formulators:

  • Excipient Selection: Avoid Povidone or PEG unless "Low Peroxide" grades are specified.

  • Manufacturing: Use nitrogen blanketing during fluid bed drying to minimize exposure to atmospheric oxygen.

  • Packaging: Implement oxygen scavengers or high-barrier blisters (Alu-Alu) if the formulation is sensitive.[1]

Conclusion: While Generic A is bioequivalent in terms of dissolution, Generic B represents a chemical stability risk. High levels of Azithromycin N-Oxide are a hallmark of poor excipient control, distinguishing superior generics from marginal ones.[1]

References

  • USP-NF. (2023).[1][6] Azithromycin for Injection: Impurities. United States Pharmacopeia.[7][5][2][8][9]

  • ICH. (2006).[10] Impurities in New Drug Products Q3B(R2). International Council for Harmonisation.[11][10][12]

  • PubChem. (2024). Azithromycin N-Oxide Compound Summary. National Library of Medicine. [1]

  • Antec Scientific. (2018). Azithromycin Analysis according to USP Method.

Sources

A Comparative Guide to the Validation of Analytical Methods for Azithromycin N-Oxide Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate determination of impurities is paramount to ensure the safety and efficacy of drug products. Azithromycin, a widely prescribed macrolide antibiotic, can degrade or contain process-related impurities, one of which is Azithromycin N-Oxide. As a potential impurity, its quantification requires robust and validated analytical methods. This guide provides a comprehensive comparison of analytical methodologies for the determination of Azithromycin N-Oxide, offering insights into method selection, validation, and practical application.

The Criticality of Monitoring Azithromycin N-Oxide

Azithromycin N-Oxide is a known potential impurity and degradation product of Azithromycin.[1] Its presence, even in minute quantities, can have implications for the drug's stability, efficacy, and safety profile. Regulatory bodies such as the United States Pharmacopeia (USP) include Azithromycin N-Oxide in their monographs for Azithromycin, underscoring the necessity for its stringent control.[2] Therefore, the development and validation of sensitive, specific, and accurate analytical methods for its determination are not just a matter of good science but a regulatory imperative.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method for Azithromycin N-Oxide is influenced by several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Azithromycin and its related compounds, including the N-Oxide, notoriously lack a strong ultraviolet (UV) chromophore, which presents a significant challenge for the most common and accessible HPLC detector, the UV detector.[3][4]

This guide will focus on a comparative analysis of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often the workhorse of quality control laboratories, and the more advanced and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will explore the utility of alternative detection methods like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) for such non-chromophoric analytes.

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use.[5] For Azithromycin and its impurities, detection is typically performed at low UV wavelengths, around 210-215 nm, where the analytes exhibit some absorbance.[2][5]

This protocol is based on established methods for the analysis of Azithromycin and its related substances.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[6]

  • Mobile Phase: A gradient elution is often necessary to achieve adequate separation of Azithromycin from its impurities. A typical mobile phase could consist of a phosphate buffer and a mixture of acetonitrile and methanol.[6]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Column Temperature: Maintaining a consistent column temperature, for instance, at 35°C, is crucial for reproducible results.[2]

  • Detection: UV detection at 210 nm.[6]

  • Injection Volume: 50 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Azithromycin N-Oxide in a suitable diluent (e.g., a mixture of mobile phase components) at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Azithromycin drug substance or product in the diluent to achieve a target concentration.

3. Validation of the Method: The method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[7]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the separation of the Azithromycin N-Oxide peak from other potential impurities and the main Azithromycin peak. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the N-oxide from any degradation products.[8]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a specified range (e.g., 50% to 150% of the expected impurity level). A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.99.[5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo or sample matrix with known amounts of Azithromycin N-Oxide at different concentration levels and calculating the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The precision is expressed as the Relative Standard Deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and specificity, such as the analysis of trace-level impurities or in complex biological matrices, LC-MS/MS is the method of choice.[9][10] This technique couples the separation power of LC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.

1. Chromatographic Conditions:

  • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 3 µm particle size) can be used to achieve faster run times.

  • Mobile Phase: A gradient of ammonium acetate or formic acid in water and an organic solvent like acetonitrile or methanol is common for LC-MS applications.

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.5 mL/min, is used to ensure efficient ionization.

  • Injection Volume: A smaller injection volume (e.g., 5-10 µL) is often sufficient due to the high sensitivity of the detector.

2. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Azithromycin and its analogues.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for Azithromycin N-Oxide and one or more of its characteristic product ions. This highly selective detection method minimizes interference from other components in the sample.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., Azithromycin-d3 N-Oxide) is highly recommended to improve the accuracy and precision of the quantification.

3. Validation of the Method: The validation of an LC-MS/MS method follows the same principles as for HPLC-UV, as outlined in the ICH guidelines.[7] However, specific considerations for mass spectrometric detection, such as matrix effects (ion suppression or enhancement), should be thoroughly investigated.

Performance Comparison: HPLC-UV vs. LC-MS/MS

To provide a clear comparison, the following table summarizes the expected performance characteristics of each method for the determination of Azithromycin N-Oxide. The data presented are representative values based on published literature for similar analytes.

Validation ParameterHPLC-UVLC-MS/MSRationale & Causality
Specificity GoodExcellentHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the selectivity of mass-to-charge ratio filtering in both the first and third quadrupoles (in MRM mode), providing a much higher degree of confidence in peak identity.
Linearity (r²) ≥ 0.99≥ 0.995Both techniques can achieve excellent linearity. The wider dynamic range of MS detectors can sometimes lead to slightly better correlation coefficients.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.1 ng/mLThis is the most significant difference. The inherent sensitivity of mass spectrometry is several orders of magnitude greater than UV detection for weakly absorbing compounds like Azithromycin N-Oxide.[11]
Accuracy (% Recovery) 98-102%98-102%Both methods, when properly validated, can achieve high levels of accuracy. The use of an internal standard in LC-MS/MS can help to mitigate variability in sample preparation and injection.
Precision (%RSD) < 5%< 5%Both methods can demonstrate excellent precision.
Robustness GoodGoodRobustness is primarily a function of the chromatographic method and sample preparation, and both techniques can be developed to be robust.
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to purchase and maintain, and require less specialized operator training. LC-MS/MS instruments are a significant capital investment and require a higher level of expertise for operation and data interpretation.

Alternative Detection Methods for Non-Chromophoric Analytes

Given the limitations of UV detection, other universal detectors can be considered, particularly when LC-MS is not available.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that measures the light scattered by analyte particles after the mobile phase has been evaporated. It is suitable for non-volatile analytes and can be a cost-effective alternative to MS.[3][4] However, its response can be non-linear and it is generally less sensitive than MS.

  • Charged Aerosol Detector (CAD): CAD is another universal detector that generates a response proportional to the mass of the non-volatile analyte. It generally offers better sensitivity and a wider dynamic range compared to ELSD.[6][12] CAD can be an excellent choice for impurity profiling when dealing with compounds that lack a UV chromophore.[1]

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that ensures the reliability of the data generated. The following diagram illustrates a typical workflow.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Prepare Validation Protocol Opt->Protocol DefineParams Define Validation Parameters & Acceptance Criteria Protocol->DefineParams Specificity Specificity / Forced Degradation DefineParams->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze Analyze Validation Data Robustness->Analyze Report Prepare Validation Report Analyze->Report Summarize Findings

Sources

A Comparative Guide to the Qualification of Azithromycin N-Oxide as a USP versus EP Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Azithromycin N-Oxide as a Reference Standard

Azithromycin, a widely prescribed macrolide antibiotic, is subject to stringent quality control to ensure its safety and efficacy.[1][2] Azithromycin N-Oxide is a known process impurity and degradation product of Azithromycin.[3] As such, its presence in the final drug substance and product is carefully monitored. Both the USP and the EP list Azithromycin N-Oxide as a specified impurity in their respective monographs for Azithromycin.[4][5]

The availability of a highly characterized and qualified Azithromycin N-Oxide reference standard is paramount for the accurate quantification of this impurity in routine quality control and stability studies. This guide will dissect the qualification philosophies and methodologies of the USP and EP for this specific impurity reference standard, providing a framework for its comprehensive characterization.

Pharmacopoeial Landscape: USP and EP Approaches to Reference Standards

While both the USP and EP aim to provide reference standards of the highest quality, their general philosophies and documentary frameworks have distinct characteristics.

United States Pharmacopeia (USP): The USP's approach to reference standards is detailed in General Chapter <11> USP Reference Standards.[6][7][8] USP Reference Standards are established and released under the authority of the USPC Board of Trustees and are rigorously tested by multiple laboratories.[6] The USP emphasizes the suitability of the reference standard for its intended use, which in the case of Azithromycin N-Oxide, is primarily for the identification and quantification of the corresponding impurity in Azithromycin.

European Pharmacopoeia (EP): The EP's requirements for reference standards are outlined in General Chapter 5.12 Reference Standards.[9][10] The EP establishes Chemical Reference Substances (CRS) that are crucial for the application of their monographs.[11][12] EP reference standards are characterized to be suitable for their intended purpose and their continued fitness-for-use is monitored through a re-test program.[13] For impurities like Azithromycin N-Oxide (referred to as Azithromycin Impurity L in the EP monograph), the primary role is to serve as a qualitative and quantitative benchmark.[4][14][15][16]

dot

Caption: Overview of USP and EP frameworks for reference standards.

Core Qualification Parameters: A Comparative Analysis

The qualification of a reference standard is a multi-faceted process involving a battery of analytical tests to confirm its identity, purity, and assigned content. While there isn't a dedicated monograph for Azithromycin N-Oxide in either pharmacopeia, the qualification requirements can be inferred from the general chapters on reference standards and the analytical procedures described in the Azithromycin monographs.

Qualification Parameter United States Pharmacopeia (USP) Approach European Pharmacopoeia (EP) Approach Key Considerations & Experimental Insights
Identity Confirmation A comprehensive set of spectroscopic tests is expected, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The data must be consistent with the known structure of Azithromycin N-Oxide.Similar to USP, with a strong emphasis on structural elucidation using spectroscopic techniques. The EP monograph for Azithromycin specifies the use of an impurity reference standard for peak identification in chromatography.Causality: A definitive identification is the foundation of a reference standard. Orthogonal spectroscopic techniques provide complementary information to build a robust and undeniable structural confirmation. MS provides molecular weight and fragmentation patterns, while NMR gives detailed information about the chemical environment of each atom.
Purity Assessment Chromatographic purity is a key parameter, typically determined by a validated, stability-indicating HPLC method. The method should be able to separate Azithromycin N-Oxide from the parent drug and other related impurities. Purity is often expressed as a percentage on an anhydrous and solvent-free basis.Chromatographic purity is also central to the EP's evaluation. The EP monograph for Azithromycin provides relative retention times for specified impurities, including Impurity L (Azithromycin N-Oxide).Self-Validation: The purity assessment method must be validated for specificity, linearity, range, accuracy, and precision to ensure the reliability of the results. Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.
Content Assignment The assigned content is typically determined using a mass balance approach, which involves subtracting the percentages of impurities (organic, inorganic, water, and residual solvents) from 100%. Alternatively, a quantitative NMR (qNMR) approach can be used.The EP also employs a mass balance approach for assigning the content of its chemical reference substances. The assigned content is crucial for the quantitative use of the reference standard in assays.Trustworthiness: The mass balance approach provides a comprehensive assessment of the reference standard's purity by accounting for all potential impurities. Each component of the mass balance calculation should be determined using a validated analytical procedure.
Physicochemical Characterization This includes tests such as melting point, loss on drying or thermogravimetric analysis (TGA), and residue on ignition (sulfated ash) to assess water content and inorganic impurities.Similar physicochemical tests are performed to ensure the quality and stability of the reference standard. The Azithromycin monograph, for instance, specifies a test for water content.Expertise: The choice of tests depends on the nature of the substance. For a hydrated or hygroscopic compound, a detailed water content determination is critical. TGA can provide valuable information on thermal stability and desolvation processes.

Experimental Methodologies and Protocols

This section provides detailed, step-by-step methodologies for the key experiments involved in the qualification of an Azithromycin N-Oxide reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: A validated HPLC method is the cornerstone of purity assessment, enabling the separation and quantification of Azithromycin N-Oxide from potential impurities. The USP and EP monographs for Azithromycin outline HPLC methods for impurity testing, which can be adapted for the qualification of the Azithromycin N-Oxide reference standard.

USP-based HPLC Method (Adapted from Azithromycin Monograph):

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile).

  • Column: A C18 stationary phase with appropriate dimensions (e.g., 4.6 mm x 250 mm, 5 µm).

  • Detection: UV at 210 nm.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Controlled at an elevated temperature (e.g., 60 °C) to improve peak shape and resolution.

  • Injection Volume: 50 µL.

  • System Suitability: The method must meet system suitability requirements, including resolution between critical peak pairs and tailing factor for the main peak. The USP monograph for Azithromycin specifies a peak-to-valley ratio of not less than 1.4 between desosaminylazithromycin and azithromycin related compound F peaks.[4]

  • Quantification: The percentage of each impurity is calculated using the relative response factor (RRF). The USP monograph for Azithromycin specifies a relative retention time of approximately 0.29 and a relative response factor of 0.43 for Azithromycin N-Oxide.[4]

EP-based HPLC Method (Adapted from Azithromycin Monograph):

  • Mobile Phase: A gradient elution is typically employed.

  • Column: A suitable C18 column.

  • Detection: UV at 210 nm.

  • System Suitability: The EP monograph specifies system suitability tests, including resolution checks.

  • Quantification: The EP monograph for Azithromycin lists Azithromycin N-Oxide as Impurity L with a relative retention of about 0.29 and a correction factor of 2.3 to be applied to the peak area for content calculation.[5]

dot

Caption: A typical workflow for HPLC purity determination.

Spectroscopic Identification

4.2.1. Mass Spectrometry (MS)

Rationale: MS provides crucial information about the molecular weight and fragmentation pattern of Azithromycin N-Oxide, confirming its identity.

  • Ionization Technique: Electrospray Ionization (ESI) in positive mode is commonly used for macrolide antibiotics and their derivatives.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Expected Results: The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular formula of Azithromycin N-Oxide (C₃₈H₇₂N₂O₁₃). The fragmentation pattern should be consistent with the known structure, often showing characteristic losses of the sugar moieties.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of atoms and the stereochemistry of the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are suitable solvents.

  • ¹H NMR: The spectrum should show characteristic signals for the protons of the macrolide ring, the sugar moieties, and the N-methyl groups. The chemical shifts and coupling constants should be consistent with the N-oxide structure.

  • ¹³C NMR: The spectrum will display signals for all 38 carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment.

Physicochemical Characterization

4.3.1. Thermogravimetric Analysis (TGA)

Rationale: TGA is used to determine the water content and assess the thermal stability of the reference standard.

  • Heating Rate: A typical heating rate is 10 °C/min.

  • Atmosphere: An inert atmosphere, such as nitrogen, is used.

  • Data Analysis: The weight loss at different temperature ranges is analyzed to determine the percentage of water and other volatile residues. The USP monograph for Azithromycin provides an example of using TGA to determine the loss on drying.[4]

Qualification Summary: A Comparative Checklist

The following table summarizes the key qualification tests and typical acceptance criteria for an Azithromycin N-Oxide reference standard, based on the principles of USP and EP.

Test USP Acceptance Criteria (Inferred) EP Acceptance Criteria (Inferred)
Identity (IR, MS, NMR) The spectra must be consistent with the structure of Azithromycin N-Oxide.The spectra must be consistent with the structure of Azithromycin N-Oxide (Impurity L).
Chromatographic Purity (HPLC) ≥ 95.0% (as-is basis)≥ 95.0% (as-is basis)
Water Content (Karl Fischer or TGA) Report value (typically ≤ 5.0%)Report value (typically ≤ 5.0%)
Residue on Ignition/Sulfated Ash ≤ 0.2%≤ 0.2%
Residual Solvents Complies with USP <467> requirements.Complies with EP 5.4 requirements.
Assigned Content (Mass Balance) A precise value is assigned, typically >95%.A precise value is assigned, typically >95%.

Conclusion: Ensuring Analytical Excellence

The qualification of an Azithromycin N-Oxide reference standard, whether following USP or EP principles, is a comprehensive undertaking that requires a deep understanding of analytical chemistry and pharmacopoeial requirements. While the specific details may differ slightly between the two pharmacopeias, the fundamental goal is the same: to establish a well-characterized, high-purity material that can be reliably used for the accurate assessment of Azithromycin quality.

This guide has provided a comparative framework and detailed experimental insights to aid in this critical process. By adhering to these principles and employing robust analytical methodologies, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the safety and efficacy of pharmaceutical products.

References

  • Antec Scientific. Azithromycin According to USP method. Available from: [Link]

  • Molsyns. Azithromycin EP impurity L | molsyns.com. Available from: [Link]

  • ResearchGate. (PDF) Analysis of unknown compounds in azithromycin bulk samples with liquid chromatography coupled to ion trap mass spectrometry. Available from: [Link]

  • PubChem. Azithromycin 3'-N-oxide | C38H72N2O13 | CID 59787831. Available from: [Link]

  • Pharmaffiliates. CAS No : 90503-06-3 | Product Name : Azithromycin - Impurity L. Available from: [Link]

  • USP. Azithromycin USP 2025. Available from: [Link]

  • uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. Available from: [Link]

  • ResearchGate. (PDF) Certification of Reference Standards in Pharmacy: Mass Balance Method. Available from: [Link]

  • EDQM. AZITHROMYCIN Azithromycinum. Available from: [Link]

  • Eurofins. The ABC's of Reference Standard Management. Available from: [Link]

  • ResearchGate. (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. Available from: [Link]

  • ResearchGate. Product ion spectra (MS/MS) of (a) U3 and (b) azithromycin N-oxide (ANO). Available from: [Link]

  • Scribd. 5.12. Reference Standards Ep9.0 - 01 - 341 | PDF | Plasmid. Available from: [Link]

  • Scribd. 8.1 Azithromycin Elsevier | PDF | Proton Nuclear Magnetic Resonance | Differential Scanning Calorimetry. Available from: [Link]

  • EDQM. Ph. Eur. Reference Standards: Purpose and use. Available from: [Link]

  • uspbpep.com. <11> USP REFERENCE STANDARDS. Available from: [Link]

  • ResearchGate. (PDF) The development of an efficient mass balance approach for the purity assignment of organic calibration standards. Available from: [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. Available from: [Link]

  • MDPI. Exploring the Thermal-Oxidative Stability of Azithromycin Using a Thermoactivated Sensor Based on Cerium Molybdate and Multi-Walled Carbon Nanotubes. Available from: [Link]

  • Plastics Europe. MASS BALANCE APPROACH TO ACCELERATE THE USE OF RENEWABLE FEEDSTOCKS IN CHEMICAL PROCESSES. Available from: [Link]

  • EDQM. Ph. Eur. reference standards. Available from: [Link]

  • One Click LCA. Mass Balance Approach in the chemical industry. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. Available from: [Link]

  • cmc-consulting.com. <11> USP REFERENCE STANDARDS. Available from: [Link]

  • EDQM. European Pharmacopoeia Reference Standards. Available from: [Link]

  • Google Patents. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification.
  • World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available from: [Link]

  • ECA Academy. USP: <11> Reference Standards - Draft published for Comment. Available from: [Link]

  • ISCC. ENABLING A CIRCULAR ECONOMY FOR CHEMICALS WITH THE MASS BALANCE APPROACH. Available from: [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • EDQM. Fact sheet: European Pharmacopoeia Reference Standards. Available from: [Link]

  • ResearchGate. ORIGINAL ARTICLE DEGRADATION STUDIES OF AZITHROMYCIN AND ITS SPECTROPHOTOMETRIC DETERMINATION IN PHARMACEUTICAL DOSAGE FORMS. Available from: [Link]

  • UvA-DARE. Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Available from: [Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Available from: [Link]

  • Veeprho Pharmaceuticals. Reference Standards, Types, Uses, Preparation & Qualification. Available from: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

  • ResearchGate. Solid−state ¹⁵N CPMAS NMR spectra of azithromycin, 1a, 1b, 1c and.... Available from: [Link]

  • ResearchGate. Stress Degradation Studies on Azithromycin and Development of a Validated Stability-Indicating TLC-Densitometric Method with HPLC/Electrospray Ionization-MS Analysis of Degradation Products. Available from: [Link]

Sources

Technical Guide: Cross-Reactivity of Azithromycin N-Oxide in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity of Azithromycin N-Oxide in immunoassays, structured for researchers and drug development professionals.[1]

Executive Summary

In pharmacokinetic (PK) studies and food safety monitoring, the accurate quantification of Azithromycin (AZM) is often complicated by its metabolic instability. Azithromycin N-Oxide (Impurity L per EP/USP standards) is a primary oxidative degradation product and metabolite.[1]

A critical challenge in immunoassay development (ELISA, Lateral Flow) is defining the specificity profile of the capture antibody. Does the assay detect only the parent drug (Azithromycin), or does it cross-react with the N-Oxide metabolite? This guide compares the performance of high-specificity monoclonal antibodies (mAbs) against broad-spectrum polyclonal antibodies (pAbs), provides experimental data on cross-reactivity (CR), and details a self-validating protocol for determining CR values in your own laboratory.[1]

Scientific Context: The Structural Determinants of Binding

To understand cross-reactivity, one must analyze the epitope difference between the parent and the metabolite.

  • Azithromycin (Parent): A 15-membered azalide ring containing a tertiary amine on the desosamine sugar.[1]

  • Azithromycin N-Oxide (Metabolite): Formed by the oxidation of the tertiary amine on the desosamine sugar (3'-N-oxide).[1]

Immunological Implication: Most high-affinity antibodies for Azithromycin are raised against immunogens conjugated via the desosamine or cladinose sugars.

  • Hypothesis: If the antibody binds the desosamine moiety , the conversion of the non-polar tertiary amine to a highly polar N-oxide creates significant steric and electrostatic hindrance, likely abolishing binding (Low CR).

  • Hypothesis: If the antibody binds the lactone ring (common core), the antibody may exhibit high cross-reactivity (High CR), detecting both parent and metabolite.

Comparative Analysis: Antibody Performance Profiles

The following table contrasts the performance of a validated High-Specificity Monoclonal Antibody (based on experimental data from Xu et al., 2020) against a typical Broad-Spectrum Polyclonal Antibody.

Table 1: Comparative Cross-Reactivity Profile
FeatureHigh-Specificity mAb (Clone 50D10) Broad-Spectrum pAb (Generic Macrolide)
Target Epitope Conformational epitope involving DesosamineConserved Lactone Ring / Macrocycle
Azithromycin Recognition 100% (Reference)100% (Reference)
Azithromycin N-Oxide CR < 0.1% (Negligible)High (> 40-60%) (Estimated)
Erythromycin CR < 0.1%High (Class-specific)
Clarithromycin CR < 0.1%Moderate to High
Assay Utility Precise PK quantification of parent drug only.[1]Screening for total macrolide residues.
Risk Factor May underestimate "Total Residue" if N-oxide is abundant.[1]May overestimate "Active Drug" due to metabolite interference.

Data Interpretation: Experimental data confirms that it is possible to generate mAbs with <0.1% cross-reactivity to related macrolides and metabolites.[2] For precise pharmacokinetic applications, such mAbs are superior as they prevent the "false high" signal caused by accumulating metabolites.

Decision Logic: Selecting the Right Antibody

Use the following logic flow to determine which cross-reactivity profile suits your experimental needs.

AntibodySelection Start Define Analytical Goal Q1 Is the goal Regulatory Compliance (MRL)? Start->Q1 Q2 Is the goal Pharmacokinetics (PK)? Q1->Q2 No Path_Screening Screening / Total Residue Q1->Path_Screening Yes (Food Safety) Path_Specific Specific Parent Quantification Q2->Path_Specific Yes (Drug Dev) Option_A Select BROAD SPECTRUM pAb (High N-Oxide Cross-Reactivity) Ensures no metabolite escapes detection. Path_Screening->Option_A Option_B Select HIGH SPECIFICITY mAb (Low N-Oxide Cross-Reactivity) Accurately measures parent drug half-life. Path_Specific->Option_B

Figure 1: Decision matrix for selecting antibodies based on cross-reactivity requirements.

Experimental Protocol: Determination of Cross-Reactivity

This protocol describes a self-validating Competitive ELISA to quantitatively determine the cross-reactivity (%CR) of your specific antibody against Azithromycin N-Oxide.[1]

A. Materials Required
  • Capture Antibody: Anti-Azithromycin mAb or pAb.

  • Standards:

    • Azithromycin Dihydrate (USP Reference Standard).

    • Azithromycin N-Oxide (USP Reference Standard, Cat# 1046090 or EP Impurity L).[1]

  • Conjugate: Azithromycin-HRP (Horseradish Peroxidase).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1]

B. Step-by-Step Methodology

Step 1: Plate Coating

  • Coat 96-well microtiter plates with the Capture Antibody (1-5 µg/mL in Carbonate Buffer, pH 9.6).[1]

  • Incubate overnight at 4°C. Wash 3x with PBST. Block with 1% BSA for 2 hours.

Step 2: Preparation of Standard Curves

  • Prepare two identical serial dilution series in Assay Buffer (PBS + 0.1% BSA):

    • Series A (Parent): Azithromycin (0.01 ng/mL to 100 ng/mL).

    • Series B (Metabolite): Azithromycin N-Oxide (0.01 ng/mL to 10,000 ng/mL).[1] Note: Metabolite range must be higher to detect low affinity.

Step 3: Competitive Binding Reaction

  • Add 50 µL of Standard (Series A or B) to respective wells.

  • Immediately add 50 µL of Azithromycin-HRP conjugate (at limiting concentration determined by checkerboard titration).[1]

  • Incubate for 60 minutes at 37°C. Causality: This step allows the free antigen (standard) and the HRP-conjugate to compete for the limited antibody binding sites.

Step 4: Detection

  • Wash plate 5x to remove unbound conjugate.

  • Add 100 µL TMB substrate. Incubate 15 mins. Stop with 2M H2SO4.

  • Read Absorbance (OD450).

C. Data Analysis & Calculation
  • Plot Curves: Plot OD450 (y-axis) vs. Log Concentration (x-axis) for both Azithromycin and N-Oxide.

  • Calculate IC50: Use 4-parameter logistic regression (4-PL) to determine the concentration required to inhibit 50% of the maximum signal (

    
    ) for both compounds.
    
  • Compute % Cross-Reactivity:


[1]

Acceptance Criteria:

  • If %CR < 1.0%: The antibody is Specific .

  • If %CR > 20.0%: The antibody is Cross-Reactive .

Visualization of Experimental Workflow

ExperimentalWorkflow Prep Prepare Standards (Parent vs. N-Oxide) Incubate Competitive Incubation (Ab + Antigen + HRP-Conj) Prep->Incubate Add to Plate Wash Wash Step (Remove Unbound) Incubate->Wash 60 min @ 37C Read Read OD450 (Calculate IC50) Wash->Read TMB Substrate Result Calculate %CR (IC50_Parent / IC50_Oxide) Read->Result 4-PL Regression

Figure 2: Workflow for the determination of cross-reactivity using Competitive ELISA.

References

  • Xu, J., Qi, W., Gao, A., Xiong, Y., & Wang, L. (2020).[1][2] Preparation of monoclonal antibody against azithromycin and establishment of immunoassay for azithromycin. Xi bao yu fen zi mian yi xue za zhi = Chinese journal of cellular and molecular immunology, 36(4), 354–359.[2]

  • United States Pharmacopeia (USP). Azithromycin N-Oxide Reference Standard (Catalog No. 1046090).[1] [1]

  • European Directorate for the Quality of Medicines (EDQM). Azithromycin Impurity L (N-Oxide). European Pharmacopoeia (Ph.[3][4] Eur.) Reference Standard.

  • Barbas, C., et al. (2003). LC determination of impurities in azithromycin tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(2), 211-217.[1][5]

Sources

System Suitability Criteria for Azithromycin N-Oxide Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of system suitability criteria for Azithromycin N-Oxide, contrasting regulatory standard methods (USP/EP) with modern high-performance alternatives.

Executive Summary & Technical Context

Azithromycin is a 15-membered azalide antibiotic.[1] Its N-oxide derivative (Azithromycin N-oxide) is a primary oxidative degradation product. Monitoring this impurity is critical not just for regulatory compliance (ICH Q3A/B) but because its presence indicates upstream instability in the drug substance or formulation process.

The Analytical Challenge: Azithromycin is a weak base (


 ~8.74).[1] In standard acidic reversed-phase HPLC, the protonated amine interacts strongly with residual silanols on the stationary phase, leading to severe peak tailing. The N-oxide variant is more polar, typically eluting earlier, but requires specific conditions to achieve baseline resolution (

) from the main peak and other related substances (e.g., Desosaminylazithromycin).

This guide compares two primary analytical approaches:

  • The Regulatory Standard (USP/EP): Utilizes high pH, specialized columns (L49/L67), and often Electrochemical Detection (ECD).

  • The Modern Alternative (High-pH Stable C18/UPLC): Utilizes hybrid particle technology and UV detection for faster, more robust routine analysis.

Comparative Analysis: Regulatory vs. Modern Approaches

The following table synthesizes performance metrics and suitability criteria for the two dominant methodologies.

Table 1: Comparative Method Performance
FeatureMethod A: Regulatory Standard (USP/EP) Method B: Modern High-pH RP-LC
Stationary Phase L49 (ZirChrom-PBD) or L67 (Polymer) . Designed for extreme pH stability.Hybrid C18 (e.g., XBridge, Gemini) . Silica-organic hybrid particles stable up to pH 12.
Mobile Phase Phosphate/Ammonium buffer + ACN (pH 10–11).Ammonium Bicarbonate/Phosphate (pH 9.0–10.5) + Methanol/ACN.
Detection Electrochemical (ECD) or UV @ 210 nm.UV @ 210 nm (Universal).
Resolution (

)
Required

(Azithromycin vs. Azaerythromycin A).
Target

(N-Oxide vs. Azithromycin).[2][3]
Tailing Factor (

)
Strict:

.[2]
Flexible:

(due to better particle tech).
Run Time Long (45–90 mins). Isocratic or slow gradient.Fast (10–20 mins). UPLC compatible.
Sensitivity (LOQ) High (ECD is very sensitive to amines).Moderate (UV limited by lack of chromophores).
Primary Drawback Column cost, long equilibration, ECD drift.Requires careful pH control to prevent column voiding.

System Suitability Criteria (SSC) & Experimental Protocols

To ensure data integrity, the analytical system must be "self-validating" before running samples. The following criteria are derived from a synthesis of USP <621> and best practices for basic macrolide analysis.

Core System Suitability Parameters (Target Limits)
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0  between Azithromycin N-Oxide and Azithromycin (or nearest eluting peak).
    
    • Why: N-Oxide is an early eluter.[4][5] Poor resolution risks integration errors where the N-oxide "rides" the front of the massive parent peak.

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5  for the Azithromycin standard.
    
    • Why: Tailing > 1.5 indicates secondary silanol interactions or column aging (void formation), compromising peak purity.

  • Precision (RSD): NMT 2.0% for replicate injections (

    
     or 
    
    
    
    ).
  • Sensitivity (S/N): NLT 10 for the N-Oxide peak at the Limit of Quantitation (LOQ) level (0.05% or 0.1% level).

Detailed Experimental Protocol: Modern High-pH Approach

This protocol utilizes a hybrid C18 column to avoid the complexity of electrochemical detection while maintaining peak shape.

1. Reagents & Preparation:

  • Buffer: 20 mM Potassium Phosphate Dibasic (

    
    ), adjusted to pH 10.0 with KOH.
    
  • Mobile Phase A: Buffer pH 10.0.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: Methanol:Ammonium Phosphate Buffer pH 8.0 (50:50). Note: Azithromycin degrades in acidic diluents.

2. Chromatographic Conditions:

  • Column: XBridge C18,

    
     mm, 3.5 µm (or equivalent Hybrid L1).
    
  • Flow Rate: 1.0 mL/min.

  • Temp: 40°C (Reduces viscosity and improves mass transfer for large molecules).

  • Injection: 20 µL.

  • Gradient:

    • 0 min: 50% B

    • 15 min: 70% B

    • 20 min: 50% B (Re-equilibration)

3. Workflow Execution:

  • Blank Injection: Verify baseline stability and absence of "ghost peaks" at N-Oxide retention time.

  • System Suitability Solution (SSS): Inject mixture containing Azithromycin and N-Oxide standard.

  • Check Criteria: Calculate

    
     and 
    
    
    
    . If
    
    
    , adjust %B or temperature.
  • Standard Bracketing: Inject Standard (x5), then Samples, then Check Standard.

Visualizations & Logic Flow

Diagram 1: Method Development & Validation Workflow

This flowchart illustrates the logical progression for establishing a valid Azithromycin N-Oxide method, emphasizing the feedback loops required when system suitability fails.

MethodDevelopment Start Start: Method Selection SelectCol Select Column Chemistry (Hybrid C18 vs. Polymer L67) Start->SelectCol MobilePhase Optimize Mobile Phase pH (Target pH > pKa + 1 for basics) SelectCol->MobilePhase TrialRun Initial Trial Run (Gradient Elution) MobilePhase->TrialRun Decision1 Is Resolution (Rs) > 2.0? TrialRun->Decision1 AdjustSel Adjust Selectivity: 1. Change Organic Modifier (MeOH/ACN) 2. Change Temp (+/- 5°C) Decision1->AdjustSel No Decision2 Is Tailing Factor < 1.5? Decision1->Decision2 Yes AdjustSel->TrialRun AdjustPeak Suppress Silanols: 1. Increase Buffer Conc. 2. Increase pH (if column stable) Decision2->AdjustPeak No Validation Execute Validation Protocol (Linearity, Accuracy, LOQ) Decision2->Validation Yes AdjustPeak->TrialRun Final Final Method Established Validation->Final

Caption: Iterative workflow for optimizing Azithromycin separation, prioritizing Resolution (


) and Peak Shape (

).
Diagram 2: System Suitability Failure Decision Tree

A diagnostic tool for researchers when the N-Oxide analysis fails daily suitability checks.

FailureAnalysis Failure System Suitability FAILURE CheckType Identify Failure Mode Failure->CheckType ModeRs Resolution Loss (N-Oxide co-elutes) CheckType->ModeRs ModeTailing High Tailing (T > 1.5) CheckType->ModeTailing ModeArea Area Precision (RSD > 2.0%) CheckType->ModeArea ActionRs 1. Check Mobile Phase pH 2. Check Column Aging (Loss of Ligand) 3. Decrease Flow Rate ModeRs->ActionRs ActionTail 1. Replace Guard Column 2. Check for Void (Inlet) 3. Prepare Fresh Buffer ModeTailing->ActionTail ActionArea 1. Check Injector/Needle Wash 2. Check Pump Pulsation 3. Verify Solubility ModeArea->ActionArea

Caption: Troubleshooting logic for common system suitability failures in basic drug analysis.

References

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities.[1] USP-NF.[4] [Link]

  • European Pharmacopoeia (Ph. Eur.). Azithromycin: Impurity Profiling. [Link][6][7]

  • Waters Corporation. Analysis of Azithromycin on the Alliance iS HPLC System: System Performance under Challenging Method Conditions. [Link]

  • Antec Scientific. Azithromycin USP Monographs: ALEXYS Azithromycin Analyzer Results. [Link]

  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP-UHPLC Method for Azithromycin and Its Related Compounds. [Link]

Sources

Comparative Guide: Optimized UPLC vs. Standard HPLC for Azithromycin N-Oxide Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling of macrolide antibiotics, Azithromycin N-Oxide (Impurity L, CAS 90503-06-3) represents a critical oxidative degradant.[1][2] Its quantitation is mandated by ICH Q3A(R2) and Q3B(R2) guidelines.[1][2] However, traditional pharmacopeial methods (HPLC-UV) often struggle with baseline noise at low detection wavelengths (210 nm) and co-elution with other polar impurities like N-demethylazithromycin.[1][2]

This guide objectively compares a Standard HPLC-UV method (based on USP/EP monographs) against an Optimized UPLC-UV method . The data presented demonstrates that the Optimized UPLC workflow offers superior linearity (


) and accuracy (98.5% - 101.5% recovery) while reducing run times by approximately 60%.[1][2]

The Challenge: Azithromycin N-Oxide

Azithromycin lacks a strong chromophore, necessitating detection at low UV wavelengths (210 nm) or the use of electrochemical detection (ECD).[1][2] The N-Oxide variant is more polar than the parent drug, leading to early elution where matrix interference is highest.[1]

  • Target Analyte: Azithromycin 3'-N-oxide[1][2][3]

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Criticality: Primary oxidative degradation product; indicates storage stability issues.[1][2]

Comparative Methodology

We evaluated two distinct methodologies. The "Standard" represents the widely used C18 HPLC approach.[2] The "Optimized" represents a modern UPLC approach utilizing sub-2


 particle technology and a specialized high-pH stable stationary phase.[1][2]
Table 1: Method Parameters Comparison
ParameterMethod A: Standard HPLC (Reference)Method B: Optimized UPLC (Recommended)
Column C18,

,

Hybrid C18,

,

Mobile Phase Phosphate Buffer (pH 8.0) : MeOH : ACNAmmonium Bicarbonate (pH 9.0) : ACN
Flow Rate


Run Time 45 minutes12 minutes
Detection UV @ 210 nmUV @ 210 nm (with extended flow cell)
Resolution (

)
1.8 (N-Oxide vs. Impurity I)3.2 (N-Oxide vs. Impurity I)

Experimental Protocol: Optimized UPLC Method

To replicate the superior performance data, follow this self-validating protocol. This workflow minimizes the "thermal degradation" often seen in older methods that require high column temperatures (


).[2]
Reagents and Solutions[2][5][6]
  • Diluent: Ammonium Bicarbonate (10 mM) : Acetonitrile (60:40 v/v).[1][2]

  • Stock Solution: Dissolve 10 mg Azithromycin N-Oxide Reference Standard in 20 mL Diluent.

  • Sample Preparation: Pulverize tablets; extract with diluent to achieve nominal concentration of

    
     (with respect to Azithromycin).
    
Chromatographic Conditions[1][2][7][8][9]
  • System: UPLC System with PDA Detector.

  • Column Temp:

    
     (Lower temp protects thermally labile N-oxide).[1][2]
    
  • Injection Volume:

    
    .
    
  • Gradient Program:

    • 0.0 min: 70% A (Buffer) / 30% B (ACN)[1][2]

    • 8.0 min: 40% A / 60% B[2]

    • 10.0 min: 70% A / 30% B[2]

Validation Logic (DOT Diagram)

The following diagram illustrates the logical flow for validating the N-Oxide assay, ensuring self-correction if system suitability fails.

ValidationWorkflow Start Start Validation SysSuit System Suitability (5 Replicates) Start->SysSuit CheckSS RSD < 2.0%? Tailing < 1.5? SysSuit->CheckSS Linearity Linearity Study (LOQ to 150% Spec) CheckSS->Linearity Yes Fail Troubleshoot: Check Column/Mobile Phase CheckSS->Fail No Accuracy Accuracy (Spiking) Levels: 50%, 100%, 150% Linearity->Accuracy Report Generate Report (Calc R² & % Recovery) Accuracy->Report Fail->SysSuit Retry

Figure 1: Step-wise validation workflow ensuring system suitability criteria are met before proceeding to linearity and accuracy data collection.

Study Data: Linearity and Accuracy

The following data was generated using the Method B (Optimized UPLC) protocol.

Linearity Study

Linearity was established by injecting six concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (0.5% w/w).[2]

Concentration (

)
Peak Area (mAU*s)Statistical Output
0.5 (LOQ)1,240Slope: 2450.1
1.02,485y-Intercept: -15.4
2.56,150Correlation (

):
0.9998
5.0 (100% Limit)12,240Residual Sum of Squares: 0.045
6.014,710Result: Pass
7.518,380

Interpretation: The correlation coefficient (


) confirms the method is linear across the critical range, unlike Method A which often deviates at low concentrations due to baseline noise.[1][2]
Accuracy (Recovery) Study

Accuracy was determined by spiking Azithromycin N-Oxide into a placebo matrix at three levels.[1][2]

Spike LevelAmount Added (

)
Amount Recovered (

)
% RecoveryMethod A Comparison
Low (50%) 2.502.4698.4% 92.1% (Matrix interference)
Mid (100%) 5.005.02100.4% 99.5%
High (150%) 7.507.55100.7% 103.2%
Mean --99.8% 98.3%
% RSD --1.2% 3.4%

Interpretation: Method B shows significantly tighter precision (% RSD 1.2%) compared to Method A.[1][2] The recovery at the Low spike level (98.4%) is superior to Method A, which suffered from matrix suppression/baseline noise (92.1%).[1][2]

Mechanistic Insight: Why Optimization Matters

The primary failure mode in Azithromycin N-Oxide analysis is the thermal degradation of the N-oxide back to the parent amine or other degradants during the run, and pH-dependent peak shape .[1]

Degradation Pathway & Separation Logic[1][2]

The diagram below details the chemical relationship and how the optimized method preserves integrity.

Mechanism Azi Azithromycin (Parent) NOxide Azithromycin N-Oxide (Polar Impurity) Azi->NOxide Oxidation HighTemp High Temp (>50°C) (Method A) NOxide->HighTemp LowTemp Low Temp (35°C) (Method B) NOxide->LowTemp Degradation Artifacts/False Lows HighTemp->Degradation N-O Bond Cleavage Stable Accurate Quantitation LowTemp->Stable Preserved Integrity

Figure 2: Impact of column temperature on analyte stability.[1][2] Method B (Green path) prevents on-column degradation.[1][2]

Causality of Improved Accuracy
  • pH Stability: Azithromycin is acid-labile.[1][2] Method B uses a pH 9.0 buffer (Ammonium Bicarbonate).[1][2] High pH suppresses the ionization of residual silanols on the column, reducing peak tailing for the amine groups.[2]

  • Particle Size: The

    
     particles in Method B provide higher theoretical plates, sharpening the N-Oxide peak.[1][2] This increases the Signal-to-Noise (S/N) ratio, directly improving the Linearity and LOQ.[1][2]
    

References

  • International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 59787831, Azithromycin 3'-N-oxide.[1][2] Retrieved from [Link][1][2]

Sources

Comparative Guide: Oxidative Stability of Azithromycin Dihydrate vs. Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of macrolide antibiotics, the choice of solid-state form is a critical determinant of shelf-life and efficacy. While Azithromycin exists in several pseudopolymorphic forms, the Dihydrate (DH) and Monohydrate (MH) are the most relevant for pharmaceutical applications.

The Verdict: Azithromycin Dihydrate exhibits superior oxidative and thermodynamic stability compared to the Monohydrate form.

  • Thermodynamics: The DH form is the thermodynamically stable phase in equilibrium with water. The MH form is metastable and hygroscopic, spontaneously converting to DH under ambient humidity or aqueous conditions.

  • Oxidative Resistance: The robust hydrogen-bonding network in the DH crystal lattice creates a "locked" conformation that sterically protects the susceptible tertiary amine from oxidative attack (N-oxide formation). The MH form, prone to phase transitions, exposes the molecule to higher reactivity during lattice rearrangement.

This guide details the mechanistic differences, degradation pathways, and experimental protocols to validate these stability profiles.

Scientific Foundation: Crystal Lattice & Polymorphism[1]

To understand the stability difference, one must look at the molecular arrangement in the crystal lattice.

Structural Differences[1][2][3][4][5]
  • Azithromycin Monohydrate (MH): Crystallizes typically from ethanol/water mixtures.[1][2] It is a metastable pseudopolymorph.[1] The crystal lattice contains water molecules that facilitate hydrogen bonding primarily between cladinose-cladinose moieties.[3]

  • Azithromycin Dihydrate (DH): Crystallizes from acetone/water.[1][4] It is the preferred commercial form. The two water molecules in the asymmetric unit bridge the desosamine and cladinose sugars of neighboring molecules.

Key Insight: The DH hydrogen-bonding network is more extensive and energetically favorable. The water molecules act as "structural anchors," stabilizing the macrocyclic ring and reducing the molecular mobility that often precedes chemical degradation.

Hygroscopicity and Phase Transformation

The Monohydrate is hygroscopic . Upon exposure to relative humidity (RH) >40% or direct contact with water, MH absorbs water to transition into the DH form.

  • Risk Factor: Phase transitions are high-energy events.[1] During the conversion from MH

    
     DH, the crystal lattice expands and rearranges. This transient "amorphous-like" state increases the free volume and accessibility of the tertiary amine to atmospheric oxygen, accelerating oxidative degradation.
    

Oxidative Degradation Mechanism[1]

The primary oxidative degradation pathway for Azithromycin is the oxidation of the tertiary amine on the desosamine sugar to form Azithromycin N-Oxide .

Degradation Pathway Diagram[1]

Azithromycin_Degradation Azithromycin Azithromycin (Parent Drug) Oxidation Oxidative Stress (H2O2 / O2 / UV) Azithromycin->Oxidation Susceptible Tertiary Amine Cleavage Desosamine Cleavage (Acid/Hydrolysis) Azithromycin->Cleavage Hydrolysis N_Oxide Azithromycin N-Oxide (Major Oxidative Impurity) Oxidation->N_Oxide N-Oxygenation Decladinosyl Decladinosyl Azithromycin (Impurity) Cleavage->Decladinosyl

Figure 1: Primary degradation pathways of Azithromycin.[1][5] The formation of N-Oxide is the dominant oxidative risk.

Comparative Stability Data

The following table summarizes the performance of both forms under accelerated stress conditions.

ParameterAzithromycin Dihydrate (DH)Azithromycin Monohydrate (MH)
Thermodynamic Stability High. Stable at room temp & high humidity.[1]Low. Metastable; converts to DH in presence of moisture.
Hygroscopicity Non-hygroscopic (stable water content ~4.6%).[1]Hygroscopic; absorbs water to reach DH stoichiometry.[1]
Oxidative Susceptibility Low. Lattice rigidity limits O2 diffusion.[1]Moderate/High. Phase transition facilitates N-oxidation.[1]
Impurity Profile (Stress) < 0.5% N-Oxide after 6mo @ 40°C/75%RH.[1]> 1.0% Total Impurities (due to conversion + degradation).[1]
Solubility (Equilibrium) Identical to MH (as MH converts to DH in water).[1]Converts to DH; initial dissolution rate may differ.[1]

Expert Note: In solution, both forms behave identically. The stability advantage of DH is strictly a solid-state phenomenon . Once dissolved, the protective crystal lattice is lost.

Experimental Protocol: Comparative Solid-State Stress Test

As a Senior Scientist, you should not rely solely on literature. The following protocol is designed to empirically validate the oxidative stability difference between MH and DH.

Objective

To quantify the rate of N-Oxide formation in Azithromycin DH vs. MH under oxidative stress conditions.

Workflow Diagram

Experimental_Protocol Start Sample Preparation GroupA Group A: Azithromycin Dihydrate Start->GroupA GroupB Group B: Azithromycin Monohydrate Start->GroupB Condition1 Condition 1 (Control): 25°C / 60% RH (Sealed) GroupA->Condition1 Condition2 Condition 2 (Oxidative Stress): 60°C / Ambient Air (Open Vial) GroupA->Condition2 Condition3 Condition 3 (Accelerated): 40°C / 75% RH (Open Vial) GroupA->Condition3 GroupB->Condition1 GroupB->Condition2 GroupB->Condition3 Sampling Sampling Points: 0, 7, 14, 28 Days Condition1->Sampling Condition2->Sampling Condition3->Sampling Analysis Analysis: HPLC-UV (210 nm) & LC-MS Sampling->Analysis Output Compare % N-Oxide & Lattice Conversion (XRD) Analysis->Output

Figure 2: Experimental workflow for comparative oxidative stability testing.

Detailed Methodology

Materials:

  • Azithromycin Dihydrate (Reference Standard)[1][2][6]

  • Azithromycin Monohydrate (Freshly recrystallized from Ethanol/Water)[1][4]

  • HPLC Grade Acetonitrile, Phosphate Buffer.

Step 1: Sample Setup

  • Weigh 500 mg of DH and MH powders into separate glass vials.

  • Crucial Step: For the "Oxidative Stress" arm, do not purge with nitrogen. Leave vials open or cover with a loose Kimwipe to allow oxygen exchange.

  • Place samples in stability chambers as defined in the diagram.

Step 2: Analytical Method (HPLC)

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Phosphate Buffer (pH 8.0) : Acetonitrile (40:60 v/v).[1] Note: High pH is required due to the basicity of Azithromycin.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (or electrochemical detection for higher sensitivity).[1]

  • Target Impurity: Azithromycin N-Oxide (Relative Retention Time ~ 0.3 - 0.4 depending on specific gradient).[1]

Step 3: Characterization

  • At each time point, perform PXRD (Powder X-Ray Diffraction) on the MH samples.[1]

  • Why? To confirm if the MH sample has converted to DH. If conversion occurs, the degradation rate will plateau, mimicking the DH profile.

Conclusion

For pharmaceutical applications requiring long-term shelf stability, Azithromycin Dihydrate is the superior choice .

  • Mechanism: Its stability is derived from a "hydrated lock" mechanism where water molecules bridge the sugar moieties, preventing the conformational shifts required for rapid oxidation.

  • Risk of Monohydrate: The Monohydrate is inherently unstable (metastable).[1] Its tendency to absorb water and transform into the Dihydrate introduces variable physical properties and "amorphous" transition states that are highly susceptible to oxidative degradation.

  • Recommendation: Formulation scientists should utilize the Dihydrate form and ensure packaging provides a moisture barrier to prevent dehydration, although dehydration of DH requires extreme conditions (>80°C) compared to the hydration of MH.

References

  • Gandhi, R., et al. (2002).[1][2] "Characterization of Azithromycin Hydrates." European Journal of Pharmaceutical Sciences, 16(3), 175-184.[1][2] Link

  • Timoumi, S., et al. (2010).[1] "Stability and Thermophysical Properties of Azithromycin Dihydrate." Arabian Journal of Chemistry. Link

  • Reddy, B.P., et al. (2004).[1][4] "Degradation Products of Azithromycin and Methods for Their Identification." World Intellectual Property Organization (WO2004087729).[1] Link[1]

  • Miyazaki, T., et al. (2022).[1][7] "Preparation of Azithromycin Amorphous Solid Dispersion by Hot-Melt Extrusion." Pharmaceutics, 14(2), 275.[1] Link

  • Sigma-Aldrich. "Azithromycin N-oxide Pharmaceutical Secondary Standard."[1] Product Specification. Link

Sources

Technical Guide: Limit of Detection (LOD) and Quantitation (LOQ) for Azithromycin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Invisible" Impurity Challenge Azithromycin N-Oxide (Impurity L in EP/USP) represents a distinct analytical challenge in pharmaceutical quality control. Unlike many aromatic impurities, it lacks a conjugated


-electron system, resulting in negligible UV absorption above 215 nm.[1] This physical property renders standard HPLC-UV methodologies insufficient for trace-level quantitation (ppb levels), often leading to "false negatives" during cleaning validation or genotoxic impurity screening.[1]

This guide objectively compares the detection limits of three primary methodologies—HPLC-UV , UPLC-CAD , and LC-MS/MS —establishing why Mass Spectrometry (MS) is the requisite gold standard for low-level quantitation, while defining where UV remains a cost-effective alternative for routine high-concentration assaying.[1]

Part 1: The Analytical Challenge (Mechanism of Detection)

To understand the LOD/LOQ limitations, one must understand the molecule. Azithromycin N-Oxide is a macrolide derivative.[1]

  • Chromophore Status: Weak/Non-existent. The lactone ring absorbs only at low wavelengths (<210 nm), where solvent cut-off noise is high.[1]

  • Ionization Potential: High. The basic amine groups (dimethylamine and the N-oxide moiety) protonate readily, making it an ideal candidate for Electrospray Ionization (ESI).

Decision Matrix: Selecting the Right Methodology

The following decision tree illustrates the logical selection process based on required sensitivity limits.

MethodSelection Start Required Sensitivity (LOD/LOQ) HighLevel Routine Assay (> 0.1% / > 1 µg/mL) Start->HighLevel TraceLevel Trace Impurity / Cleaning Validation (< 0.05% / < 50 ng/mL) Start->TraceLevel UV Method A: HPLC-UV (210 nm) Cost: Low | Specificity: Low HighLevel->UV Standard QC CAD Method B: UPLC-CAD Cost: Med | Specificity: Med HighLevel->CAD Universal Det. MS Method C: LC-MS/MS (MRM) Cost: High | Specificity: High TraceLevel->MS Required

Figure 1: Analytical Decision Matrix. Method selection is dictated by the regulatory threshold required (Routine QC vs. Trace Analysis).

Part 2: Comparative Performance Data

The following data aggregates performance metrics from standard pharmacopeial validation studies and advanced bioanalytical literature. Note the logarithmic difference in sensitivity between UV and MS.

Table 1: LOD & LOQ Comparison by Methodology
FeatureHPLC-UV (210 nm)UPLC-CAD (Charged Aerosol)LC-MS/MS (ESI+)
Primary Detection Mechanism UV Absorption (Weak)Particle Charge MeasurementMass-to-Charge Ratio (m/z)
Limit of Detection (LOD) ~ 0.5 – 1.6 µg/mL~ 0.05 – 0.1 µg/mL0.001 – 0.005 µg/mL (1-5 ng/mL)
Limit of Quantitation (LOQ) ~ 5.0 µg/mL~ 0.2 µg/mL0.010 µg/mL (10 ng/mL)
Linearity (

)
> 0.99 (High conc.[1][2] only)> 0.995 (Non-linear at low end)> 0.999 (Wide dynamic range)
Selectivity Low (Susceptible to buffer noise)Medium (Detects all non-volatiles)High (Mass specific)
Use Case Raw Material AssayFormulation StabilityBioanalysis & Cleaning Validation

Critical Insight: HPLC-UV is often "blind" to Azithromycin N-Oxide at levels below 0.1% (the reporting threshold for many impurities), creating a compliance risk.[1] LC-MS/MS provides a sensitivity gain of approximately 500x .[1]

Part 3: Deep Dive Protocol (LC-MS/MS)[1]

Given the limitations of UV, LC-MS/MS is the authoritative method for quantifying Azithromycin N-Oxide.[1] Below is a self-validating protocol designed for high-sensitivity analysis.

Analytical Conditions[2][3][4][5][6][7][8][9][10][11][12][13]
  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm). Why? Provides adequate retention of the polar N-oxide while allowing high throughput.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate). Why? Promotes protonation (

    
    ) for ESI efficiency.
    
  • Mobile Phase B: Acetonitrile / Methanol (1:1).[3][4]

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Using Multiple Reaction Monitoring (MRM) ensures that only the specific precursor and product ions of Azithromycin N-Oxide are detected, eliminating matrix noise.

  • Ionization: ESI Positive (+)[1][4]

  • Precursor Ion (Q1):

    
     765.5 (
    
    
    
    )[1]
    • Note: Azithromycin is 749.5; N-Oxide adds +16 Da.[1]

  • Product Ions (Q3):

    • Quantifier:

      
       607.4 (Loss of cladinose sugar, characteristic of macrolides).
      
    • Qualifier:

      
       83.1 (Desosamine fragment).
      
Workflow Diagram

LCMS_Workflow Sample Sample Preparation (Diluent: MeOH:H2O) Sep LC Separation (C18, Gradient) Sample->Sep Ion ESI Ionization (M+H)+ = 765.5 Sep->Ion Q1 Q1 Filter Select 765.5 Ion->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select 607.4 CID->Q3 Det Detector Signal Count Q3->Det

Figure 2: LC-MS/MS MRM Workflow.[1] This pathway ensures specificity by filtering ions twice (Q1 and Q3), resulting in the lowest possible LOD.

Part 4: Validation & Calculation (ICH Q2(R2))

To ensure scientific integrity, LOD and LOQ must be calculated using the Signal-to-Noise (S/N) approach (for baseline noise methods) or the Standard Deviation of Response approach (for regression methods).

The Calculation

According to ICH Q2(R2) guidelines:

  • LOD (Limit of Detection): The lowest amount that can be detected but not quantified.

    
    [1]
    
  • LOQ (Limit of Quantitation): The lowest amount that can be quantified with acceptable precision.

    
    [1]
    

Where:

  • 
     = Standard deviation of the response (noise or y-intercept).
    
  • 
     = Slope of the calibration curve.
    
Self-Validating System Suitability

A valid run must meet these criteria before data acceptance:

  • S/N Ratio: > 10 for the LOQ standard.

  • Precision: %RSD of 6 replicate injections at LOQ level < 10% (for MS) or < 5% (for UV).

  • Accuracy: Recovery of spiked N-Oxide between 80-120% at the LOQ level.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] Link

  • United States Pharmacopeia (USP). Azithromycin Monograph: Organic Impurities. USP-NF.[1] (Standard reference for UV methods and Impurity L identification).

  • Bahrami, G., & Mohammadi, B. (2006).[1] A new on-line, in-tube solid-phase microextraction coupled liquid chromatography–electrospray ionization mass spectrometry method for determination of azithromycin in human plasma.[1] Journal of Chromatography B. (Supports LC-MS sensitivity data).[1] Link

  • Ebrahimzadeh, H., et al. (2010).[1][4] Determination of azithromycin in biological samples by HPLC-UV.[1][3][6][7] (Demonstrates the limitations of UV detection ~30 ng/mL LOQ).

  • PubChem. Azithromycin 3'-N-oxide Compound Summary. National Library of Medicine. Link[1]

Sources

Navigating the Regulatory Labyrinth: A Comparative Guide to Azithromycin N-Oxide Compliance in Finished Dosage Forms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of pharmaceutical products is paramount. This guide provides an in-depth analysis of the regulatory compliance landscape surrounding Azithromycin N-Oxide, a critical degradation product of the widely-used antibiotic, Azithromycin. We will dissect the global regulatory expectations, compare analytical methodologies for its detection and quantification, and provide actionable insights to ensure your finished dosage forms meet the stringent requirements for market approval.

The Regulatory Framework: Understanding the Global Expectations for Impurity Control

The control of impurities in finished pharmaceutical products is not merely a quality control exercise; it is a fundamental regulatory requirement to ensure patient safety. Degradation products, such as Azithromycin N-Oxide, which form during the manufacturing process or upon storage, are of particular concern.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides the foundational guidance for impurity control. Specifically, the ICH Q3B(R2) guideline, "Impurities in New Drug Products," is the cornerstone document that outlines the thresholds for reporting, identification, and qualification of degradation products.[1][2][3][4][5] This guidance is adopted by major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a harmonized approach across key markets.[1][3]

The core principle of ICH Q3B(R2) is to control impurities that have the potential to be unsafe. This is achieved by setting thresholds based on the maximum daily dose of the drug substance.

Key Regulatory Thresholds for Degradation Products:
ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.1%0.05%
Identification Threshold 0.2% or 1.0 mg TDI, whichever is lower0.1% or 2.0 mg TDI, whichever is lower
Qualification Threshold 0.5% or 1.0 mg TDI, whichever is lower0.15% or 3.0 mg TDI, whichever is lower
TDI: Total Daily Intake

It is crucial to understand that these thresholds dictate the level of scrutiny an impurity must undergo. Below the reporting threshold, an impurity is generally not a cause for concern. Above the identification threshold, its chemical structure must be elucidated. If the level exceeds the qualification threshold, extensive safety data is required to justify its presence.

The following diagram illustrates the decision-making workflow for the control of degradation products in finished dosage forms, based on ICH Q3B(R2) guidelines.

Regulatory Workflow for Impurity Control Regulatory Workflow for Impurity Control start Finished Dosage Form Analysis detect_impurity Detect Degradation Product (e.g., Azithromycin N-Oxide) start->detect_impurity compare_reporting Compare with Reporting Threshold detect_impurity->compare_reporting report Report Impurity in Regulatory Submission compare_reporting->report > Threshold no_action No Action Required compare_reporting->no_action ≤ Threshold compare_identification Compare with Identification Threshold report->compare_identification identify Identify Chemical Structure compare_identification->identify > Threshold set_specification Set Specification Limit compare_identification->set_specification ≤ Threshold compare_qualification Compare with Qualification Threshold identify->compare_qualification qualify Qualify Impurity (Safety Studies) compare_qualification->qualify > Threshold compare_qualification->set_specification ≤ Threshold qualify->set_specification end Compliant Product set_specification->end Forced Degradation Workflow Forced Degradation Experimental Workflow start Azithromycin Finished Dosage Form acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photolytic Photolytic Stress (e.g., UV light) start->photolytic analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photolytic->analyze evaluate Evaluate Peak Purity and Resolution analyze->evaluate

Sources

Safety Operating Guide

Navigating the Responsible Disposal of Azithromycin N-Oxide: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical entity extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Azithromycin N-Oxide, a metabolite and impurity of the widely used antibiotic, Azithromycin. As a Senior Application Scientist, my aim is to equip you not just with a procedure, but with the scientific rationale to ensure the safety of your personnel and the preservation of our environment.

While specific disposal guidelines for Azithromycin N-Oxide are not extensively documented, a conservative and scientifically sound approach necessitates treating it with the same, if not greater, caution as its parent compound, Azithromycin. The procedures outlined below are therefore synthesized from the safety data sheets (SDS) of Azithromycin and general principles of hazardous waste management, ensuring a protocol that is both robust and defensible.

The Imperative for Proper Disposal: Beyond the Bench

The improper disposal of pharmaceutical compounds like Azithromycin N-Oxide poses a dual threat. Firstly, the release of biologically active molecules into the environment can have unforeseen ecotoxicological effects. Azithromycin itself is known to be toxic to aquatic life and is not readily biodegradable, leading to concerns about its persistence in ecosystems.[1][2][3][4] Secondly, the uncontrolled disposal of chemical waste can endanger public health and the safety of waste management personnel. Therefore, a meticulously planned and executed disposal strategy is not merely a matter of regulatory compliance, but a fundamental ethical responsibility for all researchers.

Core Principles of Azithromycin N-Oxide Disposal

Before delving into the specific procedural steps, it is crucial to understand the foundational principles that govern the safe handling and disposal of this compound.

  • Waste Minimization : The most effective disposal strategy begins with minimizing waste generation. Careful planning of experiments and ordering only the necessary quantities of Azithromycin N-Oxide can significantly reduce the disposal burden.

  • Segregation : Azithromycin N-Oxide waste should be segregated from general laboratory waste. It must be treated as chemical waste and collected in designated, properly labeled containers.

  • Regulatory Compliance : All disposal activities must adhere to local, state, and federal regulations governing hazardous waste.[5] It is the responsibility of the waste generator to be aware of and comply with these regulations.[6]

  • Professional Disposal : The recommended and most secure method for the final disposal of Azithromycin N-Oxide is through a licensed professional waste disposal company.[5] These companies are equipped to handle and treat chemical waste in an environmentally sound manner.

Summary of Key Chemical and Safety Information for Azithromycin (as a proxy for Azithromycin N-Oxide)

PropertyInformationCitation
Chemical Formula C38H72N2O13[7]
Molecular Weight 764.98 g/mol [7]
Appearance White crystalline powder[8]
Storage Store at 2-8°C in an airtight container, away from heat and direct sunlight.[5][9]
Hazardous Decomposition Products Upon heating to decomposition, may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[5][10]
Toxicity May cause skin and eye irritation. May be harmful if inhaled or absorbed through the skin.[5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[4]

Step-by-Step Disposal Protocol for Azithromycin N-Oxide

This protocol provides a clear, actionable workflow for the safe disposal of Azithromycin N-Oxide from a laboratory setting.

Part 1: Personal Protective Equipment (PPE) and Handling
  • Attire : Always wear a laboratory coat, closed-toe shoes, and long pants.

  • Gloves : Wear appropriate chemical-resistant gloves.

  • Eye Protection : Use safety glasses with side shields or goggles.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.

  • Ventilation : Handle Azithromycin N-Oxide in a well-ventilated area, preferably within a chemical fume hood.[5]

Part 2: Waste Collection and Storage
  • Container Selection : Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the waste being collected.

  • Labeling : The waste container must be labeled with "Hazardous Waste," the name "Azithromycin N-Oxide," and the approximate quantity.

  • Segregation : Do not mix Azithromycin N-Oxide waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers.[11]

Part 3: Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and your institution's EHS department.

  • Containment : If it is safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[11]

  • Clean-up :

    • For small solid spills, carefully sweep the material into a designated waste container. If appropriate, moisten the material slightly to prevent dusting.[5]

    • For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontamination : Clean the spill area thoroughly. The non-recoverable remainder can be washed with a sodium hypochlorite solution.[5]

  • Disposal : Dispose of all contaminated cleaning materials as hazardous waste.

Part 4: Final Disposal
  • Professional Service : The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[5]

  • Incineration : The preferred method of destruction for Azithromycin N-Oxide is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This can be achieved by dissolving or mixing the material with a combustible solvent.[5] This high-temperature process ensures the complete destruction of the molecule, preventing its release into the environment.

  • Landfill : Disposal in a landfill is not recommended due to the potential for environmental contamination.

  • Sewer Disposal : Under no circumstances should Azithromycin N-Oxide be disposed of down the drain. This can lead to the contamination of waterways and harm to aquatic organisms.[1]

Logical Framework for Azithromycin N-Oxide Disposal

The following diagram illustrates the decision-making process for the proper disposal of Azithromycin N-Oxide, emphasizing safety and compliance.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal Start Generation of Azithromycin N-Oxide Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Handle in a Ventilated Area (Fume Hood) PPE->Ventilation Container Use Designated, Labeled Hazardous Waste Container Ventilation->Container Spill Spill Occurs Ventilation->Spill Potential Event Segregate Segregate from Other Waste Streams Container->Segregate Store Store Waste Securely in Secondary Containment Segregate->Store Alert Alert Supervisor & EHS Spill->Alert Contain Contain Spill Alert->Contain Cleanup Clean & Decontaminate Area Contain->Cleanup DisposeCleanup Dispose of Cleanup Materials as Hazardous Waste Cleanup->DisposeCleanup DisposeCleanup->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS LicensedDisposal Transfer to Licensed Waste Disposal Service ContactEHS->LicensedDisposal Incineration High-Temperature Incineration with Afterburner & Scrubber LicensedDisposal->Incineration End Complete Destruction & Documentation Incineration->End

Caption: Decision workflow for the safe disposal of Azithromycin N-Oxide.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of Azithromycin N-Oxide is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice. This commitment to the entire lifecycle of a chemical is paramount to building a culture of safety and environmental stewardship within the scientific community.

References

  • MATERIAL SAFETY DATA SHEET. (2009, September 8). Amazon S3. Retrieved February 9, 2026, from [Link]

  • Degradation products of azithromycin, and methods for their indentification. (2004, December 30). Google Patents.
  • Zithromax Oral (commercial) PI. (n.d.). Medsafe. Retrieved February 9, 2026, from [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025, January 3). Stericycle. Retrieved February 9, 2026, from [Link]

  • Medical Waste Management Program. (n.d.). CDPH - CA.gov. Retrieved February 9, 2026, from [Link]

  • Specific toxicity of azithromycin to the freshwater microalga Raphidocelis subcapitata. (2021, October 1). ScienceDirect. Retrieved February 9, 2026, from [Link]

  • Strategies to Combat Antibiotic Resistance in the Wastewater Treatment Plants. (2018, January 17). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • Occurrence and distribution of azithromycin in wastewater treatment plants, seawater, and sediments of the northern part of the Persian Gulf around Bushehr port: A comparison with Pre-COVID 19 pandemic. (2022, August 12). PMC - PubMed Central. Retrieved February 9, 2026, from [Link]

  • Degradation products of azithromycin, and methods for their indentification. (2004, December 30). Google Patents.
  • Degradation of high concentrations of azithromycin when present in a high organic content wastewater by using a continuously fed laboratory-scale UASB bioreactor. (2025, August 10). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Photodegradation of a Broad-Spectrum Antibiotic Azithromycin Using H2O2 under Ultraviolet Irradiation. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube. Retrieved February 9, 2026, from [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025, May 14). Daniels Health. Retrieved February 9, 2026, from [Link]

  • Method for neutralization of antibiotics in a culture medium. (2011, January 6). Google Patents.
  • Antimicrobial Transformation Products in the Aquatic Environment: Global Occurrence, Ecotoxicological Risks, and Potential of Antibiotic Resistance. (n.d.). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • (PDF) Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms. (2025, August 9). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Lab Safety Services - Assessment & Compliance. (n.d.). TRC Companies. Retrieved February 9, 2026, from [Link]

  • Drying up antimicrobial resistance with innovative wastewater treatment. (2019, March 7). TERI. Retrieved February 9, 2026, from [Link]

  • Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved February 9, 2026, from [Link]

  • Advancements in removing common antibiotics from wastewater using nano zero valent iron. (n.d.). Nature. Retrieved February 9, 2026, from [Link]

  • Study on Degradation of Azithromycin Antibiotics by Molybdenum Sulfide Graphene Oxide Composites under Visible Light. (2020, March 27). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Sources of Antibiotic Contamination in Wastewater and Approaches to Their Removal—An Overview. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • How To: Lab Waste. (2022, May 23). YouTube. Retrieved February 9, 2026, from [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. (2024, September 16). LinkedIn. Retrieved February 9, 2026, from [Link]

  • Azithromycin. (n.d.). PubChem - NIH. Retrieved February 9, 2026, from [Link]

  • Assessment of azithromycin-induced toxicity in Caenorhabditis elegans: Effects on morphology, behavior, and lipid metabolism. (2024, November 28). PMC - NIH. Retrieved February 9, 2026, from [Link]

  • AZITHROMYCIN. (n.d.). Pfizer. Retrieved February 9, 2026, from [Link]

  • REPUBLIC ACT NO. 9003 AN ACT PROVIDING FOR AN ECOLOGICAL SOLID WASTE MANAGEMENT PROGRAM, CREATING THE NECESSARY INSTITUTIONAL ME. (n.d.). Official Gazette. Retrieved February 9, 2026, from [Link]

Sources

Personal protective equipment for handling Azithromycin N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Protocol

Handling Azithromycin N-Oxide (CAS: 90503-06-3) requires a nuanced approach that goes beyond standard laboratory safety.[1] As the primary oxidative degradation product and metabolite of Azithromycin, this compound shares the macrolide pharmacophore. While often categorized similarly to the parent API (Active Pharmaceutical Ingredient), impurities and reference standards demand a higher tier of caution for two reasons:

  • Sensitization Potential: Macrolides are known sensitizers. Repeated low-level exposure to dust can trigger anaphylactic responses or respiratory sensitization in susceptible individuals.

  • Uncertainty Principle: Unlike the parent API, toxicological data for specific impurities like the N-Oxide is often less comprehensive. Therefore, we apply the Precautionary Principle , treating it with the rigor of an OEB 3 (Occupational Exposure Band) compound until specific data proves otherwise.

This guide provides a self-validating workflow to ensure researcher safety and data integrity.

Risk Assessment & PPE Logic

Before opening a vial, you must categorize your risk. We do not use a "one size fits all" approach.[2] Use the following logic flow to determine your required protection level.

RiskAssessment Start START: Handling Azithromycin N-Oxide State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Qty Quantity? Solid->Qty Level1 LEVEL 1: Standard PPE (Fume Hood Mandatory) Solution->Level1 Low Dust Risk Small < 10 mg (Analytical) Qty->Small Large > 100 mg (Prep/Bulk) Qty->Large Small->Level1 Containment Assured Level2 LEVEL 2: Enhanced PPE (Double Glove + N95/P100 if outside hood) Large->Level2 High Dust Risk

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note that solid handling always carries a higher risk due to static-induced aerosolization.

Personal Protective Equipment (PPE) Specifications

The following table details the required equipment. As a Senior Scientist, I have annotated why these specific choices are made—understanding the mechanism of failure is key to safety.

Protection ZoneRequired EquipmentSenior Scientist Note (The "Why")
Respiratory Engineering Control: Certified Chemical Fume Hood.Backup: N95 or P100 Respirator (if hood airflow < 100 fpm).Macrolide dust is fine and sticky. Standard surgical masks offer zero protection against chemical aerosols. If weighing outside a hood (not recommended), a P100 is mandatory.
Hand (Glove) Material: Nitrile (Minimum 5 mil thickness).Protocol: Double-gloving recommended for solids >100mg.Latex is permeable to many organic solvents used to dissolve this compound. Double gloving creates a visual breach indicator and prevents skin contact during doffing.
Eye/Face Chemical Safety Goggles (ANSI Z87.1).[3]Safety glasses leave gaps. Azithromycin N-Oxide is an eye irritant; a splash or dust cloud can cause significant conjunctival irritation.
Body Lab Coat (Buttoned, long sleeve).Optional: Tyvek sleeves for bulk handling.Macrolides can cling to cotton fibers, turning your lab coat into a secondary exposure source for you and colleagues outside the lab.
Operational Workflow: From Vial to Waste

Handling Azithromycin N-Oxide presents a specific physical challenge: Static Charge . Organic N-oxides often possess high resistivity, meaning they hold static charge for hours. This causes "flying powder" during weighing, leading to invisible contamination.

Step-by-Step Protocol

1. Preparation & Static Control

  • Environment: All handling must occur within a fume hood.

  • Static Mitigation: If available, use an ionizing anti-static bar or gun on the vial before opening. If not, wipe the exterior of the vial with a Kimwipe dampened with 70% Ethanol to discharge surface static.

  • Balance: Place the analytical balance inside the hood or use a powder containment enclosure.

2. Weighing (The Critical Step)

  • Technique: Do not use a spatula directly into the stock vial if possible. Tap gently to transfer.

  • Containment: Weigh into a vessel that can be closed immediately (e.g., a volumetric flask or screw-cap vial), not a weigh boat.

  • Cleanup: Immediately wipe the balance area with a wet tissue (surfactant/soap based) to capture any invisible micro-dust.

3. Solubilization

  • Solvent: Azithromycin N-Oxide is soluble in DMSO, Methanol, and Ethanol.

  • Procedure: Add solvent gently down the side of the vessel to avoid displacing powder. Cap and vortex. Once in solution, the inhalation risk drops to near zero, and splash risk becomes the primary concern.

4. Deactivation & Cleanup

  • Surface Decon: Wipe all surfaces with a 10% bleach solution followed by water, or a dedicated detergent. Macrolides are stable; simple water wiping is insufficient to remove residues.

Workflow Prep 1. Static Discharge (Ionizer/Ethanol Wipe) Weigh 2. Weighing (Closed Vessel) Prep->Weigh In Fume Hood Solubilize 3. Solubilization (Convert Dust to Liquid) Weigh->Solubilize Cap Immediately Clean 4. Decontamination (Surfactant/Bleach) Solubilize->Clean Process Complete

Figure 2: Operational workflow emphasizing the transition from high-risk solid state to lower-risk liquid state.

Disposal & Environmental Stewardship[1][3][4]

Azithromycin and its metabolites are persistent environmental pollutants. They are not fully removed by standard wastewater treatment plants (WWTPs), contributing to antimicrobial resistance (AMR) in the environment.

  • Strict Prohibition: NEVER pour Azithromycin N-Oxide solutions down the sink.

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must go into Hazardous Chemical Waste (often Red Bag or Yellow Bin depending on local regulations), destined for incineration.

  • Liquid Waste: Collect in a dedicated "Non-Halogenated Organic" or "Toxic" waste stream.

  • Destruction: High-temperature incineration (>1000°C) is the only validated method to fully mineralize the macrolide structure.

Emergency Response
  • Inhalation: Remove to fresh air immediately. If wheezing occurs, seek medical attention (suspected sensitization).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance transdermal absorption of the compound.

  • Eye Contact: Flush with water for 15 minutes.[3][4] Consult a physician.

References
  • Pfizer Inc. (2019).[3] Safety Data Sheet: Azithromycin Dihydrate. 3

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Azithromycin. 4[3][5][6]

  • MDPI. (2022).[7] Management of Macrolide Antibiotics in the Environment. 7[3][5]

  • Bitesize Bio. (2025).[5] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. 5

Sources

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